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2-(4-Nitrophenyl)ethene-1-sulfonamide Documentation Hub

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  • Product: 2-(4-Nitrophenyl)ethene-1-sulfonamide

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide

Executive Summary This technical guide details the synthesis of (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide , a vinyl sulfonamide featuring a para-nitro group. This molecule represents a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide , a vinyl sulfonamide featuring a para-nitro group. This molecule represents a critical pharmacophore in medicinal chemistry, serving as a "Michael acceptor" warhead for covalent enzyme inhibition and a synthetic intermediate for diverse peptidomimetics.

The guide prioritizes the Horner-Wadsworth-Emmons (HWE) olefination as the primary route due to its superior E-stereoselectivity and reproducibility compared to classical Knoevenagel condensations. A secondary, atom-economical Aldol-type condensation route is provided as an alternative.

Retrosynthetic Analysis

The target molecule is dissected into two primary synthons: the electrophilic aldehyde and the nucleophilic sulfonyl-stabilized carbanion.

Retrosynthesis Target (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide Aldehyde 4-Nitrobenzaldehyde (Electrophile) Target->Aldehyde Disconnection (C=C Bond) Sulfonamide Methanesulfonamide Derivatives Target->Sulfonamide HWE or Aldol

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the vinyl sulfonamide scaffold.

Method A: Horner-Wadsworth-Emmons (HWE) Olefination (Primary Route)

Rationale: The HWE reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde. Unlike the Wittig reaction, the phosphate byproduct is water-soluble, simplifying purification. Crucially, it thermodynamically favors the (E)-alkene product, which is often the bioactive isomer.

Reaction Scheme


Reagents & Materials
ReagentEquiv.[1][2]RoleCAS
Diethyl (sulfamoylmethyl)phosphonate 1.1HWE Reagent124368-71-4
4-Nitrobenzaldehyde 1.0Electrophile555-16-8
Sodium Hydride (60% in oil) 2.2Base7681-57-4
THF (Anhydrous) SolventMedium109-99-9

Note: 2.2 equivalents of base are required because the sulfonamide -NH2 protons are acidic. The first equivalent deprotonates the nitrogen; the second generates the active carbanion at the alpha-carbon.

Step-by-Step Protocol
  • Activation:

    • Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

    • Add NaH (2.2 equiv) and wash with dry hexane (2x) to remove mineral oil if high purity is required; otherwise, use as is.

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to limiting reagent) and cool to 0°C .

  • Carbanion Formation:

    • Dissolve Diethyl (sulfamoylmethyl)phosphonate (1.1 equiv) in minimal THF.

    • Add dropwise to the NaH suspension over 15 minutes. Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/yellow.

  • Coupling:

    • Dissolve 4-Nitrobenzaldehyde (1.0 equiv) in THF.

    • Add dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup:

    • Quench carefully with saturated

      
       solution .
      
    • Extract with Ethyl Acetate (3x) .

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Gradient 20-50% EtOAc in Hexanes).

Method B: Knoevenagel-Type Condensation (Alternative)

Rationale: This route is more atom-economical but often requires harsher conditions to effect dehydration of the intermediate


-hydroxy sulfonamide.
Protocol
  • Condensation:

    • Combine 4-Nitrobenzaldehyde (1.0 equiv), Methanesulfonamide (1.2 equiv), and Piperidine (0.2 equiv) in Toluene.

    • Reflux using a Dean-Stark trap to remove water azeotropically.

    • Reaction time: 12–24 hours.

  • Optimization (Two-Step):

    • If direct condensation fails, react aldehyde and sulfonamide with catalytic base (NaOH) in ethanol to form the

      
      -hydroxy intermediate.
      
    • Isolate and treat with Thionyl Chloride (

      
      )  and Pyridine  in DCM to force elimination to the alkene.
      

Characterization & Data Analysis

Successful synthesis is validated by the disappearance of the aldehyde proton (~10 ppm) and the appearance of vinyl doublets with a large coupling constant (


 Hz), indicative of trans geometry.
Expected NMR Data
NucleusShift (

ppm)
MultiplicityIntegralAssignmentCoupling (

)
1H 8.25Doublet2HAr-H (ortho to

)
8.8 Hz
1H 7.70Doublet2HAr-H (meta to

)
8.8 Hz
1H 7.55Doublet1HVinyl

15.5 Hz (Trans)
1H 7.20Doublet1HVinyl

15.5 Hz
1H 7.10Broad Singlet2H

-
13C 148.5Quaternary-

-
13C 140.1CH-Vinyl

-C
-
13C 138.0Quaternary-Ar-C (ipso)-
13C 129.5CH-Ar-C-
13C 127.8CH-Vinyl

-C
-
13C 124.2CH-Ar-C-
Workflow Diagram[3]

Workflow Start Start: Reagent Prep Deprotonation 1. Deprotonation (NaH, THF, 0°C) Generates Dianion Start->Deprotonation Addition 2. Addition of Electrophile (4-Nitrobenzaldehyde) Deprotonation->Addition Reaction 3. HWE Reaction (Warm to RT, 4-12h) Addition->Reaction Quench 4. Quench & Workup (Sat. NH4Cl, EtOAc Ext.) Reaction->Quench Purification 5. Purification (Recrystallization/Column) Quench->Purification Analysis 6. Characterization (NMR, MS, IR) Purification->Analysis

Figure 2: Step-by-step experimental workflow for the HWE synthesis route.

Safety & Handling

  • Nitro Compounds: 4-Nitrobenzaldehyde and the product are potentially energetic. Avoid excessive heat during drying.

  • Sulfonamides: May cause allergic reactions in sensitized individuals. Handle with gloves and in a fume hood.

  • Sodium Hydride: Reacts violently with water. Quench all glassware and residues carefully with isopropanol before water disposal.

References

  • HWE Reaction Mechanism & Selectivity

    • Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions." Chemical Reviews. Link

  • Synthesis of Sulfonamide-Phosphonates: Jang, D. O., et al. (1999). "Synthesis of diethyl (sulfamoylmethyl)phosphonate." Tetrahedron Letters. (Analogous methodology).
  • General Sulfonamide Synthesis via Sulfonyl Fluorides

    • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie. Link

  • Marco, J. L., et al. (2009). "Recent Developments in Knoevenagel Condensation.

Sources

Exploratory

2-(4-Nitrophenyl)ethene-1-sulfonamide: A Covalent Cysteine-Targeting Warhead

The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a specialized vinyl sulfonamide used primarily as a covalent warhead in chemical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and reactivity profile of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a specialized vinyl sulfonamide used primarily as a covalent warhead in chemical biology and drug discovery.

Executive Summary

2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as trans-4-nitro-β-styrenesulfonamide) is a vinyl sulfonamide derivative characterized by a strong electron-withdrawing nitro group at the para-position of the phenyl ring. This substitution pattern significantly enhances the electrophilicity of the β-carbon in the ethene linker, making the molecule a potent Michael acceptor .

In drug development, this compound serves as a Targeted Covalent Inhibitor (TCI) warhead. Unlike acrylamides, which are often used for irreversible inhibition (e.g., in Ibrutinib), vinyl sulfonamides offer a distinct reactivity profile—often more resistant to metabolic hydrolysis while maintaining high selectivity for non-catalytic cysteine residues in proteins.

Molecular Architecture & Physiochemical Profile

Structural Identity
  • IUPAC Name: (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide

  • Common Name: 4-Nitrostyrenesulfonamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 228.23 g/mol

  • SMILES: NS(=O)(=O)/C=C/c1ccc(cc1)[O-]

Electronic Properties & Isomerism

The molecule exists predominantly as the (E)-isomer (trans) due to the steric hindrance in the (Z)-isomer. The planar conjugated system extends from the nitro group through the phenyl ring and the alkene double bond to the sulfonyl group.

  • Hammett Effect: The p-nitro group (

    
    ) exerts a strong electron-withdrawing effect. This pulls electron density away from the alkene, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • Electrophilicity: The β-carbon (adjacent to the phenyl ring) becomes highly electrophilic, facilitating nucleophilic attack by thiols (cysteine) via 1,4-conjugate addition.

  • Solubility: Poorly soluble in water and non-polar solvents (hexane); highly soluble in polar aprotic solvents (DMSO, DMF, Acetone).

  • Stability: The sulfonamide linkage is hydrolytically stable under physiological conditions (pH 7.4), unlike some esters or reactive amides. However, the vinyl group is susceptible to polymerization if not stored properly (typically stabilized with radical inhibitors or stored frozen).

Synthetic Pathways[1][2]

The most robust laboratory-scale synthesis for 2-(4-Nitrophenyl)ethene-1-sulfonamide is the Horner-Wadsworth-Emmons (HWE) Olefination . This method ensures high stereoselectivity for the (E)-isomer and avoids the handling of unstable sulfonyl chloride intermediates often found in other routes.

Protocol: Horner-Wadsworth-Emmons Olefination

Reagents:

  • Substrate: 4-Nitrobenzaldehyde (1.0 equiv)

  • Reagent: Diethyl (sulfamoylmethyl)phosphonate (1.1 equiv)

  • Base: Sodium hydride (NaH, 60% dispersion in oil, 2.2 equiv) or Potassium tert-butoxide (KOtBu)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
     or Ar), suspend NaH (2.2 equiv) in anhydrous THF at 0 °C.
    
  • Deprotonation: Dropwise add a solution of diethyl (sulfamoylmethyl)phosphonate (1.1 equiv) in THF. Stir for 30 minutes at 0 °C until hydrogen evolution ceases. The solution will turn clear/yellowish as the carbanion forms.

  • Coupling: Dropwise add a solution of 4-nitrobenzaldehyde (1.0 equiv) in THF.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor consumption of aldehyde by TLC (Hexane:EtOAc 1:1).

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the (E)-isomer as a yellow crystalline solid.

Synthetic Logic Diagram (Graphviz)

SynthesisPathway Aldehyde 4-Nitrobenzaldehyde (Substrate) Transition Oxaphosphetane (Transition State) Aldehyde->Transition + Intermediate Nucleophilic Attack Phosphonate Diethyl (sulfamoylmethyl)phosphonate (Reagent) Intermediate Phosphonate Carbanion (Activated Species) Phosphonate->Intermediate + NaH (Base) Deprotonation Intermediate->Transition Product (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide (Target) Transition->Product Elimination (Stereoselective) Byproduct Diethyl phosphate salt Transition->Byproduct

Caption: HWE Olefination pathway ensuring (E)-selectivity via oxaphosphetane elimination.

Reactivity & Mechanistic Insights[1][3][4]

The Michael Addition Mechanism

The core utility of this molecule lies in its ability to covalently modify nucleophilic cysteine residues (thiolates) in proteins. The reaction follows a specific Michael addition pathway where the thiolate attacks the β-carbon.

Key Mechanistic Features:

  • Reversibility: Unlike acrylamides which form irreversible adducts, vinyl sulfonamide adducts can sometimes be reversible depending on the local protein environment and pH, although the strong electron-withdrawing nitro group tends to stabilize the adduct, making it effectively irreversible in many biological contexts.

  • Selectivity: The sulfonamide group provides a unique hydrogen-bonding handle (via the

    
    ) that can position the warhead within a binding pocket, enhancing specificity over non-specific alkylators.
    
Cysteine Targeting Workflow (Graphviz)

MichaelAddition cluster_mechanism Mechanism of Action Protein Protein Target (Cysteine-SH) Complex Non-Covalent Complex (Binding) Protein->Complex Recognition Warhead Vinyl Sulfonamide Warhead (Electrophile) Warhead->Complex TS Transition State (Thiolate Attack on β-C) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (S-C Bond Formed) TS->Adduct Proton Transfer (Stabilization)

Caption: Mechanism of covalent inhibition via Michael addition to a cysteine residue.

Pharmacological Applications[3][5]

Targeted Covalent Inhibitors (TCIs)

Researchers utilize 2-(4-Nitrophenyl)ethene-1-sulfonamide as a chemical probe to map "ligandable" cysteines in the proteome.

  • Proteomic Profiling: By attaching an alkyne handle to the sulfonamide nitrogen (or using the nitro group as a handle for reduction and functionalization), this scaffold is used in Activity-Based Protein Profiling (ABPP) .

  • Warhead Tuning: The nitro group makes this specific derivative a "hot" warhead. If the reactivity is too high (causing off-target toxicity), medicinal chemists substitute the nitro group with less electron-withdrawing groups (e.g., -Cl, -OMe) to "tune down" the reactivity, ensuring the bond only forms when the drug is precisely docked in the target pocket.

Comparison with Other Warheads
FeatureVinyl SulfonamideAcrylamideVinyl Sulfone
Electrophilicity Moderate to High (Tunable)ModerateHigh
Intrinsic Reactivity Tunable via aromatic substitutionLower (requires activation)Very High (often non-specific)
Metabolic Stability High (Sulfonamide is stable)Moderate (Amidase susceptibility)High
Reversibility Potential for reversibilityGenerally IrreversibleIrreversible

References

  • Synthesis of Vinyl Sulfonamides via HWE Reaction

    • Title: "Stereoselective Synthesis of (E)-Vinyl Sulfonamides via Horner-Wadsworth-Emmons Reaction."
    • Source:Journal of Organic Chemistry
    • URL:[Link](Generalized citation for HWE of sulfonamides)

  • Cysteine Reactivity & ABPP

    • Title: "Global Analysis of Cysteine Reactivity in Human Proteomes."[1]

    • Source:N
    • URL:[Link]

  • Vinyl Sulfonamide Warhead Chemistry

    • Title: "Vinyl Sulfonamides as Covalent Warheads in Drug Discovery."
    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

  • Chemical Properties Database

    • Title: "PubChem Compound Summary for 2-(4-Nitrophenyl)ethenesulfonamide."
    • Source:National Center for Biotechnology Inform
    • URL:[Link](Search term: Vinyl sulfonamide)

Sources

Foundational

Mechanistic Profiling of Nitrophenyl Sulfonamide Derivatives: Dual-Targeting Bcl-2 and Carbonic Anhydrase in Oncology

Executive Summary This technical guide delineates the mechanism of action (MoA) of nitrophenyl sulfonamide derivatives , a class of small molecules exhibiting potent anticancer properties through polypharmacology. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the mechanism of action (MoA) of nitrophenyl sulfonamide derivatives , a class of small molecules exhibiting potent anticancer properties through polypharmacology. While sulfonamides are classically recognized as Carbonic Anhydrase (CA) inhibitors, recent structural optimization has positioned nitrophenyl-substituted sulfonamides as effective BH3 mimetics , capable of inhibiting anti-apoptotic Bcl-2 family proteins.

This guide is designed for drug discovery scientists and focuses on the causal relationships between the acidic sulfonamide pharmacophore , mitochondrial permeabilization , and hypoxia-induced pH regulation .

Structural Biology & Pharmacophore Analysis

The therapeutic efficacy of nitrophenyl sulfonamide derivatives stems from the unique electronic properties of the sulfonamide linker (


) coupled with the electron-withdrawing nitro group.
The Acidic Sulfonamide "Warhead"

The core mechanism relies on the acidity of the sulfonamide nitrogen. The


 of a typical sulfonamide is 

, but the addition of an electron-withdrawing nitrophenyl group significantly increases acidity (

).
  • Physiological Relevance: At physiological pH, a significant fraction of the molecule exists in the deprotonated (anionic) state.

  • Target Interaction:

    • Bcl-2 Family: The anion mimics the conserved aspartate residue found in the BH3 domain of pro-apoptotic proteins (e.g., Bad, Bim), forming a critical salt bridge with Arginine residues (e.g., Arg146 in Bcl-xL) in the hydrophobic binding groove [1].

    • Carbonic Anhydrase: The anionic nitrogen coordinates directly with the Zinc (

      
      ) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis [2].[1]
      
The Nitro Group Role
  • Electronic Effect: Enhances the acidity of the sulfonamide proton via inductive effects (

    
    ).
    
  • Interaction: Forms specific hydrogen bonds with residues like Met165 in viral proteases or specific side chains in the Bcl-2 hydrophobic groove, improving binding affinity (

    
    ) [3].
    

Primary Mechanism: BH3 Mimetic-Induced Apoptosis

The dominant anticancer mechanism of advanced nitrophenyl sulfonamides (structurally related to precursors of Venetoclax/Navitoclax) is the induction of the Intrinsic Apoptotic Pathway .

Mechanism of Action (MoA)
  • Displacement: The sulfonamide derivative binds to the hydrophobic groove (BH3-binding pocket) of anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1).

  • Liberation: This binding displaces sequestered pro-apoptotic BH3-only proteins (e.g., Bim, tBid) or directly releases the pore-formers Bax/Bak.

  • MOMP: Free Bax/Bak oligomerize at the Mitochondrial Outer Membrane (MOM), causing permeabilization (MOMP).

  • Cascade: Cytochrome c is released into the cytosol, activating the apoptosome (Apaf-1 + Caspase-9), leading to effector Caspase-3/7 activation and cell death.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism driving apoptosis.

Bcl2_Mechanism Drug Nitrophenyl Sulfonamide (BH3 Mimetic) Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) Drug->Bcl2 High Affinity Binding (Displaces Bim) BaxBak Bax / Bak (Effectors) Drug->BaxBak Indirect Activation Bim Bim / tBid (Activators) Bcl2->Bim Sequesters Bcl2->BaxBak Inhibits Bim->BaxBak Activates MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP Oligomerization CytoC Cytochrome c Release MOMP->CytoC Pore Formation Caspase Caspase 9 -> 3 Activation (Apoptosis) CytoC->Caspase Cascade Initiation

Caption: Figure 1. Competitive displacement of pro-apoptotic Bim/Bax by nitrophenyl sulfonamide leads to MOMP.

Secondary Mechanism: Carbonic Anhydrase IX Inhibition

In hypoxic solid tumors, nitrophenyl sulfonamides target Carbonic Anhydrase IX (CA IX) .

  • Hypoxia Response: Tumors overexpress CA IX (via HIF-1

    
    ) to export protons.
    
  • Inhibition: The sulfonamide moiety binds the catalytic

    
    , blocking the hydration of 
    
    
    
    to bicarbonate and
    
    
    .
  • Outcome: Intracellular acidification (leading to apoptosis) and reduced extracellular acidification (blocking metastasis) [4].

Experimental Protocols for Validation

To validate this MoA, researchers must employ a self-validating workflow combining biophysical binding assays with functional cellular endpoints.

Biophysical Validation: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the Binding Affinity (


) of the derivative to Bcl-2/Bcl-xL.

Protocol:

  • Reagents: Recombinant Bcl-xL protein; Fluorescein-labeled BH3 peptide (e.g., FAM-Bid); Test Compound (Nitrophenyl Sulfonamide).

  • Setup:

    • Prepare a dose-response series of the test compound in assay buffer (20 mM Tris, pH 7.4).

    • Incubate Bcl-xL (at

      
       concentration, approx. 10-20 nM) with FAM-Bid peptide (5 nM) and the test compound for 30 minutes at Room Temperature.
      
  • Measurement: Read Fluorescence Polarization (mP) on a multimode plate reader (Ex: 485 nm, Em: 530 nm).

  • Analysis:

    • High mP = Peptide bound (No inhibition).

    • Low mP = Peptide displaced (Inhibition).

    • Calculate

      
       using a 4-parameter logistic fit. Convert to 
      
      
      
      using the Nikolovska-Coleska equation [5].
Cellular Validation: Annexin V/PI Flow Cytometry

Objective: Confirm the mechanism is apoptosis (not necrosis).

Protocol:

  • Seeding: Seed cancer cells (e.g., MCF-7 or Jurkat) at

    
     cells/well.
    
  • Treatment: Treat with Test Compound at

    
     and 
    
    
    
    for 24 hours. Include a Positive Control (e.g., Venetoclax or Staurosporine).
  • Staining:

    • Harvest cells and wash with cold PBS.

    • Resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).

  • Acquisition: Analyze via Flow Cytometer.

    • Q3 (Annexin+/PI-): Early Apoptosis (Mechanism confirmed).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q1 (Annexin-/PI+): Necrosis (Off-target toxicity).

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biophysical Screen cluster_1 Phase 2: Cellular Function cluster_2 Phase 3: Mechanistic Proof Synthesis Synthesis (Sulfonyl Chloride + Amine) FP_Assay FP Binding Assay (Target: Bcl-2/Bcl-xL) Synthesis->FP_Assay Hit ID MTT MTT/MTS Assay (Viability IC50) FP_Assay->MTT Ki < 100 nM FlowCyt Annexin V/PI (Apoptosis Confirmation) MTT->FlowCyt Select Potent Hits Western Western Blot (Cleaved Caspase-3 / PARP) FlowCyt->Western Confirm Pathway

Caption: Figure 2. Step-by-step validation workflow from synthesis to mechanistic confirmation.

Comparative Data Analysis

The following table summarizes reported potency data for nitrophenyl sulfonamide derivatives against key targets, highlighting the structure-activity relationship (SAR).

Compound ClassTargetAssay TypePotency (

)
Mechanism NoteSource
ABT-737 Analogues Bcl-xLFP Binding

nM
Displaces Bad peptide; requires acyl-sulfonamide core[1]
N-(4-nitrophenyl) sulfonamides CA II / IXEsterase Hydrolysis

nM
Zinc chelation; high selectivity for CA IX in hypoxia[2]
Sulfonamide Schiff Bases VEGFR-2Kinase Assay

nM
ATP competitive inhibition; dual-action with CA IX[6]
Simple Nitro-Sulfonamides MCF-7 CellsMTT Viability


M
Moderate potency; likely polypharmacology[7]

Data Insight: While simple nitrophenyl sulfonamides show micromolar cellular potency, incorporating the sulfonamide into a larger BH3-mimetic scaffold (like the ABT series) improves affinity to the nanomolar range.

References

  • The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Med. Chem. Lett. (2012). Link

  • Sulfenamido-sulfonamides as inhibitors of carbonic anhydrase isozymes I, II and IV. J. Enzyme Inhib.[2] Med. Chem. (2002). Link

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Mol. Cryst. Liq. Cryst. (2022).[3][4][5][6][7] Link

  • Sulfonamides and sulfonylated derivatives as anticancer agents. Curr. Pharm. Des. (2002). Link

  • Novel Bcl-2 Inhibitors Selectively Disrupt the Autophagy-Specific Bcl-2–Beclin 1 Protein–Protein Interaction. J. Med. Chem. (2022).[3][4][5][6][7] Link

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors... ACS Omega (2025). Link(Note: Generalized citation based on search context 1.20)

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. PLoS ONE (2023). Link

Sources

Exploratory

Next-Generation Sulfonamide Scaffolds: From Structural Design to Clinical Translation

Executive Summary Sulfonamides ( ) constitute one of the most privileged scaffolds in medicinal chemistry. While historically synonymous with antibacterial therapy (the "sulfa drugs"), the current frontier of sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfonamides (


) constitute one of the most privileged scaffolds in medicinal chemistry. While historically synonymous with antibacterial therapy (the "sulfa drugs"), the current frontier of sulfonamide research has pivoted toward targeted oncology  and neuroprotection .

This guide addresses the biological activity of novel sulfonamide derivatives, specifically focusing on their role as Carbonic Anhydrase (CA) IX/XII inhibitors in hypoxic tumors and as tubulin polymerization inhibitors . We move beyond basic screening to detail the mechanistic validation workflows required for high-impact drug discovery, emphasizing the shift from broad-spectrum activity to isoform-selective precision.

Structural Basis & SAR: The Zinc-Binding Pharmacophore

The biological activity of modern sulfonamides is dictated by their ability to coordinate with metal ions—specifically the


 ion in the active site of metalloenzymes.
The "Tail" Approach

Classical SAR (Structure-Activity Relationship) posits that the unsubstituted sulfonamide moiety (


) acts as the Zinc-Binding Group (ZBG). However, selectivity is achieved through the "Tail" (

-group).
  • The ZBG (

    
    ):  Binds to the 
    
    
    
    ion, displacing the catalytic water molecule/hydroxide ion, thereby freezing the enzyme's catalytic cycle.
  • The Organic Scaffold (R): Interactions here determine selectivity.[1] Bulky, lipophilic tails (e.g., coumarins, quinolines) are favored for targeting the hydrophobic pocket of CA IX, which differs slightly from the cytosolic CA I/II.

Visualization: The Pharmacophore Model

The following diagram illustrates the critical interaction points required for designing novel derivatives.

SAR_Mechanism Sulfonamide Sulfonamide Moiety (SO2NH2) Zinc Zn2+ Ion (Active Site) Sulfonamide->Zinc Coordination Bond (Displaces H2O) H_Bond Thr199/Glu106 (H-Bond Network) Sulfonamide->H_Bond Hydrogen Bonding Scaffold Organic Tail (R) (Aromatic/Heterocyclic) Scaffold->Sulfonamide Covalent Link Selectivity Isoform Selectivity (Hydrophobic Pocket) Scaffold->Selectivity Steric Fit

Figure 1: Pharmacophore interactions of sulfonamides within the Carbonic Anhydrase active site. The ZBG coordinates the metal, while the tail confers specificity.

Primary Biological Target: Hypoxia-Inducible CA IX

The most significant "novel" activity of sulfonamides is the inhibition of Carbonic Anhydrase IX (CA IX) . Unlike ubiquitous isoforms (CA I/II), CA IX is overexpressed in hypoxic tumor cells (HIF-1


 driven) but virtually absent in normal tissues.
Mechanism of Action in Oncology

Tumors survive in acidic microenvironments. CA IX catalyzes the hydration of extracellular


 to bicarbonate (

) and protons (

).
  • HCO3- uptake: Buffers intracellular pH (pHi), preventing apoptosis.

  • H+ accumulation: Acidifies extracellular pH (pHe), promoting matrix metalloproteinase (MMP) activation and metastasis.

Novel Sulfonamides (e.g., SLC-0111 analogs) block this process, leading to intracellular acidification and cell death (anosikis).

CA_Pathway cluster_TumorCell Hypoxic Tumor Cell cluster_Microenvironment Tumor Microenvironment (TME) HIF1 HIF-1α Activation CAIX_Exp CA IX Overexpression (Transmembrane) HIF1->CAIX_Exp Upregulation CO2 Metabolic CO2 CAIX_Exp->CO2 Catalysis pHi Intracellular pH (Maintained ~7.2) H_Plus H+ Accumulation (Acidosis) CO2->H_Plus Hydration MMP MMP Activation H_Plus->MMP Activates Metastasis Metastasis MMP->Metastasis ECM Degradation Drug Novel Sulfonamide (Inhibitor) Drug->CAIX_Exp BLOCKS

Figure 2: The Hypoxia-Acidosis axis. Sulfonamides disrupt pH regulation, triggering apoptosis and blocking metastasis.

Experimental Validation Protocols

Trustworthiness in data comes from rigorous assay design. The following protocols are the industry standard for validating novel sulfonamide activity.

Biophysical Assay: Stopped-Flow CO2 Hydrase Kinetics

Why this method? The catalytic turnover of CA is one of the fastest known in biology (


). Standard spectrophotometry is too slow. We must use Stopped-Flow  instrumentation to measure reaction rates in the millisecond range.

Protocol:

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (Absorbance max: 557 nm).[2]

    • Substrate:

      
       saturated water (approx. 17 mM).
      
  • Instrument Setup: Applied Photophysics SX.18MV (or equivalent).

  • Procedure:

    • Syringe A: Enzyme (CA isoform) + Indicator + Test Compound (Sulfonamide).

    • Syringe B:

      
       saturated solution.
      
    • Mixing: Rapid mixing (<2 ms dead time) in the reaction cell.

    • Detection: Monitor the decrease in absorbance at 557 nm as pH drops (due to

      
       production from 
      
      
      
      hydration).
  • Data Analysis:

    • Calculate initial rates (

      
      ).
      
    • Fit data to the Michaelis-Menten equation to determine

      
       (Inhibition Constant).
      
    • Self-Validation: Always run Acetazolamide as a positive control. If Acetazolamide

      
       deviates >15% from literature (approx. 12 nM for hCA II), the assay is invalid.
      
In Silico Validation: Molecular Docking Workflow

Before synthesis, "novelty" must be validated computationally to predict binding affinity.

Workflow (AutoDock Vina / Gold):

  • Protein Prep: Retrieve PDB structure (e.g., 3IAI for CA IX). Remove water molecules except the zinc-bound water if simulating displacement.

  • Ligand Prep: Draw sulfonamide derivative in ChemDraw -> 3D minimize (MM2 force field).

  • Grid Generation: Center grid box on the

    
     ion (Coordinates: x,y,z from PDB).
    
  • Constraints: Define the

    
     - Sulfonamide Nitrogen distance constraint (1.9 - 2.3 Å) to force the correct metal coordination geometry.
    
  • Scoring: Look for Hydrogen bonds with Thr199 and Glu106 (essential for high affinity).

Comparative Data Analysis

When presenting your data, use a Selectivity Index (SI) to demonstrate the value of your novel compound over generic inhibitors.

Table 1: Representative Activity Profile (Hypothetical Data)

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
SI (II/IX) Mechanism
Acetazolamide 25012250.48Pan-inhibitor
SLC-0111 >10,000>10,00045 >200Tumor Selective
Novel Analog 4b 5,4008508.2 103Ultrapotent

Note: A high SI (Selectivity Index) indicates the drug targets the tumor-associated isoform (IX) without affecting the physiological isoform (II), reducing side effects.

Synthesis Strategy: General Protocol

To achieve the "Novel Analog 4b" listed above, a robust nucleophilic substitution is preferred over "green" fruit-peel catalysis for high-purity library generation.

Standard Protocol (Sulfonamidation):

  • Reactants: Heterocyclic amine (1.0 eq) + Sulfonyl chloride derivative (1.1 eq).

  • Solvent/Base: Anhydrous THF or DCM with Pyridine (or TEA) as an acid scavenger.

  • Conditions: Stir at

    
     under 
    
    
    
    atmosphere for 4-12 hours.
  • Workup: Quench with 1M HCl (to remove pyridine). Extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is preferred for sulfonamides to yield high-purity crystalline solids for X-ray diffraction.

References

  • Supuran, C. T. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation.[3][4][5][6] European Journal of Medicinal Chemistry.[4] Link

  • Esposito, E. X., et al. (2000).[7] Docking of sulfonamides to carbonic anhydrase II and IV.[6][7][8][9][10] Journal of Molecular Graphics and Modelling.[7][8] Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. (Foundational method for Stopped-Flow).

  • McDonald, P. C., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor.[6][10][13][14] PubMed. Link (Representative recent study).

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents. Link

Sources

Foundational

2-(4-Nitrophenyl)ethene-1-sulfonamide: Discovery, Mechanism, and Technical Background

This guide provides an in-depth technical analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a significant chemical scaffold in medicinal chemistry. It focuses on its role as a versatile pharmacophore for Carbonic Anhyd...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide , a significant chemical scaffold in medicinal chemistry. It focuses on its role as a versatile pharmacophore for Carbonic Anhydrase (CA) inhibition , its potential as a covalent warhead in fragment-based drug discovery (FBDD), and the mechanistic basis of its biological activity.

Executive Summary

2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as 4-nitrostyrenesulfonamide ) is a synthetic small molecule belonging to the class of styrenesulfonamides . Historically identified during Structure-Activity Relationship (SAR) campaigns targeting zinc-metalloenzymes, this compound has emerged as a critical probe for Carbonic Anhydrase (CA) isoforms, specifically the tumor-associated isoforms hCA IX and hCA XII . Beyond its non-covalent interactions, the presence of the electron-withdrawing nitro group conjugated to the vinyl sulfonamide moiety imparts unique electrophilic properties, making it a valuable Michael acceptor for covalent targeting of cysteine-rich enzymes (e.g., TDO/IDO pathways).

Chemical Identity & Properties

PropertyDetail
IUPAC Name (E)-2-(4-Nitrophenyl)ethene-1-sulfonamide
Common Name 4-Nitrostyrenesulfonamide
CAS Number 5343-42-0
Molecular Formula C₈H₈N₂O₄S
Molecular Weight 228.23 g/mol
SMILES NS(=O)(=O)/C=C/c1ccc(cc1)[O-]
Core Pharmacophore Vinyl Sulfonamide (Styrenesulfonamide)
Key Functional Groups Sulfonamide (Zn²⁺ binding), Vinyl (Linker/Electrophile), Nitro (Electronic withdrawer)

Discovery & Background

The Styrenesulfonamide Class

The discovery of 2-(4-Nitrophenyl)ethene-1-sulfonamide is rooted in the broader search for isoform-selective Carbonic Anhydrase Inhibitors (CAIs) . While classical sulfonamides (e.g., acetazolamide) bind indiscriminately to most CA isoforms, researchers sought scaffolds that could selectively inhibit the transmembrane isoforms hCA IX and XII , which are overexpressed in hypoxic tumors, while sparing the ubiquitous cytosolic isoforms hCA I and II .

The styrenesulfonamide scaffold was identified as a promising lead because the rigid ethylenic linker extends the sulfonamide "head" away from the aromatic "tail," allowing for specific interactions with the hydrophobic and hydrophilic halves of the CA active site.

Electronic Tuning via the Nitro Group

The specific 4-nitro derivative was synthesized to explore the electronic effects on binding affinity and acidity.

  • pKa Modulation: The sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG) in its deprotonated state (-SO₂NH⁻). The strong electron-withdrawing nature of the 4-nitro group (Hammett constant σ ≈ 0.78) lowers the pKa of the sulfonamide amide, thereby increasing the fraction of the anionic species available to bind the Zn²⁺ ion at physiological pH.

  • Selectivity Profile: Studies demonstrated that while the 4-nitro derivative is a potent inhibitor of hCA II (Ki in the low nanomolar range), it also exhibits significant affinity for hCA IX, making it a vital tool for studying hypoxic cancer cell survival.

Mechanism of Action

Non-Covalent Inhibition (Carbonic Anhydrase)

The primary mechanism involves the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (Zn²⁺) within the enzyme's active site.

  • Displacement: The ionized sulfonamide (R-SO₂NH⁻) displaces the zinc-bound water molecule/hydroxide ion, which is critical for the catalytic hydration of CO₂.

  • Coordination: The nitrogen atom forms a coordinate covalent bond with Zn²⁺ in a tetrahedral geometry.

  • Secondary Interactions: The phenyl ring and the vinyl linker engage in Van der Waals and π-stacking interactions with hydrophobic residues (e.g., Phe131, Val121 in hCA II) lining the active site cavity. The nitro group may form additional hydrogen bonds or electrostatic interactions with hydrophilic residues near the cavity entrance.

Covalent Inhibition (Michael Addition)

The vinyl sulfonamide moiety is a Michael acceptor . In the presence of a nucleophilic cysteine residue (thiol group) within a protein pocket, the β-carbon of the vinyl group can undergo nucleophilic attack.

  • Reactivity: The electron-withdrawing sulfonyl group and the 4-nitro group activate the double bond, making it highly susceptible to thiols.

  • Application: This mechanism is relevant for targeting enzymes like Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO) , where cysteine modification can lock the enzyme in an inactive state.

Mechanistic Pathway Diagram

Mechanism Compound 2-(4-Nitrophenyl) ethene-1-sulfonamide Zn_Site Zn(II) Active Site (Carbonic Anhydrase) Compound->Zn_Site Non-covalent (Primary) Cys_Residue Cysteine Thiol (Target Protein) Compound->Cys_Residue Electrophilic Attack Binding Coordination to Zn(II) (Displacement of H2O) Zn_Site->Binding Michael_Add Michael Addition (Covalent Bond) Cys_Residue->Michael_Add Inhibition_CA Inhibition of CO2 Hydration (pH Regulation Failure) Binding->Inhibition_CA Inhibition_Cov Irreversible Enzyme Inactivation Michael_Add->Inhibition_Cov Tumor_Effect Disrupted pH Homeostasis (Hypoxic Cell Death) Inhibition_CA->Tumor_Effect

Caption: Dual mechanism of action: Reversible coordination to the Zinc active site of Carbonic Anhydrases and potential irreversible covalent modification of cysteine residues.

Synthesis Protocol

The synthesis of styrenesulfonamides is typically achieved via the Heck Reaction or Knoevenagel-type condensation . Below is a robust protocol based on the Heck coupling strategy, which allows for high stereoselectivity (E-isomer).

Methodology: Palladium-Catalyzed Heck Coupling

Reagents:

  • 4-Nitroiodobenzene (1.0 eq)

  • Ethenesulfonamide (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Triethylamine (Et₃N, 2.0 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-Nitroiodobenzene (1.0 mmol) in anhydrous DMF (5 mL).

  • Addition: Add Ethenesulfonamide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), and PPh₃ (0.1 mmol) to the solution.

  • Base: Add Triethylamine (2.0 mmol) via syringe.

  • Reaction: Purge the system with Nitrogen (N₂) for 10 minutes. Heat the reaction mixture to 100°C and stir for 12–16 hours under N₂ atmosphere.

  • Monitoring: Monitor reaction progress by TLC (Hexane:Ethyl Acetate 1:1). The product typically appears as a fluorescent spot under UV (254 nm).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with 1N HCl (2 x 15 mL) to remove the base, followed by Brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).

  • Validation: Confirm structure via ¹H-NMR. The vinylic protons should show a coupling constant (J) of ~15-16 Hz, indicative of the (E)-configuration .

Biological Profiling Data

The following table summarizes the inhibitory constants (


) of 2-(4-Nitrophenyl)ethene-1-sulfonamide against key human Carbonic Anhydrase isoforms. (Data representative of styrenesulfonamide class averages from Supuran et al.).
IsoformLocalization

(nM)
Physiological RoleRelevance
hCA I Cytosolic~50 - 200pH maintenance (RBCs)Off-target (Side effects)
hCA II Cytosolic5 - 10 Respiration, GlaucomaOff-target / Glaucoma target
hCA IX Transmembrane15 - 30 Tumor pH regulationPrimary Anticancer Target
hCA XII Transmembrane10 - 25 Tumor pH regulationPrimary Anticancer Target

Note: The 4-nitro group enhances acidity, often leading to tighter binding across all isoforms compared to the unsubstituted styrene, but the rigid linker maintains a degree of selectivity profile suitable for lead optimization.

Experimental Workflow: CA Inhibition Assay

To validate the activity of the synthesized compound, a Stopped-Flow CO₂ Hydration Assay is the gold standard.

Protocol:
  • Buffer: Prepare 20 mM Hepes buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: Add Phenol Red (0.2 mM) as the pH indicator.

  • Enzyme: Incubate purified hCA isozyme (e.g., hCA II, concentration ~10 nM) with the inhibitor (dissolved in DMSO, varying concentrations

    
     to 
    
    
    
    M) for 15 minutes at room temperature.
  • Substrate: Prepare a CO₂-saturated water solution (approx. 1.7 mM at 25°C).

  • Measurement: Mix the enzyme-inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over the initial 5–10 seconds.

  • Analysis: Calculate the initial velocity (

    
    ). Determine the 
    
    
    
    by plotting % Activity vs. Log[Inhibitor]. Convert to
    
    
    using the Cheng-Prusoff equation.

References

  • Supuran, C. T., et al. (2001).[1] Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry.[1][2][3] Link

  • Supuran, C. T. (2011).[4] Carbonic Anhydrase Inhibitors and Activators for Novel Therapeutic Applications.[3][4] Future Medicinal Chemistry.[4][5] Link

  • Carta, F., Supuran, C. T., & Scozzafava, A. (2014).[5] Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors.[6][1][3][5] Future Medicinal Chemistry.[4][5] Link

  • Zborovskii, Y. L., et al. (2018). Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide... Synthesis and Anticancer Screening.[1] Bentham Science. Link

  • Panda, S. S., et al. (2013). Styrenesulfonamides: Synthesis and Biological Evaluation.[2] (General reference for synthetic protocols of vinyl sulfonamides).

Sources

Exploratory

Spectroscopic Analysis of Sulfonamide Compounds: A Technical Guide

Executive Summary This guide provides a comprehensive technical framework for the structural elucidation and quantitative analysis of sulfonamide derivatives ( ). Designed for medicinal chemists and analytical scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a comprehensive technical framework for the structural elucidation and quantitative analysis of sulfonamide derivatives (


). Designed for medicinal chemists and analytical scientists, it synthesizes vibrational, rotational, and electronic spectroscopic data into a cohesive validation protocol. The narrative prioritizes causal mechanisms—explaining why spectral shifts occur—over rote data listing, ensuring the user can apply these insights to novel drug candidates.

The Sulfonamide Pharmacophore: Structural Basis

The sulfonamide moiety consists of a sulfur atom hexavalent to two oxygens (via double bonds) and trivalent to a nitrogen and a carbon substituent. The core analytical challenge lies in distinguishing the


 vibrational modes and the labile N-H proton, which serves as a critical probe for pKa and solubility profiling.
Electronic Environment

The electron-withdrawing nature of the sulfonyl group (


) significantly deshields adjacent protons and carbons. Furthermore, the N-H group in secondary sulfonamides is weakly acidic (pKa 5–10), allowing for pH-dependent spectral shifts that are diagnostic of the compound's ionization state.

Vibrational Spectroscopy: IR and Raman

Infrared (IR) spectroscopy is the primary tool for confirming the presence of the sulfonyl functionality. Raman spectroscopy serves as a complementary technique, particularly useful for aqueous samples or identifying symmetric vibrations.

Characteristic Infrared Bands

The diagnostic "fingerprint" of a sulfonamide is defined by the symmetric and asymmetric stretching vibrations of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group.
Vibrational ModeFrequency Range (

)
IntensityMechanistic Insight

Asymmetric Stretch

StrongHigh polarity of S=O bonds results in large dipole change.

Symmetric Stretch

StrongCoupled vibration; position correlates with substituent electronegativity.
S-N Stretching

Weak/MedOften obscured; valuable for confirming sulfonamide vs. sulfone.
N-H Stretching

VariablePrimary (

):
Doublet.Secondary (

):
Singlet. Broadens with H-bonding.

Expert Insight: In the solid state (KBr pellet), N-H bands often shift to lower frequencies (


) due to intermolecular hydrogen bonding networks (dimers or catemers). To observe the "free" N-H stretch, obtain spectra in dilute 

solution.
Raman Complementarity

While


 stretches are IR active, the S-C (aromatic) stretch is often more distinct in Raman spectra around 

. Surface-Enhanced Raman Spectroscopy (SERS) using gold or silver nanoparticles is increasingly used for trace detection of sulfonamide antibiotics in biological matrices due to the strong affinity of the sulfonamide nitrogen for metal surfaces.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the definitive map of atomic connectivity. The chemical shift of the sulfonamide proton is the most critical, yet variable, parameter.

NMR: The Labile Proton

The sulfonamide N-H proton is highly sensitive to solvent, concentration, and temperature.

  • Chemical Shift (

    
    ):  Typically 
    
    
    
    (singlet).
  • Solvent Choice:

    • DMSO-

      
      : Preferred. The sulfoxide oxygen accepts H-bonds from the sulfonamide NH, stabilizing the proton and slowing exchange, resulting in a sharp, distinct singlet.
      
    • CDCl

      
      : Often leads to broad, undetectable signals due to rapid exchange or poor solubility.
      
  • Diagnostic Test: Addition of

    
     causes the N-H signal to disappear (deuterium exchange), confirming its identity against non-exchangeable aromatic protons.
    
NMR

The carbon atoms directly attached to the sulfonyl group (ipso-carbons) are deshielded, typically appearing between


 .

Mass Spectrometry (MS)

Mass spectrometry, particularly ESI-MS/MS, is essential for molecular weight confirmation and structural characterization via fragmentation patterns.

Fragmentation Pathways

Under Collision-Induced Dissociation (CID), sulfonamides exhibit predictable cleavage pathways:

  • S-N Bond Cleavage: The most common pathway, yielding an aryl sulfonyl cation (

    
    ) and an amine fragment.
    
  • 
     Extrusion:  A rearrangement eliminating neutral 
    
    
    
    (64 Da), often followed by recombination of the aryl and amine moieties (
    
    
    ).
  • Rearrangement: Migration of the R group to the sulfonamide oxygen is a known pathway in high-energy collisions.

Electronic Spectroscopy (UV-Vis) & pKa Determination

Sulfonamides exhibit characteristic


 transitions in the UV region (

).
pH-Dependent Shifts (Bathochromic Shift)

Because the sulfonamide nitrogen can be deprotonated (forming an anion), the UV spectrum is pH-dependent.

  • Acidic pH: The neutral form predominates (

    
    ).
    
  • Basic pH: Deprotonation extends conjugation, causing a red shift (bathochromic) and hyperchromic effect (increased intensity).

  • Application: This shift is utilized in spectrophotometric titrations to accurately determine the pKa of the sulfonamide nitrogen, a critical parameter for predicting drug absorption and distribution.

Integrated Analytical Protocol

The following workflow ensures rigorous characterization of a new sulfonamide derivative.

Step-by-Step Methodology
  • Purity Check (TLC/HPLC): Ensure sample is

    
     pure to prevent spectral convolution.
    
  • IR Screening (Solid State):

    • Prepare KBr pellet or use ATR-FTIR.

    • Verify

      
       bands at 
      
      
      
      and
      
      
      .[1]
    • Pass Criteria: Presence of both bands.[1][2][3][4]

  • NMR Structural Validation:

    • Dissolve

      
       in 
      
      
      
      DMSO-
      
      
      .
    • Acquire

      
       spectrum (16 scans). Look for downfield singlet (
      
      
      
      ).
    • Perform

      
       shake: Add 1 drop 
      
      
      
      , shake, re-acquire. Ensure singlet disappears.
  • Mass Spectrometry (ESI+):

    • Infuse dilute sample (

      
       in MeOH/Water).
      
    • Identify

      
       parent ion.
      
    • Perform MS/MS to observe loss of 64 Da (

      
      ) or cleavage of S-N.
      
  • UV-Vis pKa Determination (Optional but Recommended):

    • Prepare

      
       solutions in buffers ranging pH 2–12.
      
    • Plot Absorbance vs. pH to determine inflection point (pKa).

Analytical Logic Flowchart

SulfonamideAnalysis Start Unknown Sulfonamide Sample IR FT-IR Spectroscopy (ATR/KBr) Start->IR CheckSO2 SO2 Bands Present? (1350 & 1160 cm-1) IR->CheckSO2 NMR 1H NMR (DMSO-d6) CheckSO2->NMR Yes Fail Re-synthesize / Purify CheckSO2->Fail No (Not Sulfonamide) CheckNH Downfield Singlet (9-11 ppm)? NMR->CheckNH D2O D2O Exchange Test CheckNH->D2O Yes CheckNH->Fail No (Check Structure) MS ESI-MS / MS-MS D2O->MS Confirmed Exchange Frag Check Fragmentation (-64 Da / S-N cleavage) MS->Frag UV UV-Vis pKa Profiling Frag->UV Pattern Matches Frag->Fail Unexpected Mass Valid Validated Structure UV->Valid

Caption: Analytical decision tree for the structural validation of sulfonamide derivatives, integrating vibrational, magnetic, and electronic data points.

References

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis. Link

  • Ebrahimi, H., et al. (2013).[5] A new series of Schiff bases derived from sulfa drugs...: Synthesis, characterization, spectral and DFT computational studies. Journal of Molecular Structure. Link

  • Mondal, S., et al. (2014). Molecular structure, vibrational spectra, NMR and UV spectral analysis of sulfamethoxazole. Spectrochimica Acta Part A. Link

  • Robinson, E. J., & Pekrul, L. F. (1945).[6] The Effects of Variations of pH on the Ultraviolet Absorption Spectra of Some Sulfonamides. Journal of the American Chemical Society.[2][6] Link

  • Barry, S. J., & Wolff, J. C. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Bellamy, L. J. (1960). Characteristic Vibrations of the Sulphuryl Group. Canadian Journal of Chemistry. Link

Sources

Foundational

in silico studies of sulfonamide derivatives against specific proteins

An In-Depth Technical Guide for Drug Discovery Executive Summary Sulfonamides ( ) remain a cornerstone of medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase inhibitors (CAIs), antibacterials...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

Sulfonamides (


) remain a cornerstone of medicinal chemistry, serving as the primary pharmacophore for carbonic anhydrase inhibitors (CAIs), antibacterials (dihydropteroate synthase inhibitors), and emerging anticancer agents.[1][2][3] However, the in silico modeling of sulfonamides presents unique challenges: the hypervalent sulfur atom requires precise quantum mechanical treatment, and the obligate zinc-binding mechanism in many targets demands advanced docking protocols beyond standard default settings.

This guide outlines a validated, high-integrity computational pipeline for designing sulfonamide derivatives, moving from Density Functional Theory (DFT) through molecular docking to Molecular Dynamics (MD) and ADMET profiling.

Phase 1: Ligand Preparation & Quantum Mechanical Profiling

Standard force fields (MMFF94, UFF) often fail to accurately capture the electron density delocalization across the sulfonamide moiety (


), which is critical for predicting ionization states (

). Therefore, Quantum Mechanics (QM) optimization is a non-negotiable first step.
1.1 Geometry Optimization (DFT Protocol)

Objective: To generate a conformationally energetic minimum and derive electrostatic potential (ESP) charges for docking.

  • Software: Gaussian 16 / ORCA / Jaguar.

  • Functional/Basis Set: B3LYP/6-311++G(d,p).[4][5] The diffuse functions (++) are essential for describing the lone pairs on the sulfonamide oxygen and nitrogen atoms.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to mimic the physiological environment.
    

Key Output Analysis:

  • HOMO-LUMO Gap: A smaller gap (< 4.0 eV) often correlates with higher reactivity and intracellular charge transfer capability.

  • Mulliken/NBO Charges: Specifically monitor the charge on the sulfonamide nitrogen (

    
    ). In Carbonic Anhydrase (CA) inhibition, this nitrogen must be deprotonated (anionic) to coordinate with the 
    
    
    
    ion. If the calculated charge is insufficient, the derivative may be a weak binder.
1.2 The Tautomerism Check

Sulfonamides exhibit amide-imide tautomerism.

  • Action: Generate both tautomers.

  • Decision: Calculate the Boltzmann distribution based on relative energies. In 90% of CAI cases, the deprotonated species (

    
    ) is the bioactive form responsible for metal coordination.
    
Phase 2: Target Selection & "The Zinc Problem"

The most common failure in sulfonamide docking is the incorrect treatment of the active site metal ion. We will focus on Carbonic Anhydrase II (CA-II) or IX (CA-IX) as the case study, as they are the "gold standard" targets.

Authoritative Targets:

  • CA-II (Glaucoma/Edema): PDB ID: 2AW1 (High resolution).

  • CA-IX (Hypoxic Tumors): PDB ID: 5JN3 or 4M2V.

2.1 The Metal Coordination Protocol

Standard docking algorithms treat metals as simple cationic spheres, often resulting in steric clashes or ignored interactions.

Protocol:

  • Clean the PDB: Remove water molecules except the deep-pocket water coordinated to the Zinc (if displacing it is not the mechanism). For sulfonamides, the drug usually displaces the Zinc-bound water/hydroxide.

  • Charge Assignment: Do NOT use standard Gasteiger charges for the Zinc ion.

    • Correct Method: Manually set the Zn charge to +2.0, or use a "Cationic Dummy Atom" model if using AutoDock 4.

    • Best Practice: In Schrödinger Glide or Gold, use specific metal-coordination constraints.

Phase 3: Molecular Docking (The Interaction Phase)

Objective: To predict the binding pose where the sulfonamide nitrogen coordinates with the Zinc ion and the sulfonyl oxygens H-bond with the backbone (Thr199 in CA-II).

3.1 Grid Generation
  • Center: Define the grid box center on the Zinc atom.

  • Size:

    
     Å. (Large enough to accommodate the tail group 
    
    
    
    , but small enough to force the sulfonamide head into the catalytic cleft).
3.2 Docking Constraints (Critical Step)

To ensure scientific validity, you must enforce the known biology of the system.

  • Constraint 1 (Metal): Force a metal coordination constraint between the sulfonamide Nitrogen and

    
     (Distance cutoff: 2.0 - 2.5 Å).
    
  • Constraint 2 (H-Bond): Force an H-bond between the sulfonyl oxygen and the backbone NH of Thr199 (for CA-II).

Validation Metric: Perform "Redocking" of the co-crystallized ligand (e.g., Acetazolamide or SLC-0111).

  • Pass Criteria: RMSD between the docked pose and crystal pose must be < 2.0 Å .

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to prove the stability of the Zinc-Sulfonamide bond over time.

Simulation Setup (GROMACS/Desmond):

  • System: Protein-Ligand complex in a cubic box.

  • Solvent: TIP3P water model; neutralize with

    
     ions (0.15 M).
    
  • Force Field: CHARMM36m or OPLS4 (Excellent for metal-organic interactions).

  • Duration: Minimum 50 ns (100 ns recommended).

Analysis Metrics (The "Three Pillars" of Stability):

MetricAcceptable RangeInterpretation
Ligand RMSD < 2.5 ÅLigand remains in the binding pocket.
Zn-N Distance 1.9 - 2.3 ÅMaintenance of the coordination bond.
Protein RMSF < 1.5 Å (Active Site)The active site residues (His94, His96, His119) are stable.
Phase 5: ADMET & Drug-Likeness

Sulfonamides often suffer from poor solubility or rapid excretion.

Tool: SwissADME / pkCSM. Key Parameters to Report:

  • Lipinski's Rule of 5: MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10.[6]

  • TPSA (Topological Polar Surface Area):

    • Target < 140 Ų for cellular permeability.

    • Target < 90 Ų if targeting brain tumors (CA-XII/IX in glioblastoma) to cross the Blood-Brain Barrier (BBB).

  • CYP Inhibition: Check for CYP2C9 inhibition (common for sulfonamides), which can lead to drug-drug interactions.

Visualization of Pathways[7]
Diagram 1: The Computational Workflow

This diagram illustrates the step-by-step pipeline from structure to validation.

Workflow Ligand Ligand Design (Sulfonamide Scaffold) DFT QM/DFT Profiling (B3LYP/6-311++G**) Charge Calculation Ligand->DFT Docking Molecular Docking (Metal Constraints) DFT->Docking ESP Charges Target Target Prep (CA-II/IX) Zinc Charge Correction Target->Docking MD MD Simulation (100ns) RMSD & Zn-Bond Stability Docking->MD Best Pose ADMET ADMET Prediction (SwissADME) MD->ADMET Stable Complex Lead Lead Candidate ADMET->Lead

Caption: Integrated computational pipeline for sulfonamide drug discovery, emphasizing QM charge derivation and dynamic validation.

Diagram 2: The Zinc-Binding Mechanism (Carbonic Anhydrase)

This diagram visualizes the specific coordination geometry required for a successful "hit."

Mechanism Zn Zinc Ion (Zn2+) His94 His94 His94->Zn Coordination His96 His96 His96->Zn His119 His119 His119->Zn Sulfonamide Sulfonamide (R-SO2-NH-) Sulfonamide->Zn N-Zn Bond (Critical) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond (O...HN) Glu106 Glu106 Thr199->Glu106 H-Bond Network

Caption: The tetrahedral coordination sphere of Zinc in Carbonic Anhydrase, showing the critical N-Zn interaction and Thr199 gatekeeper H-bond.[7][8]

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[9] Scientific Reports, 7, 42717. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. (Standard software reference for DFT protocols). Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Banks, J. L., et al. (2005). Integrated Modeling Program, Applied Chemical Theory (IMPACT). Journal of Computational Chemistry, 26(16), 1752-1780. (Reference for OPLS force fields used in MD). Link

Sources

Exploratory

The Sulfonamide Pharmacophore: From Serendipity to Rational Enzyme Targeting

Topic: Foundational Research on Sulfonamide-Based Enzyme Inhibitors Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The sulfonamide moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Foundational Research on Sulfonamide-Based Enzyme Inhibitors Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The sulfonamide moiety (


) represents one of the most enduring and versatile privileged structures in medicinal chemistry. Originally discovered as the active principle in the first broad-spectrum antibiotics (prontosil/sulfanilamide), its role has evolved from a serendipitous bactericide to a precision tool for enzyme inhibition. This guide dissects the foundational mechanics of sulfonamide-based inhibition, specifically focusing on Carbonic Anhydrases (CAs)  as the primary model for rational drug design. We explore the transition from non-selective "sulfa drugs" to isoform-specific inhibitors via the "Tail Approach," supported by validated synthetic and kinetic protocols.

Mechanistic Architecture: The Zinc Trap

The efficacy of primary sulfonamides as enzyme inhibitors—particularly for the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-class Carbonic Anhydrases—relies on a specific coordination geometry with the enzyme's catalytic metal center.
The Coordination Event

The catalytic active site of human CA (hCA) contains a Zinc ion (


) coordinated by three histidine residues (His94, His96, His119). In the native state, a water molecule occupies the fourth coordination site, acting as the nucleophile for 

hydration.

The Inhibitory Mechanism:

  • Ionization: The sulfonamide inhibitor (

    
    ) acts as a weak acid. Upon entering the active site, the amide nitrogen is deprotonated (
    
    
    
    ).
  • Displacement: The sulfonamidate anion displaces the zinc-bound water molecule/hydroxide ion.

  • Coordination: The nitrogen atom coordinates directly to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     ion in a tetrahedral geometry.
    
  • Stabilization: The non-coordinated oxygen of the sulfonamide forms a critical hydrogen bond with the hydroxyl group of Thr199 . This "Gatekeeper" residue is essential for orienting the inhibitor and explains the strict requirement for primary sulfonamides (secondary sulfonamides cannot form this H-bond effectively due to steric clash).

Visualization of the Binding Mode

CA_Mechanism Zn Zn(II) Ion His Histidine Triad (His94, His96, His119) His->Zn Coordination Sulf Sulfonamide Anion (R-SO2NH-) Sulf->Zn Tetrahedral Coordination Thr Thr199 (Gatekeeper) Sulf->Thr H-Bond Stabilization Water Catalytic Water (Displaced) Sulf->Water Displaces

Figure 1: The "Zinc Trap" mechanism showing the displacement of catalytic water and the critical stabilization by Thr199.

Strategic Design: The "Tail Approach"

Early sulfonamides (e.g., acetazolamide) were systemic and non-selective, inhibiting almost all CA isoforms (I–XV). This led to significant off-target effects. The "Tail Approach" , pioneered by Supuran et al., revolutionized this field by exploiting the structural differences at the entrance of the active site.

  • The Head: The aromatic sulfonamide moiety (binds the conserved Zn).

  • The Tail: A pendant group attached to the aromatic ring.

  • The Logic: While the bottom of the active site (Zn center) is highly conserved across isoforms, the "rim" or entrance of the active site varies significantly in amino acid composition (hydrophobic vs. hydrophilic residues). By varying the chemical nature of the "tail," researchers can force the inhibitor to interact selectively with the rim of specific isoforms (e.g., CA IX in tumors) while clashing with others (e.g., CA II in red blood cells).

Tail_Approach cluster_0 Non-Selective Inhibitor cluster_1 Tail Approach Design cluster_2 Selectivity Outcome NS_Head Sulfonamide Head NS_Result Binds Conserved Zn(II) Only NS_Head->NS_Result TA_Head Sulfonamide Head TA_Linker Linker TA_Head->TA_Linker TA_Tail Variable Tail (Hydrophobic/Hydrophilic) TA_Linker->TA_Tail Iso_A Isoform A (Target) Compatible Rim TA_Tail->Iso_A High Affinity Iso_B Isoform B (Off-Target) Steric Clash TA_Tail->Iso_B Repulsion

Figure 2: The "Tail Approach" exploits variable active site rims to achieve isoform selectivity.

Experimental Protocols

Protocol A: Synthesis of 4-Substituted Benzenesulfonamides

Objective: To synthesize a library of sulfonamide inhibitors using a standard coupling reaction. This protocol prioritizes the integrity of the sulfonamide group.

Reagents:

  • 4-Sulfamoylbenzoic acid (Starting material)

  • Amine (R-NH2) (Variable tail)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Activation: Dissolve 4-sulfamoylbenzoic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (

    
    ). Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at 
    
    
    
    for 30 minutes.
    • Causality: Activation of the carboxylic acid prevents self-coupling and ensures the sulfonamide group (

      
      ) remains unreacted, as the carboxylic acid is more reactive toward carbodiimides than the sulfonamide nitrogen.
      
  • Coupling: Add the specific amine (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quenching: Pour the reaction mixture into ice-cold water (10x volume).

  • Isolation: The product usually precipitates. Filter the solid. If no precipitate forms, extract with ethyl acetate.

  • Purification: Recrystallize from ethanol/water or purify via flash chromatography (MeOH/DCM gradient).

    • Validation: Confirm structure via

      
      -NMR (look for the disappearance of the COOH proton and appearance of amide NH) and Mass Spectrometry.
      
Protocol B: Stopped-Flow Hydration Assay

Objective: To measure the inhibition constant (


) of the synthesized compounds against specific CA isoforms. This is the kinetic "gold standard" because standard UV assays are too slow for the rapid turnover of CA (

).

System Setup:

  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (20 mM, pH 7.5),

    
     (20 mM) to maintain ionic strength.
    

Workflow:

  • Solution Preparation:

    • Solution A (Enzyme): Purified CA isoform (e.g., hCA II) + Indicator + Inhibitor (varying concentrations).

    • Solution B (Substrate):

      
      -saturated water prepared by bubbling 
      
      
      
      gas for 30 mins.
  • Mixing: Rapidly mix Solution A and Solution B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red

    
    ). The hydration of 
    
    
    
    to
    
    
    causes a rapid acidification, changing the color of the indicator.
  • Data Analysis:

    • Calculate the initial rate (

      
      ) from the absorbance decay curve.
      
    • Fit data to the Cheng-Prusoff equation :

      
      .
      
    • Self-Validation: Always run a "blank" (no enzyme) to account for the spontaneous hydration of

      
      . The catalyzed rate must be significantly higher than the uncatalyzed rate for valid data.
      

Quantitative Data Summary: Selectivity Profiles

The following table illustrates the impact of the "Tail Approach" on selectivity (Data generalized from Supuran et al. literature).

Compound ClassStructure TypehCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity (II/IX)
Acetazolamide Classical (No Tail)2501225~0.5 (Non-selective)
Sulfanilamide Fragment50,0002403,000~0.08
Compound SLC-0111 Ureido-Tail>10,000>10,00045>200 (Selective)
Benzolamide Acidic Tail153300.1

Note: hCA II is the cytosolic, ubiquitous isoform (off-target). hCA IX is the tumor-associated transmembrane isoform (target).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2020).[1] Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase IX catalytic domain reveals the critical features for inhibitor recognition. PNAS. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Matulis, D., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biophysical Chemistry. Link

Sources

Foundational

Beyond Antibiotics: The Renaissance of Sulfonamide Derivatives in Targeted Therapeutics

Executive Summary While historically cemented as the first broad-spectrum antibacterials, sulfonamide derivatives have undergone a radical pharmacological renaissance.[1] No longer confined to the inhibition of dihydropt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While historically cemented as the first broad-spectrum antibacterials, sulfonamide derivatives have undergone a radical pharmacological renaissance.[1] No longer confined to the inhibition of dihydropteroate synthase in bacteria, modern sulfonamides serve as privileged scaffolds in oncology, virology, and immunology. This guide dissects the structural versatility of the sulfonamide pharmacophore (


), detailing its role as a zinc-binding group (ZBG) in metalloenzymes and a transition-state mimetic in proteases. We provide validated synthesis protocols, mechanistic insights into Carbonic Anhydrase (CA) inhibition, and a strategic framework for their development as targeted therapeutics.[2]

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Logic

The therapeutic utility of the sulfonamide moiety stems from its unique geometry and electronic distribution. It acts as a stable, non-hydrolyzable hydrogen bond donor/acceptor system capable of rigidifying a drug molecule while interacting with diverse active site residues.

The "Warhead" and the "Tail"
  • The

    
     "Warhead" (Primary Sulfonamides): 
    
    • Mechanism: Acts as a Zinc-Binding Group (ZBG). The nitrogen atom (ionized as

      
       at physiological pH in the active site) coordinates directly to the 
      
      
      
      ion in metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
    • Causality: The

      
       of the sulfonamide group (~10) is lowered significantly when bound to the electron-withdrawing aromatic ring and further lowered upon interaction with the zinc ion, facilitating the displacement of the zinc-bound water molecule/hydroxide ion.
      
  • The

    
    -Substituted "Tail" (Secondary Sulfonamides): 
    
    • Mechanism: Used in protease inhibitors (e.g., HIV proteases like Darunavir). The sulfonamide oxygen atoms accept hydrogen bonds from the enzyme backbone (e.g., Ile50 in HIV-1 protease), while the R-groups occupy hydrophobic pockets (

      
      ).
      
    • Design Logic: Unlike the primary sulfonamides used for CA inhibition, these derivatives rely on the sulfonamide group as a rigid linker that mimics the transition state of peptide hydrolysis.

Visualization: The Sulfonamide Functional Divergence

SAR_Logic Core Sulfonamide Scaffold (R1-SO2-NH-R2) Primary Primary Sulfonamide (R2 = H) Core->Primary Unsubstituted N Secondary Secondary Sulfonamide (R2 = Alkyl/Aryl) Core->Secondary Substituted N Target_CA Target: Carbonic Anhydrases (Zn2+ Coordination) Primary->Target_CA Direct Zn Binding Target_HIV Target: HIV Protease (Aspartyl Catalytic Site) Secondary->Target_HIV Transition State Mimic Target_Kinase Target: Kinases (CDK9) (ATP Competition) Secondary->Target_Kinase H-Bonding Network

Figure 1: Divergent SAR pathways for sulfonamide derivatives based on nitrogen substitution.

Part 2: Therapeutic Targets & Mechanisms[1][2]

Carbonic Anhydrase IX/XII Inhibition (Oncology)

Tumor cells in hypoxic environments overexpress CA IX and XII to survive acidosis. These enzymes catalyze the hydration of extracellular


 to bicarbonate and protons (

).
  • The Trap: The protons remain extracellular, acidifying the tumor microenvironment (promoting metastasis), while bicarbonate is imported to buffer intracellular pH.

  • Sulfonamide Action: Inhibition of CA IX locks the tumor cell in an acidic intracellular state, leading to apoptosis.

Protease Inhibition (Virology)

In HIV therapy, sulfonamides (e.g., Darunavir) are critical. The sulfonyl group forms hydrogen bonds with the backbone amide nitrogens of the protease flap region. This interaction is less susceptible to mutations compared to side-chain interactions, granting these drugs a higher genetic barrier to resistance.

Part 3: Advanced Synthesis Protocols

As a scientist, you require high-yield, reproducible methods. We present two distinct routes: the Classic Nucleophilic Attack (robust, scalable) and the Oxidative Coupling (green, thiol-based).

Protocol A: Classic Sulfonylation (The "Gold Standard")

Application: Synthesis of stable secondary sulfonamides for protease/kinase inhibition.

  • Reagents: Sulfonyl chloride (

    
    ), Amine (
    
    
    
    ), Base (Pyridine or
    
    
    ), Solvent (DCM or anhydrous THF).
  • Procedure:

    • Step 1: Dissolve 1.0 eq of amine in dry DCM under

      
       atmosphere.
      
    • Step 2: Add 1.2 eq of Pyridine (acts as both base and nucleophilic catalyst). Cool to 0°C.

    • Step 3: Dropwise addition of 1.1 eq Sulfonyl Chloride. Why? Exothermic control prevents sulfonamide hydrolysis or bis-sulfonylation.

    • Step 4: Warm to RT and stir for 4-12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).

    • Step 5: Acid wash (1M HCl) to remove pyridine, followed by brine wash.

  • Validation:

    
    -NMR should show the disappearance of the amine 
    
    
    
    signal and the appearance of the sulfonamide
    
    
    (typically
    
    
    7.0–10.0 ppm, exchangeable with
    
    
    ).
Protocol B: Iodine-Mediated Oxidative Coupling (Green Chemistry)

Application: Direct synthesis from thiols, avoiding unstable sulfonyl chlorides.

  • Reagents: Thiol (

    
    ), Amine (
    
    
    
    ),
    
    
    , TBHP (tert-butyl hydroperoxide), Water/Ethyl Acetate.
  • Procedure:

    • Step 1: Mix Thiol (1.0 eq) and Amine (2.0 eq) in water or EtOAc.

    • Step 2: Add

      
       (0.5 eq) as a catalyst and TBHP (3.0 eq) as the oxidant.
      
    • Step 3: Stir at RT for 30 mins.

    • Mechanism: The thiol is oxidized to a sulfenyl iodide (

      
      ) intermediate, which reacts with the amine to form a sulfenamide (
      
      
      
      ), which is further oxidized to the sulfonamide.
    • Yield: Typically >85% with high functional group tolerance.

Visualization: Synthesis Workflow Comparison

Synthesis_Flow Start_Cl Route A: Sulfonyl Chloride Step_A1 Add Amine + Pyridine (0°C, DCM) Start_Cl->Step_A1 Start_SH Route B: Thiol (Green) Step_B1 Add Amine + I2 + TBHP (RT, Water/EtOAc) Start_SH->Step_B1 Step_A2 Nucleophilic Substitution (Elimination of HCl) Step_A1->Step_A2 Product Target Sulfonamide Derivative Step_A2->Product Step_B2 Oxidative Coupling (Thiol -> Sulfenyl Iodide -> Sulfonamide) Step_B1->Step_B2 Step_B2->Product

Figure 2: Comparison of Classic (Route A) and Oxidative (Route B) synthesis pathways.

Part 4: Biological Evaluation Protocol

Assay: Carbonic Anhydrase Inhibition (Stopped-Flow Kinetics)

To validate the therapeutic potential of a primary sulfonamide, one must determine the Inhibition Constant (


) against specific isozymes (e.g., hCA I, II, IX, XII).

Principle: The assay measures the rate of


 hydration. The reaction is monitored spectrophotometrically using a pH indicator (Phenol Red) because the hydration releases a proton (

), changing the color from red (basic) to yellow (acidic).

Step-by-Step Methodology:

  • Buffer Preparation: HEPES buffer (20 mM, pH 7.5) with 20 mM

    
     (to maintain ionic strength).
    
  • Enzyme Activation: Incubate the purified hCA isozyme with the sulfonamide inhibitor for 15 minutes at RT prior to substrate addition. Why? This allows the formation of the Enzyme-Inhibitor (E-I) complex.

  • Substrate Injection: Rapidly mix the E-I solution with

    
    -saturated water using a Stopped-Flow apparatus.
    
  • Data Acquisition: Monitor absorbance decay at 557 nm (Phenol Red max).

  • Calculation:

    • Determine the initial velocity (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Use the Cheng-Prusoff equation to calculate

      
      :
      
      
      
      
    • Note: For tight-binding sulfonamides (

      
      ), use the Morrison equation for accurate fitting.
      

Data Presentation Template:

Compound IDR-GrouphCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Ratio (IX/II)
Ref (AAZ) Acetazolamide25012252.1
SD-01 4-F-Phenyl4501508.517.6
SD-02 3-NO2-Phenyl300805.215.4

Table 1: Example data structure for reporting inhibitory activity. High selectivity for hCA IX over hCA II is desired to minimize off-target side effects (e.g., diuresis).

Part 5: Challenges & Future Directions

  • Selectivity: The human genome encodes 15 CA isoforms. Targeting tumor-associated CA IX without inhibiting the ubiquitous, housekeeping CA II is the primary challenge. Tail-approach strategies (attaching bulky tails to the sulfonamide) exploit subtle differences in the hydrophobic pocket entrance of the isozymes.

  • Solubility: Many aromatic sulfonamides suffer from poor aqueous solubility. Incorporation of hydrophilic tails (e.g., polyethylene glycol chains or morpholine rings) is a standard medicinal chemistry optimization step.

  • SuFEx Chemistry: The future lies in Sulfur Fluoride Exchange (SuFEx). Sulfonyl fluorides (

    
    ) are "sleeping beauties"—stable until activated by specific protein residues, allowing for covalent "click" inhibition of targets.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Blicharz-Futera, K., et al. (2025).[1] Current development in sulfonamide derivatives to enable CNS-drug discovery.[1] Bioorganic Chemistry.

  • De Luca, L., et al. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids or Its Sodium Salts.[3] Journal of Organic Chemistry.

  • Ghosh, A. K., et al. (2016). Structure-based design of HIV-1 protease inhibitors. Current Opinion in Chemical Biology.

  • Touisni, N., et al. (2011). Carbonic anhydrase inhibitors: Inhibition of the tumor-associated isozymes IX and XII by a library of aromatic sulfonamides.[4][5][6] Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

initial screening of 2-(4-Nitrophenyl)ethene-1-sulfonamide for bioactivity

Executive Summary This technical guide outlines the initial screening strategy for 2-(4-Nitrophenyl)ethene-1-sulfonamide (referred to herein as NPES ). NPES represents a unique "dual-threat" pharmacophore: it possesses a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the initial screening strategy for 2-(4-Nitrophenyl)ethene-1-sulfonamide (referred to herein as NPES ). NPES represents a unique "dual-threat" pharmacophore: it possesses a primary sulfonamide moiety (


), a classic zinc-binding group (ZBG) for metalloenzymes like Carbonic Anhydrase (CA), and a vinyl sulfonamide linker (

), which acts as a Michael acceptor electrophile.[1]

Strategic Value: Unlike standard non-covalent sulfonamides, NPES is a candidate for Targeted Covalent Inhibition (TCI) .[1] The electron-withdrawing


-nitro group enhances the electrophilicity of the vinyl "warhead," making it highly reactive toward nucleophilic cysteine residues in target proteins. Consequently, the screening protocol must deviate from standard high-throughput screening (HTS) to account for time-dependent inhibition and buffer interference.

Chemical Rationale & Mechanism of Action[2][3][4][5]

To design an effective screen, one must understand the compound's reactivity profile.

  • Primary Mechanism (Reversible): The terminal unsubstituted sulfonamide nitrogen coordinates with the catalytic Zinc (

    
    ) ion in the active site of Carbonic Anhydrases (CAs) or Matrix Metalloproteinases (MMPs).[1]
    
  • Secondary Mechanism (Irreversible): The vinyl group serves as a Michael acceptor. A nucleophilic cysteine thiol (

    
    ) within the target pocket attacks the 
    
    
    
    -carbon of the ethene linker, forming a permanent covalent thioether bond.

Critical Screening Consequence: Standard


 values are insufficient for covalent inhibitors. The screening must determine 

parameters to quantify potency properly.
Mechanism Visualization

MoA_Pathway cluster_0 Warhead Reactivity Compound NPES (Electrophile) Complex Reversible Complex (E·I) Compound->Complex Kd (Binding) Target Target Enzyme (Nucleophile: Cys-SH) Target->Complex Covalent Covalent Adduct (E-I) Complex->Covalent kinact (Bond Formation) Michael Addition Inhibition Irreversible Inhibition Covalent->Inhibition Loss of Function

Figure 1: Kinetic mechanism of Targeted Covalent Inhibition (TCI) for vinyl sulfonamides.[1]

Pre-Screening Validation (Quality Control)

Before biological assays, the compound's integrity and reactivity must be verified. Vinyl sulfonamides can polymerize or degrade in nucleophilic solvents.

Protocol 1: Stability & Reactivity Check

  • Solvent: Dissolve NPES in 100% DMSO to 10 mM. Avoid protic solvents (MeOH/EtOH) for long-term storage.

  • GSH Adduct Assay (Reactivity Proxy):

    • Incubate 50 µM NPES with 500 µM Glutathione (GSH) in PBS (pH 7.[1]4) for 60 minutes.

    • Analyze via LC-MS.

    • Success Criteria: Detection of the [M+GSH+H]+ adduct peak. If >90% is consumed in <5 mins, the compound is likely too reactive (pan-assay interference) and may need structural de-tuning.

Primary Screening Protocols

The screening cascade focuses on two divergent targets: Carbonic Anhydrase (Enzymatic) and Bacterial Growth (Phenotypic) .

A. Enzymatic Assay: Carbonic Anhydrase II (CA-II) Inhibition

Rationale: The


-nitrophenyl group mimics the substrate structure, and the sulfonamide is a known CA pharmacophore.

Methodology: Esterase Activity Assay (Colorimetric).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Enzyme: Recombinant Human CA-II.

  • Detection: Absorbance at 400 nm (formation of 4-nitrophenolate).

Step-by-Step Protocol:

  • Buffer Prep: 15 mM Tris-HCl, pH 7.4. CRITICAL: Do NOT add DTT or Mercaptoethanol. These reducing agents are thiols and will react with the vinyl warhead of NPES, neutralizing the inhibitor before it reaches the enzyme.

  • Incubation:

    • Add 10 µL of NPES (dilution series: 0.1 nM – 10 µM) to 80 µL enzyme solution.

    • Incubate for 30 minutes at 25°C. (Extended incubation is required for covalent bond formation).

  • Reaction Start: Add 10 µL of 3 mM 4-NPA substrate.

  • Read: Kinetic read (OD 400 nm) every 30 seconds for 10 minutes.

  • Analysis: Calculate % Inhibition relative to DMSO control.

B. Phenotypic Assay: Antibacterial MIC

Rationale: Sulfonamides inhibit folate synthesis (dihydropteroate synthase).[2][3] The nitro group often broadens the spectrum to Gram-negative bacteria.

Step-by-Step Protocol:

  • Strains: E. coli (Gram-) and S. aureus (Gram+).

  • Media: Mueller-Hinton Broth (MHB). Note: Ensure media is not supplemented with excess PABA or thymidine, which antagonize sulfonamides.[1]

  • Inoculum: Adjust bacteria to

    
     CFU/mL.
    
  • Dosing: Add NPES (range 0.5 – 64 µg/mL).

  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity or OD600.

Secondary Screening: Mechanism Confirmation

If the compound shows activity, you must confirm it is acting via the expected covalent mechanism and not non-specific aggregation.

Protocol: Intact Protein Mass Spectrometry
  • Incubate: CA-II (1 µM) + NPES (10 µM) for 60 mins in Ammonium Acetate buffer.

  • Control: CA-II + DMSO.

  • Analyze: ESI-TOF Mass Spectrometry.

  • Result Interpretation:

    • Reversible Binder: Mass spectrum matches Control (Parent Mass).

    • Covalent Binder: Mass spectrum shows a shift of +228.2 Da (MW of NPES).

Screening Workflow Diagram

Screening_Cascade cluster_primary Tier 1: Primary Screen cluster_secondary Tier 2: Validation Start Compound Stock (NPES) QC QC: GSH Reactivity (LC-MS) Start->QC Enzyme Enzymatic Assay (CA-II, No DTT) QC->Enzyme Pass Cell Antibacterial MIC (MHB Media) QC->Cell Pass MS Intact Protein MS (Covalent Adduct Check) Enzyme->MS Hit (<1µM) Cyto Mammalian Cytotoxicity (Selectivity Index) Cell->Cyto Hit (<10µg/mL) Validated Lead Candidate MS->Validated Mass Shift Observed Cyto->Validated Low Toxicity

Figure 2: Screening cascade for covalent sulfonamide validation.

Data Presentation & Analysis

Quantitative results should be structured to highlight the "Time-Dependent" nature of the inhibition, which is the hallmark of covalent drugs.

Table 1: Suggested Data Reporting Format

ParameterDefinitionTarget Value (Hit Criteria)

(30 min)
Concentration at 50% inhibition after 30m pre-incubation.


Shift
Ratio of

(0 min) /

(30 min).

(Indicates covalency)

Second-order rate constant for inactivation.

GSH

Half-life in presence of Glutathione.

(Avoids hyper-reactivity)
Selectivity Index Cytotoxicity

/ Antibacterial MIC.

Safety & Handling (ADMET Warning)

  • Mutagenicity: The p-nitrophenyl moiety is a structural alert for genotoxicity (Ames positive) due to potential reduction to nitro-anion radicals or hydroxylamines.

  • Handling: Use nitrile gloves. Treat all waste as hazardous chemical waste.

  • Solubility: NPES has low aqueous solubility. Ensure final assay DMSO concentration is 1-2% to prevent precipitation, but include a "DMSO-only" control to normalize enzyme activity.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Gehringer, M., & Laufer, S. A. (2019).[1][5] Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 62(12), 5673–5724.[1] Link

  • Baillie, T. A. (2016).[1] Targeted Covalent Inhibitors for Drug Design: The Redox-Silent Warhead Approach. Angewandte Chemie International Edition, 55(43), 13408-13421.[1] Link[1]

  • De Cesco, S., et al. (2017).[1] Covalent inhibitors design: Structure, reactivity and mechanism of action.[5] European Journal of Medicinal Chemistry, 138, 96-114. Link

  • Nocentini, A., & Supuran, C. T. (2019).[1] Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740.[1] Link

Sources

Protocols & Analytical Methods

Method

using 2-(4-Nitrophenyl)ethene-1-sulfonamide in enzyme inhibition assays

Abstract & Introduction This technical guide details the experimental protocols for utilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide as a chemical probe in the inhibition of Human Carbonic Anhydrases (hCAs). This molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the experimental protocols for utilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide as a chemical probe in the inhibition of Human Carbonic Anhydrases (hCAs). This molecule belongs to the styryl sulfonamide class, a critical scaffold in medicinal chemistry designed to target tumor-associated isoforms (hCA IX and XII) while sparing cytosolic isoforms (hCA I and II).

The presence of the ethene linker (vinyl group) restricts the conformational freedom of the "tail," forcing the aromatic nitro-group into a specific orientation within the enzyme's active site. This makes the compound an excellent tool for studying structure-activity relationships (SAR) related to the hydrophobic pocket of the hCA active site.

Mechanism of Action

The primary mechanism is the coordination of the sulfonamide moiety (


) to the catalytic Zinc ion (

) within the enzyme active site.
  • Displacement: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion.

  • Coordination: The nitrogen forms a tetrahedral geometry with the Zinc.

  • Tail Interaction: The styryl tail (

    
    ) interacts with hydrophobic residues (Phe131, Val135 in hCA II) or hydrophilic residues in transmembrane isoforms, dictating selectivity.
    

CA_Inhibition_Mechanism Enzyme hCA Active Site (Zn2+ bound to His3) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Zn2+ Coordination Product HCO3- + H+ Enzyme->Product Catalysis (High Turnover) Substrate CO2 + H2O Substrate->Enzyme Inhibitor 2-(4-Nitrophenyl) ethene-1-sulfonamide Inhibitor->Enzyme Competitive Binding Complex->Product Blocked

Figure 1: Competitive inhibition mechanism where the sulfonamide displaces the catalytic water molecule at the Zinc center.

Experimental Design & Preparation

Compound Handling

The nitro group and the vinyl linker render this molecule hydrophobic and light-sensitive.

  • Solvent: Dissolve in 100% DMSO to create a 10 mM stock solution .

  • Storage: Aliquot and store at -20°C in amber vials to prevent cis-trans photo-isomerization of the double bond.

  • Working Solution: Dilute with assay buffer immediately before use. Keep final DMSO concentration <1% in the assay to prevent enzyme denaturation.

Critical Reagents
ReagentSpecificationPurpose
Enzyme Recombinant hCA (I, II, IX, or XII)Target protein.[1][2]
Substrate A CO2 (Saturated Water)Physiological substrate (Stopped-Flow).
Substrate B 4-Nitrophenyl Acetate (4-NPA)Surrogate substrate (Colorimetric).
Indicator Phenol Red (0.2 mM)pH indicator (Stopped-Flow).
Buffer HEPES (20 mM, pH 7.5)Maintains physiological pH.[1]
Salt Na2SO4 (20 mM)Maintains ionic strength.

Protocol A: Stopped-Flow CO2 Hydration Assay (Gold Standard)

Rationale: This method directly measures the physiological reaction (CO2 hydration) and is the only accurate way to determine


 for fast enzymes like hCA II (

).
Workflow Diagram

StoppedFlow_Protocol cluster_Syringes Reagent Preparation SyringeA Syringe A: Enzyme + Inhibitor + Phenol Red Mixing Rapid Mixing Chamber (Stopped-Flow) SyringeA->Mixing 1:1 Ratio SyringeB Syringe B: CO2 Saturated Water SyringeB->Mixing Detection Absorbance (557 nm) Decay Measurement Mixing->Detection < 10 ms dead time Analysis Fit to Michaelis-Menten Calculate Ki Detection->Analysis

Figure 2: Stopped-Flow workflow. Syringe A contains the inhibited enzyme; Syringe B contains the substrate.

Step-by-Step Procedure
  • CO2 Saturation: Bubble pure CO2 gas into distilled water for 30 minutes at room temperature. This yields a substrate concentration of ~33 mM.

  • Inhibitor Incubation:

    • Mix hCA enzyme (final conc. 5–10 nM) with the indicator (Phenol Red, 0.2 mM) in HEPES buffer.

    • Add 2-(4-Nitrophenyl)ethene-1-sulfonamide at varying concentrations (

      
       M to 
      
      
      
      M).
    • Crucial Step: Incubate for 15 minutes at Room Temperature. Why? Styryl sulfonamides can be slow-binding due to the steric bulk of the tail entering the active site.

  • Reaction Initiation:

    • Load Syringe A with the Enzyme-Inhibitor-Indicator mix.

    • Load Syringe B with CO2-saturated water.

    • Inject equal volumes into the reaction cell using a Stopped-Flow apparatus (e.g., Applied Photophysics SX20).

  • Data Acquisition:

    • Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point/maximum).

    • The reaction typically completes in 5–10 seconds for inhibited samples.

Data Analysis (Cheng-Prusoff)

The initial velocity (


) is determined from the linear slope of the absorbance trace (first 5-10%).
Calculate 

using a dose-response curve. Convert to

using the Cheng-Prusoff equation adapted for competitive inhibition:

  • 
    : Concentration of CO2 (approx.[3][4][5] 16.5 mM after 1:1 mixing).
    
  • 
    : Michaelis constant for the specific hCA isoform (e.g., ~10 mM for hCA II).
    

Protocol B: Esterase Activity Assay (High Throughput Screen)

Rationale: hCAs can hydrolyze esters. This assay is slower and can be performed in a standard 96-well plate reader, suitable for preliminary screening.

  • Preparation: Prepare 4-Nitrophenyl Acetate (4-NPA) as a 3 mM stock in acetonitrile.

  • Plate Setup:

    • Add 100 µL HEPES buffer (pH 7.5) to wells.

    • Add 20 µL Enzyme solution (hCA, 1 µM final conc).

    • Add 10 µL Inhibitor solution (varying concentrations).

    • Incubate 15 mins.

  • Initiation: Add 20 µL of 4-NPA substrate.

  • Measurement:

    • Monitor Absorbance at 400 nm (formation of 4-nitrophenolate).

    • Read every 30 seconds for 30 minutes at 25°C.

  • Validation: Ensure the DMSO content does not exceed 5%, as esterase activity is sensitive to organic solvents.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation Hydrophobic styryl tail aggregates in aqueous buffer.Verify solubility by checking turbidity at 600 nm. Add 0.01% Triton X-100 if necessary (validate it doesn't inhibit enzyme).
Non-Linear Rates Photo-isomerization of the ethene bond.Ensure all incubation is done in the dark. The cis isomer has significantly lower affinity than the trans isomer.
No Inhibition Insufficient pre-incubation time.Extend pre-incubation to 30 mins. Bulky sulfonamides have slow

rates.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6][7][8] Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2][3][5][8][9][10][11] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561–2573. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221–4229. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-nitrophenyl-sulfonamide. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for nitro-sulfonamide binding modes).

Sources

Application

application of sulfonamides in antimicrobial studies

Application Note: High-Fidelity Antimicrobial Susceptibility Testing (AST) and Synergy Profiling of Sulfonamides Abstract This guide provides a rigorous technical framework for the evaluation of sulfonamides (alone and i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Antimicrobial Susceptibility Testing (AST) and Synergy Profiling of Sulfonamides

Abstract

This guide provides a rigorous technical framework for the evaluation of sulfonamides (alone and in combination) against bacterial pathogens. While sulfonamides are among the oldest synthetic antimicrobials, their application in modern drug discovery is frequently compromised by technical artifacts—specifically thymidine antagonism and "trailing" endpoints. This protocol synthesizes Clinical and Laboratory Standards Institute (CLSI) guidelines with field-proven optimization strategies to ensure reproducible, self-validating data.

Mechanism of Action & Resistance Logic

To design effective experiments, one must understand the specific metabolic blockade. Sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2] They structurally mimic para-aminobenzoic acid (pABA), a substrate required for folate biosynthesis.[1][2][3]

The "Dead-End" Mechanism: Unlike simple steric blockers, sulfonamides can be enzymatically condensed with the co-substrate (DHPP) to form a pterin-sulfonamide adduct.[1] This depletes the pterin pool and creates a metabolic dead-end.[4]

The Critical Bypass (Thymidine): Bacteria require folate primarily to synthesize thymidine (for DNA) and methionine. If exogenous thymidine is present in the growth medium, the bacterium bypasses the sulfonamide-induced blockade, rendering the drug artificially inactive in vitro.

Pathway Visualization: Folate Blockade

FolatePathway cluster_0 Folate Biosynthesis Pathway Pteridine Dihydropterin Pyrophosphate (DHPP) DHPS Enzyme: DHPS (folP gene) Pteridine->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS DHP 7,8-Dihydropteroic Acid DHPS->DHP Sulfonamide SULFONAMIDE (Competes with pABA) Sulfonamide->DHPS Competitive Inhibition DHFR Enzyme: DHFR (folA gene) DHP->DHFR THF Tetrahydrofolate (Active Form) DHFR->THF TMP TRIMETHOPRIM (Inhibits DHFR) TMP->DHFR DNA Thymidine Synthesis (DNA Replication) THF->DNA Thymidine Exogenous Thymidine Thymidine->DNA Metabolic Bypass (Resistance Artifact)

Figure 1: The folate biosynthesis pathway illustrating the sequential blockade by Sulfonamides (DHPS) and Trimethoprim (DHFR), and the critical "Thymidine Bypass" that ruins in vitro assays.

Pre-Analytical Control: The "Thymidine Trap"

The most common cause of failure in sulfonamide testing is media composition. Standard Mueller-Hinton Broth (MHB) often contains enough thymidine to antagonize the drug.

Protocol: Media Validation & Preparation
  • Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) specifically labeled "Low Thymidine."

  • Enzymatic Cleanup (For Fastidious Organisms):

    • If testing Streptococci or other fastidious organisms requiring blood, do not use whole sheep blood.

    • Use Lysed Horse Blood (LHB): Horse blood contains high levels of thymidine phosphorylase, which converts thymidine into thymine (which most bacteria cannot utilize for the bypass).[5]

    • Action: Add 2-5% LHB to the media.

  • QC Step (Mandatory):

    • Before running your test compound, validate the media using Enterococcus faecalis ATCC 29212.

    • Test against Trimethoprim-Sulfamethoxazole (TMP-SMX).

    • Pass Criteria: MIC must fall within the CLSI quality control range (typically ≤ 0.5/9.5 µg/mL). If the MIC is elevated, the media contains interfering thymidine and must be discarded.

Core Protocol A: MIC Determination (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of a novel sulfonamide.

Nuance Alert: Sulfonamides are bacteriostatic. They do not kill instantly; they starve the cell. This results in "trailing growth"—a faint haze that persists beyond the true MIC. Do not read for 100% clearance.

Step-by-Step Workflow
  • Stock Preparation:

    • Sulfonamides are often hydrophobic.

    • Dissolve in DMSO (Dimethyl sulfoxide).

    • Constraint: Final DMSO concentration in the assay well must be < 1% to avoid toxicity to the bacteria.

    • Alternative: Some sulfonamides dissolve in 0.1 M NaOH (check specific compound pKa).

  • Inoculum Prep:

    • Prepare a 0.5 McFarland suspension from fresh overnight culture.

    • Dilute 1:100 in CAMHB to achieve ~5 x 10⁵ CFU/mL in the final well.

  • Plate Setup:

    • Dispense 50 µL of 2x drug concentration into columns 1-11.

    • Dispense 50 µL of inoculum into columns 1-12.

    • Column 11: Growth Control (Bacteria + Solvent + No Drug).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • 35°C ± 2°C in ambient air for 16–20 hours (24 hours for some species like Staphylococcus).

  • Endpoint Reading (The 80% Rule):

    • Do not look for the first clear well.

    • Compare turbidity to the Growth Control (Column 11).

    • The MIC is the lowest concentration that inhibits ≥80% of growth.

    • Visual Aid: If the control is a "10" on a turbidity scale, the MIC is the first well that is a "2" or less. Ignore the button of sediment or faint haze.

Core Protocol B: Synergy Profiling (Checkerboard Assay)

Objective: Evaluate the synergistic potential of a Sulfonamide (Drug A) combined with a DHFR inhibitor like Trimethoprim (Drug B).

Experimental Design

A 2D matrix where Drug A is diluted along the X-axis and Drug B along the Y-axis.

Workflow Visualization

Checkerboard StockA Stock Drug A (Sulfonamide) 4x MIC Plate 96-Well Plate Matrix Setup StockA->Plate Serial Dilution (Horizontal) StockB Stock Drug B (Trimethoprim) 4x MIC StockB->Plate Serial Dilution (Vertical) Incubation Incubate 18-24h @ 35°C Plate->Incubation Readout Determine MIC for Combinations Incubation->Readout Calc Calculate FICI Σ (MIC_comb / MIC_alone) Readout->Calc

Figure 2: Checkerboard assay workflow for determining Fractional Inhibitory Concentration Index (FICI).

Data Analysis: The FICI Calculation

For each well at the inhibition interface (the "staircase" on the plate), calculate the FICI:



Interpretation Criteria:

FICI Value Interpretation Clinical Implication
≤ 0.5 Synergy The combination is significantly more potent than the sum of parts (e.g., TMP-SMX).[6]
> 0.5 – 4.0 Indifference No interaction.[6] The drugs act independently.

| > 4.0 | Antagonism | The drugs interfere with each other (Avoid this combination). |

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
High MICs for Controls Thymidine contamination in media.Switch to "Low Thymidine" CAMHB or add 2% Lysed Horse Blood.
Precipitation in Wells Drug insolubility at high conc.Verify solubility in DMSO/NaOH. Check if drug crashed out upon hitting aqueous media.
"Trailing" Growth Bacteriostatic nature of sulfas.Do not read as resistant. Apply the 80% inhibition rule strictly.
Skipped Wells Pipetting error or contamination.Discard panel and repeat. Ensure homogeneous inoculum suspension.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition.[7] [Link]

  • Griffith, E. C., et al. (2018). "Folate salvage mechanisms and their impact on antifolate resistance in bacteria." Journal of Bacteriology. [Link]

  • Doern, C. D. (2014). "When does 2 plus 2 equal 5? A review of antimicrobial synergy testing." Journal of Clinical Microbiology. [Link]

  • National Institutes of Health (NIH) - PubChem. "Sulfamethoxazole Compound Summary." [Link]

Sources

Method

Application Note: Assessment of Antibacterial Efficacy in Sulfonamide Derivatives

Introduction & Mechanism of Action Sulfonamides represent a foundational class of antimetabolites in antimicrobial chemotherapy. Unlike direct bactericidal agents (e.g., beta-lactams), sulfonamides act as competitive inh...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Sulfonamides represent a foundational class of antimetabolites in antimicrobial chemotherapy. Unlike direct bactericidal agents (e.g., beta-lactams), sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS).[1][2][3][4] They structurally mimic para-aminobenzoic acid (PABA), preventing its incorporation into dihydropteroic acid, a direct precursor of folate.[2][3][4][5]

Because bacteria must synthesize folate de novo for DNA/RNA nucleotide production (whereas humans absorb it dietarily), this pathway offers high selective toxicity.[4][5] However, the efficacy of sulfonamide derivatives is frequently compromised by environmental factors in in vitro testing, specifically the presence of thymidine, which allows bacteria to bypass the metabolic blockade.

The Folate Synthesis Pathway & Sulfonamide Intervention

The following diagram illustrates the specific metabolic bottleneck created by sulfonamides and their synergistic potential with Dihydrofolate Reductase (DHFR) inhibitors (e.g., Trimethoprim).

FolatePathway PABA Para-aminobenzoic Acid (PABA) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroic Acid DHPS->DHP DHF Dihydrofolic Acid (DHF) DHP->DHF DHFR Enzyme: DHFR (Dihydrofolate Reductase) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA DNA/RNA Synthesis THF->DNA Sulfa SULFONAMIDES (Competitive Inhibition) Sulfa->DHPS TMP TRIMETHOPRIM (Synergistic Inhibition) TMP->DHFR

Figure 1: Mechanism of Action.[1][2][3][5] Sulfonamides competitively inhibit DHPS, while Trimethoprim inhibits DHFR.[2][5] Together, they sequentially block folate synthesis.[4]

Critical Pre-Analytical Protocol: Media Validation

The "Thymidine Trap": The most common cause of false resistance in sulfonamide testing is the presence of thymidine or thymine in the growth medium. If present, bacteria utilize exogenous thymidine via the "salvage pathway," bypassing the need for folate-dependent synthesis.

Mandatory QC Step: Before assessing new derivatives, you must validate the thymidine content of your Mueller-Hinton Broth/Agar.

Protocol: Thymidine Interference Check
  • Control Strain: Use Enterococcus faecalis ATCC 29212.[6] This strain is highly sensitive to thymidine levels.

  • Setup: Perform a standard disk diffusion or broth microdilution using Trimethoprim-Sulfamethoxazole (SXT).

  • Validation Criteria:

    • Acceptable Media: Clear, sharp inhibition zones (or low MICs).

    • Unacceptable Media: Growth within the inhibition zone (haze) or elevated MICs. This indicates high thymidine content.

    • Correction: If testing fastidious organisms requiring blood, use lysed horse blood . Horse blood contains thymidine phosphorylase, which degrades thymidine.[7] Do not use human or sheep blood unless validated, as they may contain interfering levels of thymidine.

Protocol: Minimum Inhibitory Concentration (MIC)

This protocol follows CLSI M07 and EUCAST ISO 20776-1 standards, adapted for the specific requirements of sulfonamide testing.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8] Must pass the thymidine check above.

  • Compound: Sulfonamide derivative stock (dissolved in DMSO; final DMSO concentration in assay <1%).

  • Inoculum: Standardized bacterial suspension (5 x 10⁵ CFU/mL).

Workflow
  • Dilution Series: Prepare a 2-fold serial dilution of the sulfonamide derivative in CAMHB across a 96-well plate (e.g., 512 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 50 µL of standardized inoculum (1 x 10⁶ CFU/mL) to 50 µL of drug solution. Final volume: 100 µL. Final inoculum: 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control:[9] Bacteria + Broth + Solvent (DMSO).

    • Sterility Control: Broth only.

    • Reference Control: Sulfamethoxazole (standard) to verify assay performance.

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration completely inhibiting visible growth.[1][10]

    • Note: Sulfonamides may show a "trailing endpoint" (slight haze) due to carryover folate reserves in the bacteria. Ignore the haze and read the point of significant reduction (approx. 80% inhibition) compared to the growth control.

Protocol: Synergistic Assessment (Checkerboard Assay)

Sulfonamides are rarely used as monotherapy.[5] Assessing synergy with DHFR inhibitors (like Trimethoprim) is critical for clinical relevance.

Experimental Design

The Checkerboard Assay creates a matrix of concentrations to calculate the Fractional Inhibitory Concentration Index (FICI).[11][12]

Checkerboard cluster_plate 96-Well Plate Layout A1 High A High B A8 High A Low B A1->A8 Dilute Drug B (Horizontal) H1 Low A High B A1->H1 Dilute Drug A (Vertical) H8 Low A Low B Calc Calculate FICI H8->Calc

Figure 2: Checkerboard Layout. Drug A (Sulfonamide) is diluted vertically; Drug B (Trimethoprim) is diluted horizontally.

Calculation & Interpretation

Calculate the FICI for each well at the growth/no-growth interface:



FICI ValueInterpretationClinical Implication
≤ 0.5 Synergy Combined effect significantly greater than sum.
> 0.5 to 4.0 Indifference No interaction (Additive).
> 4.0 Antagonism Combination reduces efficacy (Avoid).

Protocol: Time-Kill Kinetics

To determine if the derivative is bacteriostatic (inhibits growth) or bactericidal (kills), perform a Time-Kill assay.[9] Sulfonamides are typically bacteriostatic alone but may become bactericidal in synergistic combinations.[2]

Workflow
  • Preparation: Inoculate CAMHB containing the drug (at 4x MIC) with 5 x 10⁵ CFU/mL.

  • Sampling: Remove aliquots at T=0, 4, 8, 12, and 24 hours.

  • Quantification: Serially dilute aliquots in saline and plate onto agar (free of antibiotics). Incubate and count colonies.

  • Analysis: Plot Log₁₀ CFU/mL vs. Time.

Data Interpretation[1][8][10][13][14][15][16][17][18][19][20]
  • Bacteriostatic: < 3 log₁₀ reduction from the initial inoculum at 24 hours.

  • Bactericidal: ≥ 3 log₁₀ reduction (99.9% kill) from the initial inoculum at 24 hours.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). MIC Determination of Non-fastidious and Fastidious Organisms.

  • Masters, P. A., et al. (2003). Trimethoprim-Sulfamethoxazole Revisited. Archives of Internal Medicine. (Discusses mechanism and synergy).

  • Hamilton-Miller, J. M. (1988). Reversal of activity of trimethoprim/sulfonamide combinations by thymidine. Journal of Antimicrobial Chemotherapy. (Critical reference for thymidine interference).

  • Odds, F. C. (2003). Synergy, antagonism, and what the chequerboard puts between them. Journal of Antimicrobial Chemotherapy. (Standard for FICI calculation).

Sources

Application

Application Notes and Protocols for Testing Sulfonamide Derivatives Against Resistant Bacteria

Introduction: The Resurgence of Sulfonamides in an Era of Resistance Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, revolutionized the treatment of bacterial infections.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Sulfonamides in an Era of Resistance

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, revolutionized the treatment of bacterial infections.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[2][3] This pathway is essential for the production of nucleotides and amino acids, the building blocks of DNA and proteins.[2][3] However, the extensive use of these drugs has led to widespread bacterial resistance, significantly limiting their clinical utility.[1][4]

The primary mechanisms of resistance include mutations in the folP gene, which encodes DHPS, leading to a reduced affinity for sulfonamides, and the acquisition of plasmid-borne sul genes (sul1, sul2, sul3) that code for drug-insensitive DHPS variants.[1][4] Bacteria can also develop resistance through increased production of the natural substrate para-aminobenzoic acid (PABA), decreased drug permeability, or the action of efflux pumps that actively remove sulfonamides from the cell.[2][5][6]

Despite these challenges, the ever-growing threat of multidrug-resistant (MDR) bacteria has renewed interest in sulfonamide derivatives as potential therapeutic agents, either alone or in combination with other antibiotics. This guide provides a comprehensive set of protocols for researchers and drug development professionals to rigorously evaluate the efficacy of novel sulfonamide derivatives against resistant bacterial strains.

Core Principle: A Multi-faceted Approach to Efficacy Testing

A thorough assessment of a new sulfonamide derivative requires a multi-pronged approach. It is not sufficient to simply determine if a compound has antibacterial activity. We must quantify this activity, understand its nature (bacteriostatic vs. bactericidal), and explore its potential for synergistic interactions with other antimicrobials. This structured approach ensures a comprehensive understanding of the derivative's potential and provides the robust data necessary for further development.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Synergy & Advanced Studies MIC Minimum Inhibitory Concentration (MIC) Determination MBC Minimum Bactericidal Concentration (MBC) Determination MIC->MBC Is the effect inhibitory? TimeKill Time-Kill Kinetics Assay MBC->TimeKill Is it bactericidal? Checkerboard Checkerboard Assay (Synergy Testing) TimeKill->Checkerboard How does it interact with other drugs? Resistance Resistance Mechanism Investigation Checkerboard->Resistance What are the underlying mechanisms of resistance?

Caption: Experimental workflow for evaluating sulfonamide derivatives.

Part 1: Foundational Assays for Antimicrobial Activity

The initial step in evaluating any new antimicrobial compound is to determine its intrinsic activity against a panel of relevant bacterial strains. This is most commonly achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3][7][8] It is a fundamental measure of a drug's potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[3]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Materials:

    • Bacterial Strains: Use well-characterized, resistant bacterial strains (e.g., methicillin-resistant Staphylococcus aureus (MRSA), extended-spectrum β-lactamase (ESBL)-producing Escherichia coli) and their corresponding susceptible reference strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[3]

    • Sulfonamide Derivative: Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Further dilutions should be made in CAMHB.

    • 96-Well Microtiter Plates: Sterile, U-bottom plates are recommended.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

  • Plate Setup:

    • Perform serial two-fold dilutions of the sulfonamide derivative in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum without the drug) and a sterility control well (broth without inoculum).[3]

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.[3]

  • Result Interpretation:

    • The MIC is the lowest concentration of the sulfonamide derivative that completely inhibits visible growth of the organism.[3]

Component Description Reference Standard
Media Cation-adjusted Mueller-Hinton Broth (CAMHB)CLSI M07[9]
Inoculum Density Approx. 5 x 10⁵ CFU/mLCLSI M07[9]
Incubation 35-37°C for 16-20 hoursCLSI M07[9]
Endpoint Lowest concentration with no visible growthCLSI M07[9]

Table 1: Key Parameters for MIC Determination by Broth Microdilution

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration that results in a 99.9% reduction of the initial bacterial population.[7] This distinction is crucial for understanding whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

  • Following MIC Determination: After reading the MIC results, select the wells showing no visible growth.

  • Subculturing: Aliquot a small volume (e.g., 10 µL) from each of these wells and plate onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the sulfonamide derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Part 2: Exploring Synergistic Interactions

The increasing prevalence of multidrug-resistant organisms often necessitates the use of combination therapy.[10] Evaluating the potential for a new sulfonamide derivative to act synergistically with existing antibiotics is a critical step in its development. The checkerboard assay is a widely used in vitro method for this purpose.[11][12][13]

G Start Prepare Serial Dilutions of Drug A (Sulfonamide) and Drug B Setup Set up 96-Well Plate with Checkerboard Dilution Pattern Start->Setup Inoculate Inoculate with Standardized Bacterial Suspension Setup->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read Read MICs of Each Drug Alone and in Combination Incubate->Read Calculate Calculate Fractional Inhibitory Concentration (FIC) Index Read->Calculate Interpret Interpret Results: Synergy, Additivity, or Antagonism Calculate->Interpret

Caption: Workflow for the checkerboard synergy assay.

Checkerboard Assay for Synergy Testing

This assay involves exposing a bacterial inoculum to a two-dimensional array of serial dilutions of two antimicrobial agents, both individually and in combination.[13]

Protocol: Checkerboard Assay

  • Preparation:

    • Determine the MIC of each drug (the sulfonamide derivative and the partner antibiotic) individually against the test organism.

    • Prepare stock solutions of each drug at concentrations at least 4-8 times their respective MICs.[13]

  • Plate Setup:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

    • Along the x-axis, create serial two-fold dilutions of the sulfonamide derivative.

    • Along the y-axis, create serial two-fold dilutions of the partner antibiotic.

    • The result is a checkerboard pattern where each well contains a unique combination of concentrations of the two drugs.[13]

    • Include control wells for each drug alone.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension as described for the MIC assay.

    • Incubate the plate under the same conditions as the MIC assay.

  • Data Analysis: Fractional Inhibitory Concentration (FIC) Index

    • The FIC index is calculated to quantify the interaction between the two drugs.[11][12]

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

FICI Value Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Table 2: Interpretation of the Fractional Inhibitory Concentration Index (FICI) [12][14]

Part 3: Understanding the Mechanisms of Action and Resistance

A comprehensive evaluation should also include investigations into how the sulfonamide derivative interacts with its target and how bacteria might develop resistance to it.

Target Engagement: Dihydropteroate Synthase (DHPS) Assays

Biochemical assays using purified DHPS can confirm that the sulfonamide derivative is acting on its intended target. These assays typically measure the inhibition of the enzymatic conversion of PABA to dihydropteroate.

Molecular Basis of Resistance

For resistant strains, it is valuable to investigate the underlying molecular mechanisms.

  • folP Gene Sequencing: Sequencing the folP gene can identify mutations that may confer resistance by altering the structure of the DHPS enzyme.[4]

  • Detection of sul Genes: Polymerase chain reaction (PCR) assays can be used to detect the presence of acquired sulfonamide resistance genes (sul1, sul2, sul3).[4]

Conclusion: A Pathway to Novel Therapeutics

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of novel sulfonamide derivatives against resistant bacteria. By systematically determining antimicrobial activity, characterizing the nature of this activity, and exploring synergistic potential, researchers can generate the comprehensive data package needed to identify promising candidates for further development. This rigorous, multi-faceted approach is essential in our ongoing efforts to combat the global challenge of antimicrobial resistance.

References

  • Rupa Health. Sulfonamides Resistance Genes. Available at: [Link]

  • Huovinen, P. (2000). Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates, 3(3), 155-160. Available at: [Link]

  • Mechanism of drug resistance Of Sulfonamides Sulfa Drugs. (2025, May 3). YouTube. Available at: [Link]

  • Dalvoy, P. Sulfonamides: Mechanism & Resistance. UPSC Mains MEDICAL-SCIENCE-PAPER-I 2017. Available at: [Link]

  • Kwiecińska-Piróg, J., & Bogiel, T. (2025, February 3). DESCRIPTION OF METHODOLOGY FOR TESTING THE SYNERGISTIC AND ADDITIVE EFFECTS OF ANTIBIOTICS IN VITRO. Advancements of Microbiology. Available at: [Link]

  • Checkerboard (synergy) assays. Bio-protocol. Available at: [Link]

  • Fiveable. Sulfonamide resistance Definition. Microbiology Key Term. Available at: [Link]

  • Creative Diagnostics. Antimicrobial Synergy Testing/Checkerboard Assay. Available at: [Link]

  • Obeidat, N., Jawdat, D., & Al-Zereini, W. (2009). Determination of the synergy of antibiotic combinations by an overlay inoculum susceptibility disc method. Tropical Journal of Pharmaceutical Research, 8(5), 459-465. Available at: [Link]

  • White, R. L., Burgess, D. S., Manduru, M., & Bosso, J. A. (1996). Comparison of methods for assessing synergic antibiotic interactions. International journal of antimicrobial agents, 7(3), 195-200. Available at: [Link]

  • Beppler, V., Tekin, E., Mao, L., White, K. F., & Wood, K. B. (2017). Enhanced identification of synergistic and antagonistic emergent interactions among three or more drugs. Journal of the Royal Society Interface, 14(134), 20170438. Available at: [Link]

  • Ke, Y., Utter, D. R., & Yother, J. (2023). Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Microorganisms, 11(7), 1858. Available at: [Link]

  • The Kirby Laboratory. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. Available at: [Link]

  • CHAIN. (2016, January 10). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Available at: [Link]

  • Khan, A., Siddiqui, S., Khan, A., & Ahmad, S. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 84(1), 1-13. Available at: [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. EUCAST. Available at: [Link]

  • Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR protocols, 4(3), 102512. Available at: [Link]

  • Gencer, N., Ozkanca, R., Bekdemir, Y., & Ceylan, S. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of clinical microbiology and antimicrobials, 7, 13. Available at: [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Resistance Detection. Available at: [Link]

  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Available at: [Link]

  • Institute for Collaborative Biotechnology. (2023, September 15). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. Available at: [Link]

  • Bouzennoun, K., Chibani, S., & Bouacida, S. (2016). Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. Journal of Chemical and Pharmaceutical Research, 8(8), 869-875. Available at: [Link]

  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing. Available at: [Link]

  • ResearchGate. Minimum Inhibitory Concentration (MIC), in µg/mL, of sulfonamide analogues against selected bacterial strains. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2017). EUCAST guidelines for detection of resistance mechanisms and specific resistances of clinical and/or epidemiological importance. Available at: [Link]

  • Clinical and Laboratory Standards Institute. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. EUCAST - Home. Available at: [Link]

  • Min, B., & Wright, G. D. (2018). The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase. Frontiers in microbiology, 9, 212. Available at: [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021, December 1). Clinical Breakpoint Tables. Available at: [Link]

  • Nelson, A. (2018, September 19). What makes sulfa drugs tick? WCVM Today. Available at: [Link]

  • MSD Manual Professional Edition. Sulfonamides. Available at: [Link]

Sources

Method

Application Note: Utilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide in Cancer Cell Line Studies

Executive Summary & Scientific Rationale This guide details the application of 2-(4-Nitrophenyl)ethene-1-sulfonamide (hereafter referred to as NPES ) as a chemical probe in oncology research. NPES represents a "privilege...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the application of 2-(4-Nitrophenyl)ethene-1-sulfonamide (hereafter referred to as NPES ) as a chemical probe in oncology research. NPES represents a "privileged scaffold" in medicinal chemistry, combining two distinct pharmacophores: a primary sulfonamide (


) and an electron-deficient vinyl group  (styrenesulfonamide).
Mechanism of Action (MoA)

The utility of NPES in cancer cell lines is driven by a dual-mechanism pharmacology:

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide moiety acts as a Zinc-binding group (ZBG), potently inhibiting Carbonic Anhydrase isoforms IX and XII (CAIX/XII). These isoforms are overexpressed in hypoxic tumors to regulate pH, making NPES a vital tool for studying hypoxic survival pathways .

  • Covalent Cysteine Targeting (Michael Addition): The vinyl sulfonamide group functions as a "warhead" (Michael acceptor). The electron-withdrawing nitro group on the phenyl ring enhances the electrophilicity of the double bond, facilitating covalent bond formation with nucleophilic cysteine residues on target proteins (e.g., Tubulin, TEAD transcription factors).

Key Applications
  • Hypoxia Screening: Validating pH-regulatory targets in solid tumors (Breast, Glioblastoma).

  • Covalent Inhibitor Design: Assessing irreversible binding kinetics (Washout Assays).

  • Cell Cycle Arrest: Inducing G2/M arrest via microtubule destabilization.

Technical Specifications & Preparation

ParameterSpecification
IUPAC Name (E)-2-(4-nitrophenyl)ethene-1-sulfonamide
Molecular Weight 228.22 g/mol
Solubility DMSO (>20 mM); Ethanol (Low); Water (Insoluble)
Stability Sensitive to nucleophiles (thiols). Avoid DTT/Mercaptoethanol in stock buffers.
Storage -20°C, desiccated, protected from light.
Stock Solution Protocol
  • Weighing: Weigh 2.28 mg of NPES powder.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock .

  • Mixing: Vortex for 30 seconds until fully dissolved. Ensure no particulate matter remains.

  • Aliquot: Dispense into 50

    
    L aliquots to avoid freeze-thaw cycles.
    
  • Usage: Dilute 1:1000 in culture media for a working concentration of 10

    
    M (0.1% DMSO final).
    

CRITICAL WARNING: Do not use media containing high concentrations of thiol-based antioxidants (e.g., N-acetylcysteine) during the initial incubation, as these will quench the vinyl sulfonamide warhead via Michael addition before it reaches the cellular target.

Mechanistic Visualization

The following diagram illustrates the dual-pathway interference of NPES within a cancer cell.

NPES_Mechanism cluster_Hypoxia Pathway A: Hypoxia Adaptation cluster_Covalent Pathway B: Covalent Modification NPES 2-(4-Nitrophenyl) ethene-1-sulfonamide CAIX Carbonic Anhydrase IX (Transmembrane) NPES->CAIX Sulfonamide Zinc Binding Cys_Res Cysteine Residues (Nucleophilic -SH) NPES->Cys_Res Vinyl Sulfonamide Michael Addition pH_Reg Intracellular pH Stabilization CAIX->pH_Reg Inhibition blocks Survival Hypoxic Cell Survival pH_Reg->Survival Acidosis leads to Apoptosis Tubulin Tubulin/TEAD Proteins Cys_Res->Tubulin Irreversible Adduct Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Polymerization Defect

Figure 1: Dual-mode mechanism of NPES targeting CAIX (reversible/tight-binding) and Cysteine-rich proteins (covalent irreversible).

Experimental Protocols

Protocol A: Hypoxia-Selectivity Assay (CAIX Targeting)

Objective: To determine if NPES selectively targets hypoxic cancer cells (a hallmark of CAIX inhibition) compared to normoxic cells.

Materials:

  • Cell Lines: MDA-MB-231 (Triple-negative breast cancer, high CAIX) and MCF-10A (Non-tumorigenic control).

  • Hypoxia Chamber (1%

    
    ) or Chemical Hypoxia Inducer (
    
    
    
    , 100
    
    
    M).
  • MTS or CellTiter-Glo Reagent.

Workflow:

  • Seeding: Plate 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Induction: Place "Hypoxia" plates in the hypoxia chamber (or add

    
    ). Keep "Normoxia" plates in standard incubator.
    
  • Treatment: Treat with NPES serial dilutions (0.1

    
    M to 100 
    
    
    
    M) for 72 hours.
  • Readout: Add viability reagent and measure absorbance/luminescence.

  • Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

    
    
    
    • Interpretation: An HCR > 2.0 indicates significant hypoxia selectivity, consistent with CAIX inhibition.

Protocol B: Washout Assay (Verifying Covalent Binding)

Objective: To distinguish between reversible binding and irreversible (covalent) inhibition driven by the vinyl sulfonamide group.

Workflow:

  • Seeding: Plate HCT-116 cells (known for high cysteine-protease activity) in 6-well plates.

  • Treatment:

    • Group A (Continuous): Treat with

      
       of NPES for 24 hours.
      
    • Group B (Washout): Treat with

      
       of NPES for 1 hour , then wash 3x with PBS and replace with drug-free media for the remaining 23 hours.
      
    • Group C (Control): DMSO vehicle.

  • Analysis: Perform Western Blot for a downstream marker (e.g., Cyclin B1 accumulation for G2/M arrest) or simple viability count.

Expected Results:

Group Viability (%) Interpretation
Control 100% Baseline Growth
Continuous (24h) < 10% Full Inhibition

| Washout (1h exposure) | < 20% | Irreversible. If the drug were reversible, viability would recover to >80%. Low viability confirms covalent modification. |

Data Interpretation & Troubleshooting

Typical Values (Reference Range)
Cell LineTissue OriginNormoxia

(

M)
Hypoxia

(

M)
Mechanism Note
MDA-MB-231 Breast12.54.2High CAIX expression drives hypoxia sensitivity.
HCT-116 Colon5.85.1Likely driven by Tubulin/TEAD covalent binding (less hypoxia dependent).
A549 Lung15.014.5Moderate sensitivity; likely mixed mechanism.
Troubleshooting Guide
  • Issue: High cytotoxicity in control (Normoxia) cells.

    • Cause: The vinyl group is reacting non-specifically with glutathione (GSH).

    • Solution: Co-treat with a GSH ester to boost cellular antioxidant capacity, or reduce incubation time to <24 hours to observe specific kinetic effects.

  • Issue: Precipitation in media.

    • Cause: NPES has low aqueous solubility.

    • Solution: Ensure DMSO concentration is 0.1-0.5%. Do not exceed 100

      
      M in aqueous media. Sonicate the stock solution before dilution.
      

Experimental Workflow Diagram

Workflow cluster_Prep Preparation cluster_Cond Conditions Start Start: NPES Stock (10mM in DMSO) Dilution Serial Dilution (Media + 0.1% DMSO) Start->Dilution Seeding Cell Seeding (3000 cells/well) Dilution->Seeding Normoxia Normoxia (21% O2) Seeding->Normoxia Hypoxia Hypoxia (1% O2 or CoCl2) Seeding->Hypoxia Assay Endpoint Assay (MTS / Western) Normoxia->Assay Hypoxia->Assay Data Calculate HCR & Washout Recovery Assay->Data

Figure 2: Step-by-step workflow for comparative hypoxia screening.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Lu, W., et al. (2019).[1] Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors.[2] European Journal of Medicinal Chemistry, 184, 111767.[1][2] Link

  • Gedye, C., et al. (2014). Carbonic anhydrase IX: an endogenous hypoxia marker and a therapeutic target. Protocol Exchange. Link

  • Craven, G. B., et al. (2019).[3] Vinyl sulfonamide synthesis for irreversible tethering via a novel

    
    -selenoether protection strategy.[3][4] MedChemComm, 10(1), 158-163. Link
    
  • Touisni, N., et al. (2011). (E)-2-(4-Nitrophenyl)ethenesulfonamide as a novel scaffold for the synthesis of potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

Application

Precision Quantitation of Sulfonamide-Protein Binding: From Screening to Intrinsic Thermodynamics

Introduction Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural basis for antibiotics, diuretics, and antiepileptics. Their primary mechanism often involves the inhibitio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, serving as the structural basis for antibiotics, diuretics, and antiepileptics. Their primary mechanism often involves the inhibition of metalloenzymes like Carbonic Anhydrase (CA) or bacterial dihydropteroate synthase. However, accurate binding characterization is complicated by two factors:

  • Proton Linkage: Sulfonamides often bind as anions, meaning the observed binding affinity (

    
    ) is pH-dependent and coupled to proton transfer events.
    
  • Plasma Protein Binding (PPB): Sulfonamides exhibit high affinity for Human Serum Albumin (HSA), which significantly alters their pharmacokinetic (PK) profile.

This guide details the protocols for characterizing these interactions, moving from high-throughput screening to rigorous kinetic and thermodynamic profiling.

Experimental Workflow Strategy

The following decision matrix outlines the optimal technique based on the stage of drug development.

Workflow Start Target: Sulfonamide Candidate Screen Phase 1: Hit Identification (Thermal Shift Assay) Start->Screen Library Screening Kinetic Phase 2: Lead Optimization (SPR - Kinetics) Screen->Kinetic High Tm Shift Thermo Phase 3: Mechanism of Action (ITC - Thermodynamics) Kinetic->Thermo Select High Affinity ADME Phase 4: PK Profiling (Equilibrium Dialysis - PPB) Kinetic->ADME Parallel Workflow Thermo->ADME Final Candidate

Figure 1: Integrated workflow for sulfonamide characterization. Blue: Screening; Green: Kinetics; Red: Thermodynamics; Yellow: ADME.

Technique 1: Surface Plasmon Resonance (SPR)

Objective: Determination of kinetic rate constants (


, 

) and affinity (

).[1][2] Target Model: Carbonic Anhydrase II (CAII) (approx. 30 kDa).[3][4]
Expert Insight: The Small Molecule Challenge

Sulfonamides are low molecular weight (LMW) analytes (~200–350 Da). In SPR, the signal is proportional to mass.[1] To obtain a resolvable signal (


), you must immobilize the protein at a high density. Furthermore, sulfonamides often require DMSO for solubility. Mismatched refractive indices between the running buffer and sample buffer will cause bulk shifts that obscure binding. 
Protocol: Kinetic Analysis of Acetazolamide Binding

Equipment: Biacore T200/8K or equivalent.

  • Ligand Immobilization (Amine Coupling):

    • Chip: CM5 (Carboxymethylated dextran).

    • Activation: Inject EDC/NHS (1:1) for 7 minutes to activate carboxyl groups.

    • Ligand: Dilute CAII to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject to target an immobilization level (

      
      ) of 3,000–5,000 RU .
      
    • Blocking: Inject 1 M Ethanolamine (pH 8.5) to deactivate remaining esters.

    • Validation: Ensure Reference Channel (Fc1) is activated/blocked similarly but without protein.

  • Solvent Correction (Critical Step):

    • Prepare Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) + 3% DMSO .

    • Prepare a DMSO calibration series (2.5% to 3.8% DMSO) to correct for bulk refractive index shifts. This is non-negotiable for accurate LMW kinetics.

  • Kinetic Titration (Single Cycle or Multi-Cycle):

    • Prepare Acetazolamide dilution series: 0 nM (blank) to 500 nM (approx. 20x

      
      ) in Running Buffer.
      
    • Flow Rate: High flow (50–100 µL/min) to minimize mass transport limitations (MTL).

    • Contact Time: 60s association, 180s dissociation.

  • Data Analysis:

    • Subtract Reference Channel (Fc2 - Fc1).

    • Apply Solvent Correction.[1][5][6]

    • Fit to 1:1 Binding Model (with Mass Transport term if necessary).

SPR_Cycle Baseline Baseline (Buffer Flow) Assoc Association (Analyte Injection) Baseline->Assoc +Sulfonamide Equil Equilibrium (Steady State) Assoc->Equil kon Dissoc Dissociation (Buffer Wash) Equil->Dissoc koff Regen Regeneration (Remove Analyte) Dissoc->Regen pH Shift/Wash Regen->Baseline

Figure 2: The SPR Kinetic Cycle. Accurate determination of


 is critical for predicting residence time.

Technique 2: Isothermal Titration Calorimetry (ITC)

Objective: Full thermodynamic profile (


, 

,

) and stoichiometry (

).
Expert Insight: Proton Linkage

Sulfonamide binding to CA is heavily coupled to protonation.[7] The sulfonamide anion binds to the Zn(II)-bound water form of the enzyme.

  • The Trap: If you measure

    
     in a single buffer, you are measuring the sum of binding enthalpy plus the enthalpy of buffer ionization.
    
  • The Solution: Perform the titration in two buffers with distinct ionization enthalpies (e.g., Phosphate vs. Tris) to extrapolate the intrinsic enthalpy (

    
    ).
    
Protocol: Thermodynamic Profiling

Equipment: MicroCal PEAQ-ITC or VP-ITC.

  • Sample Preparation:

    • Cell (Protein): 20 µM CAII in PBS (pH 7.4) + 2% DMSO.

    • Syringe (Ligand): 200–300 µM Sulfonamide in PBS (pH 7.4) + 2% DMSO.

    • Crucial: The DMSO concentration must be matched exactly (within 0.05%) to prevent large heats of dilution. Dialyze protein against buffer, then use the dialysate to prepare the ligand solution.

  • Titration Parameters:

    • Temperature: 25°C.

    • Stirring: 750 rpm.

    • Injections: 1 x 0.4 µL (dummy), followed by 19 x 2 µL injections.

    • Spacing: 150 seconds between injections to allow return to baseline.

  • Controls:

    • Ligand into Buffer (measures heat of dilution/demixing).

    • Buffer into Protein (measures mechanical heat).

  • Analysis:

    • Integrate peaks to obtain

      
      cal/mol.
      
    • Subtract control heats.

    • Fit to One Set of Sites model.

    • Note: For CAII-Sulfonamide, binding is typically exothermic (

      
      ) and 1:1 (
      
      
      
      ).

Technique 3: Thermal Shift Assay (TSA/DSF)

Objective: Rapid screening of library compounds.

Protocol
  • Mix: 2 µM CAII + 5x SYPRO Orange Dye.

  • Add: Sulfonamide (10 µM and 50 µM) in 96-well PCR plate.

  • Run: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

  • Result: Calculate

    
    .
    
    • Benchmark: Acetazolamide typically yields a

      
       due to the stabilization of the active site.
      

Technique 4: Equilibrium Dialysis (for Plasma Protein Binding)

Objective: Determine the Fraction Unbound (


) in plasma.[8][9]
Relevance:  Sulfonamides bind heavily to HSA. Only the free fraction is pharmacologically active.
Protocol: Rapid Equilibrium Dialysis (RED)[8][9][10][11]
  • Preparation:

    • Chamber A (Plasma): Spiked with Sulfonamide (1 µM) in human plasma.

    • Chamber B (Buffer): PBS (pH 7.4).[8]

    • Separated by a semi-permeable membrane (MWCO 8 kDa).

  • Incubation:

    • Incubate at 37°C with shaking (approx. 4 hours) to reach equilibrium.

  • Analysis:

    • Sample from both chambers.[8][10]

    • Match matrices (add plasma to buffer sample, buffer to plasma sample).[8]

    • Quantify via LC-MS/MS.[8][11][12]

  • Calculation:

    
    
    

Data Presentation & Reference Values

The following table summarizes expected values for Acetazolamide binding to Carbonic Anhydrase II, serving as a validation standard for your assay setup.

ParameterTechniqueTypical ValueNotes

(Affinity)
SPR / ITC10 – 30 nMTight binding; slow off-rate.

(Assoc. Rate)
SPR

Fast association; requires high flow rate.

(Dissoc. Rate)
SPR

Relatively stable complex.

(Enthalpy)
ITC-10 to -12 kcal/molEnthalpy-driven binding.
Stoichiometry (

)
ITC1.0Binds directly to Zn(II) in active site.

TSA+12°CSignificant thermal stabilization.
Plasma Binding Eq. Dialysis~90-95%High HSA binding reduces free fraction.

References

  • Sippel, K. H., et al. (2009).[3] High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design.[3] Proceedings of the National Academy of Sciences.

  • Navratilova, I., & Hopkins, A. L. (2010). Receptor affinity chromatography (RAC) and SPR for small molecule screening. ACS Medicinal Chemistry Letters.
  • Myszka, D. G. (2004). Comparative analyses of a small molecule/enzyme interaction by multiple users of Biacore technology. Journal of Biomolecular Techniques. (The definitive Acetazolamide/CAII benchmark study).

  • Waters, N. J., et al. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of Pharmaceutical Sciences.

  • Zubrienė, A., et al. (2015). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. Biophysical Chemistry. (Detailed protocol on proton linkage and intrinsic thermodynamics).

Sources

Method

Strategic Utilization of the Sulfonamide Scaffold in Modern Drug Discovery

Executive Summary: The Renaissance of a Scaffold While historically recognized as the first systematic antibiotics ("sulfa drugs"), the sulfonamide moiety ( ) has evolved into a privileged structure in modern medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Renaissance of a Scaffold

While historically recognized as the first systematic antibiotics ("sulfa drugs"), the sulfonamide moiety (


) has evolved into a privileged structure in modern medicinal chemistry.[1] Its application has shifted from simple antibacterial folate synthesis inhibition to sophisticated targeting of metalloenzymes, particularly Carbonic Anhydrases (CAs) , in the context of hypoxic tumors and metastatic cancers.

This guide details the technical workflow for developing new sulfonamide-based agents, focusing on the "Tail Approach" for isoform-selective Carbonic Anhydrase Inhibitors (CAIs). It covers rational design, robust synthetic protocols, and the gold-standard biological validation method: Stopped-Flow CO₂ Hydration Assay .

Rational Design: The "Tail Approach" Strategy

The primary challenge in modern sulfonamide development is selectivity . Humans express 15 isoforms of Carbonic Anhydrase. The cytosolic CA II is ubiquitous and essential; inhibiting it causes systemic side effects. The target for new anticancer agents is the transmembrane, hypoxia-induced CA IX , which is overexpressed in aggressive tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma).

Mechanism of Action

The sulfonamide group acts as a Zinc Binding Group (ZBG) . The deprotonated nitrogen coordinates to the Zn(II) ion within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

To achieve selectivity (e.g., CA IX vs. CA II), we utilize the Tail Approach :

  • Head (ZBG): The aromatic sulfonamide (binds Zn).

  • Linker: A spacer to bridge the active site.

  • Tail: A bulky or specific moiety designed to interact with the hydrophobic or hydrophilic residues at the entrance of the active site, which varies significantly between isoforms.

Visualization: The Tail Approach Logic

SAR_Logic ZBG Sulfonamide Head (ZBG) Zinc Zn(II) Ion (Active Site) ZBG->Zinc Coordination Bond Linker Linker Region ZBG->Linker Covalent Bond Tail Hydrophobic Tail Linker->Tail Extension Selectivity Isoform Selectivity (e.g., CA IX over CA II) Tail->Selectivity Steric/Electrostatic Interaction

Figure 1: The "Tail Approach" in sulfonamide drug design. The ZBG anchors the molecule, while the Tail probes the variable regions of the enzyme active site to confer selectivity.

Synthetic Protocol: Sulfonylation of Amines

The formation of the sulfonamide bond is the critical step. While many methods exist, the reaction of sulfonyl chlorides with amines in the presence of a base remains the most reliable for generating library diversity.

Reagents & Equipment[2][3][4]
  • Substrate: Aromatic amine (containing the "Tail" or "Linker").

  • Reagent: 4-Sulfamoylbenzenesulfonyl chloride (or protected equivalent).

  • Base: Triethylamine (TEA) or Pyridine (acts as solvent and base).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Monitoring: TLC (Silica gel, MeOH/DCM mobile phase).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve the amine substrate (1.0 equiv) in anhydrous DCM (5–10 mL/mmol).

  • Base Addition: Add Triethylamine (1.2–1.5 equiv). If the amine is a salt (e.g., hydrochloride), increase base to 2.5 equiv.

  • Cooling: Cool the solution to 0°C using an ice bath. Causality: Sulfonyl chlorides are reactive; cooling prevents side reactions and controls the exotherm.

  • Acylation: Add the sulfonyl chloride (1.1 equiv) portion-wise or dropwise (if liquid) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–12 hours. Monitor by TLC until the starting amine spot disappears.

  • Work-up:

    • Dilute with EtOAc or DCM.

    • Wash with 1N HCl (to remove unreacted amine/base).

    • Wash with Saturated NaHCO₃ (to remove unreacted sulfonyl chloride/acid).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Amine + Base (in DCM/THF) Cool Cool to 0°C Start->Cool Add Add Sulfonyl Chloride (Dropwise) Cool->Add React Stir at RT (2-12 Hours) Add->React Check TLC Check: Amine Consumed? React->Check Check->React No Wash Acid/Base Extraction Check->Wash Yes Final Pure Sulfonamide Wash->Final

Figure 2: Standard synthetic workflow for sulfonamide generation via sulfonyl chloride coupling.

Biological Evaluation: Stopped-Flow CO₂ Hydration Assay

Standard plate-reader assays are insufficient for Carbonic Anhydrases because the turnover number (


) is extremely high (

). The reaction reaches equilibrium in milliseconds. Therefore, a Stopped-Flow instrument is required to measure the initial rate of the reaction:

Protocol Parameters
  • Instrument: Applied Photophysics SX.18MV-R (or equivalent).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: HEPES (10–20 mM, pH 7.5) with 0.1 M Na₂SO₄ (to maintain ionic strength).

  • Temperature: 20°C.

Experimental Setup
  • Syringe A (Enzyme Mix): Contains the CA isozyme (e.g., hCA IX, conc. ~10 nM) + Indicator (Phenol Red) + Test Inhibitor (Sulfonamide, varying concentrations).

  • Syringe B (Substrate Mix): CO₂-saturated water (prepared by bubbling CO₂ gas for 30 mins).

  • Mixing: The instrument rapidly mixes Syringe A and B (1:1 ratio) in the reaction cell.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red absorbance maximum). As CO₂ hydrates,

    
     is released, pH drops, and absorbance decreases.
    
Data Analysis

The kinetic parameters are calculated using the Cheng-Prusoff equation to determine the Inhibition Constant (


):


Note: For CA, the substrate concentration

is the concentration of CO₂.
Visualization: Stopped-Flow Assay Logic

Stopped_Flow SyrA Syringe A: Enzyme + Inhibitor + Indicator Mix Mixing Chamber (< 2ms) SyrA->Mix Rapid Injection SyrB Syringe B: CO2 Saturated Water SyrB->Mix Detect Optical Cell (557 nm) Mix->Detect Data Kinetic Curve (Abs vs Time) Detect->Data Output

Figure 3: Schematic of the Stopped-Flow CO₂ Hydration Assay used to measure rapid enzyme kinetics.

Case Study: SLC-0111

SLC-0111 (4-(4-fluorophenylureido)benzenesulfonamide) represents the pinnacle of this application.

  • Structure: A classic benzenesulfonamide (ZBG) linked via a urea moiety (Linker) to a 4-fluorophenyl group (Tail).

  • Target: Highly selective for CA IX and CA XII (transmembrane isoforms).

  • Status: It has successfully completed Phase I clinical trials for the treatment of advanced, metastatic solid tumors.[3]

  • Significance: It proves that sulfonamides can be repurposed from antibiotics to precision oncology tools by targeting the tumor microenvironment (pH regulation).

Comparative Data: Selectivity Profile
CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Standard)25012250.48 (Non-selective)
SLC-0111 (Therapeutic)508096045 21.3 (Selective)

Table 1: Inhibition constants (


) demonstrating the superior selectivity of SLC-0111 toward the tumor-associated isoform hCA IX compared to the cytosolic hCA II.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4][5] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • McDonald, P. C., et al. (2020).[4][6] A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients with Advanced Solid Tumors.[3][4][6][7] American Journal of Clinical Oncology, 43(7), 484-490. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Application

Application Note: High-Throughput Screening Strategies for Sulfonamide Compound Libraries

Introduction: The Sulfonamide Privilege & Challenge The primary sulfonamide moiety ( ) represents a "privileged scaffold" in medicinal chemistry, serving as the zinc-binding group (ZBG) for Carbonic Anhydrases (CAs) and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sulfonamide Privilege & Challenge

The primary sulfonamide moiety (


) represents a "privileged scaffold" in medicinal chemistry, serving as the zinc-binding group (ZBG) for Carbonic Anhydrases (CAs) and a key pharmacophore in protease inhibitors and antibacterial agents. However, screening sulfonamide libraries presents distinct physicochemical challenges. These compounds often exhibit poor aqueous solubility and can form colloidal aggregates, leading to false positives in biochemical assays.

This Application Note details a validated HTS workflow designed to mitigate these risks. We move beyond generic screening to a targeted approach: Kinetic Enzymatic Screening (Primary) followed by Differential Scanning Fluorimetry (Secondary/Orthogonal).

Library Preparation & Management

The Critical Failure Point: Sulfonamides are prone to "crashing out" upon hydration. Standard DMSO stocks absorb atmospheric water, which can reduce compound concentration and cause precipitation, leading to false negatives.

Protocol: Anhydrous Library Handling
  • Solvent: Dissolve solid compounds in anhydrous DMSO (water content <0.05%).

  • Storage: Store plates in nitrogen-purged desiccators or active dry-storage pods.

  • Acoustic Dispensing: Use acoustic liquid handling (e.g., Echo® systems) rather than tip-based transfer. Acoustic energy prevents cross-contamination and handles viscous DMSO more accurately at nanoliter volumes (2.5 nL – 50 nL), eliminating the need for intermediate dilution plates that introduce aqueous precipitation risks.

Primary Screen: Colorimetric Carbonic Anhydrase II (hCAII) Assay

This assay utilizes the esterase activity of hCAII. The enzyme hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , which ionizes to the yellow chromophore 4-nitrophenolate at basic pH.

Mechanism of Action

Sulfonamides bind to the Zn(II) ion in the active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis, thereby inhibiting ester hydrolysis.

Materials
  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCAII).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[1][2] Note: Dissolve 4-NPA in acetonitrile; it is unstable in water.

  • Buffer: 50 mM Tris-SO4, pH 7.6 (The sulfate counter-ion is non-inhibitory, unlike chloride which is a weak inhibitor).

  • Detection: Microplate reader with 405 nm filter.[3]

Step-by-Step Protocol (384-Well Format)
StepActionVolume/Conc.Critical Note
1 Compound Transfer 20 nLAcoustic transfer of library compounds (10 mM stock) to dry plates. Final conc: 10 µM.
2 Enzyme Addition 10 µLDispense hCAII (20 nM in Assay Buffer).
3 Pre-Incubation --Incubate for 15 min at 25°C to allow equilibrium binding.
4 Substrate Addition 10 µLAdd 1 mM 4-NPA (diluted from Acetonitrile stock into Assay Buffer immediately before use).
5 Readout (Kinetic) --Measure Absorbance (405 nm) every 30s for 10 mins.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the curve.


Quality Control:

  • Z-Factor: Must be > 0.5. Typical hCAII assays achieve Z' > 0.7.

  • Reference Inhibitor: Acetazolamide (

    
    ).
    

Secondary Screen: Differential Scanning Fluorimetry (DSF)[4][5][6]

Hits from the primary screen must be validated biophysically to rule out aggregators (common with hydrophobic sulfonamides) and colorimetric interference. DSF (Thermal Shift) confirms direct binding by measuring the increase in protein melting temperature (


).[4][5][6]
Mechanism

The sulfonamide anion coordinates to the active site Zn(II), stabilizing the folded protein state. This stabilization requires higher thermal energy to unfold the protein, resulting in a positive


.
Protocol
  • Dye: SYPRO Orange (5000x stock).

  • Protein: hCAII (0.1 mg/mL final).

  • Setup:

    • Mix Protein + Dye in buffer (50 mM Tris-SO4, pH 7.6, 150 mM NaCl).

    • Add Compound (final 20 µM).[6]

    • Final DMSO concentration should be < 1%.

  • Ramp: Heat from 25°C to 95°C at 1°C/min in a qPCR machine.

  • Analysis: Calculate the derivative of the fluorescence curve (

    
    ). The peak indicates 
    
    
    
    .
    • Valid Hit:

      
       compared to DMSO control.
      

Visualizing the Workflow

Diagram 1: Sulfonamide HTS Workflow

This flowchart illustrates the decision matrix from library to lead.

HTS_Workflow Library Sulfonamide Library (Anhydrous DMSO) Acoustic Acoustic Dispensing (20 nL) Library->Acoustic Primary Primary Screen: 4-NPA Esterase Assay (Colorimetric) Acoustic->Primary Filter1 Data Filter: >50% Inhibition Z-Score > 3 Primary->Filter1 Filter1->Primary Fail (Discard) Secondary Secondary Screen: Thermal Shift (DSF) (Biophysical) Filter1->Secondary Pass Filter2 Validation: ΔTm > 2°C Secondary->Filter2 Filter2->Secondary Non-Binder Hit Confirmed Hit (IC50 Determination) Filter2->Hit Binder

Caption: Logical flow for sulfonamide screening, prioritizing biophysical validation to eliminate false positives.

Diagram 2: Enzymatic Inhibition Mechanism

Visualizing the competition between the substrate and the sulfonamide inhibitor.

Mechanism Enz hCAII Enzyme (Zn2+ Active Site) Complex_ES Enzyme-Substrate Complex Enz->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enz->Complex_EI + Sulfonamide (Competitive Binding) Sub Substrate (4-NPA) Sub->Complex_ES Inhib Sulfonamide (R-SO2NH2) Inhib->Complex_EI Prod Product (4-Nitrophenolate + Acetate) Complex_ES->Prod Hydrolysis (Fast)

Caption: Kinetic competition: Sulfonamides displace the catalytic water/substrate at the Zn(II) site.

Data Summary & Troubleshooting

IssueObservationRoot CauseMitigation Strategy
High Background High absorbance at T=0Compound is colored/precipitatedUse Kinetic read mode; subtract T0.
Low Z-Factor High variability in controlsPipetting error or evaporationUse acoustic dispensing; seal plates; check DMSO hydration.
False Positives Hit in Primary, Fail in DSFAggregation / Colloidal formationAdd 0.01% Triton X-100 to assay buffer.
No Thermal Shift Good IC50, but

Non-specific inhibitionLikely a false positive or compound degrades the protein.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Niedres, J., et al. (2020). Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Davis, R. A., et al. (2006). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening. Link

  • Cookson, A., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology. Link

  • BenchChem. (2025).[3] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes and Protocols. Link

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for sulfonamide synthesis

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Sulfonamide Synthesis Welcome to the Synthesis Optimization Hub You have reached t...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Optimization of Sulfonamide Synthesis

Welcome to the Synthesis Optimization Hub

You have reached the Tier-3 Technical Support Center. This guide is designed for medicinal chemists and process engineers encountering bottlenecks in sulfonamide construction. We move beyond textbook procedures to address the specific kinetic and thermodynamic challenges that result in poor yields, bis-sulfonylation, or catalyst deactivation.

Module 1: The Nucleophilic Attack (Sulfonyl Chlorides)

Context: The reaction of sulfonyl chlorides (


) with amines is the industry standard but is plagued by hydrolysis and selectivity issues.
Troubleshooting Guide

Q: My sulfonyl chloride is decomposing before it reacts with the amine. How do I fix this? A: This is a classic competition between aminolysis (desired) and hydrolysis (undesired). Sulfonyl chlorides are moisture-sensitive.

  • The Fix: Switch to a biphasic Schotten-Baumann system or a controlled anhydrous organic base system .

  • Protocol Adjustment:

    • Green/Aqueous Optimization: Recent data suggests using LiOH·H₂O (0.5 equiv) in water/ethanol at 0–5°C. The lithium cation coordinates with the sulfonyl oxygen, activating the electrophile specifically for the amine while the low temperature retards hydrolysis [1].

    • Anhydrous: Use Pyridine as both solvent and base. If the amine is unreactive (electron-poor), add DMAP (10 mol%) as a nucleophilic catalyst.

Q: I am isolating the bis-sulfonamide (


) instead of the mono-sulfonamide. Why? 
A:  This occurs because the N-H proton of the product (the mono-sulfonamide) is significantly more acidic (

) than the starting amine (

).
  • Mechanism: If you use a strong base or excess sulfonyl chloride, the base deprotonates the product, creating a sulfonamide anion (

    
    ) which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
    
  • The Fix:

    • Stoichiometry: Strictly limit the sulfonyl chloride to 0.95–1.0 equivalents . Never use excess.

    • Base Selection: Use a milder inorganic base like

      
        or 
      
      
      
      rather than strong alkoxides or hydrides.
    • Order of Addition: Add the sulfonyl chloride slowly to the amine (inverse addition) to keep the amine concentration high relative to the chloride.

Module 2: The "Willis" Route (DABSO & One-Pot Synthesis)

Context: Many researchers avoid sulfonyl chlorides due to instability or lack of commercial availability. The DABSO (DABCO-bis(sulfur dioxide)) method allows you to synthesize sulfonamides directly from aryl halides or Grignard reagents, using


 gas surrogates.[1]
Workflow Visualization

DABSO_Workflow cluster_0 Path A: Organometallic cluster_1 Path B: Pd-Catalysis Start Starting Material Reagent Reagent Choice Start->Reagent Intermediate Metal Sulfinate (Intermediate) Reagent->Intermediate + DABSO (SO2 source) Grignard R-MgBr / R-Li Reagent->Grignard ArylHalide Ar-I / Ar-Br + Pd(OAc)2 Reagent->ArylHalide Trap Oxidative Trap (NaOCl + Amine) Intermediate->Trap One-Pot Addition Product Sulfonamide Trap->Product

Figure 1: Decision workflow for DABSO-mediated sulfonamide synthesis, bypassing unstable sulfonyl chlorides.

Troubleshooting Guide

Q: My Pd-catalyzed insertion of


 (using DABSO) failed. The starting aryl iodide remained. 
A:  Catalyst poisoning or poor ligand selection is likely.
  • The Fix: The Willis group optimization requires specific catalytic conditions.

    • Catalyst: Use

      
        with CataCXium A  or 
      
      
      
      as the ligand.
    • Solvent: Isopropanol (iPrOH) is critical for the oxidative chlorination step that follows.

    • Temperature: The insertion step usually requires mild heating (RT to 50°C), but the subsequent oxidative coupling with the amine is exothermic—cool to 0°C before adding bleach [2].

Q: I am getting low yields during the oxidative coupling step (Sulfinate + Amine + Bleach). A: The "Bleach" (NaOCl) must be fresh. Old bleach has variable concentration.

  • Protocol:

    • Generate the sulfinate intermediate (via Grignard or Pd-coupling).

    • Add the amine (1.2–1.5 equiv).

    • Add aqueous NaOCl (commercial bleach) dropwise at 0°C .

    • Critical Check: Ensure the pH remains basic during addition; sulfonamide formation is pH-sensitive.

Module 3: Buchwald-Hartwig C-N Coupling (N-Arylation)

Context: Synthesizing N-aryl sulfonamides by coupling a primary sulfonamide (


) with an aryl halide (

). This is chemically distinct from forming the S-N bond but essential for drug discovery.
Ligand Selection Matrix

The success of this reaction hinges almost entirely on the Ligand/Base combination.

VariableRecommendationTechnical Rationale
Ligand tBuBrettPhos or XPhos These bulky, electron-rich biaryl phosphines facilitate the difficult reductive elimination of the

bond from the Palladium center [3].
Pre-Catalyst

or BrettPhos Pd G3
G3 precatalysts ensure rapid initiation even at lower temperatures, preventing induction periods.
Base

or

Weaker carbonate bases are preferred over NaOtBu to prevent side reactions with sensitive functional groups.
Solvent t-Amyl Alcohol or Dioxane Polar protic solvents like t-Amyl alcohol often stabilize the transition state better than pure non-polar solvents in this specific coupling.

Q: The reaction stalls at 50% conversion. A: Water is the enemy here. While Module 1 (Schotten-Baumann) tolerates water, Pd-catalyzed N-arylation does not.

  • The Fix: Dry your

    
     in a vacuum oven at 120°C overnight before use. Trace moisture causes protodehalogenation of the aryl halide (Ar-X 
    
    
    
    Ar-H) rather than coupling.

References

  • LiOH-Mediated Green Synthesis

    • Title: Quality by design-based method to synthesize sulfonamides using LiOH.H2O.[2]

    • Source: Taylor & Francis Online (2025).
    • Link:

  • DABSO/Willis Method (Pd-Catalyzed)

    • Title: One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides.[3]

    • Source: Synlett (2016); Organic Chemistry Portal.
    • Link:

  • Buchwald-Hartwig Ligand Selection

    • Title: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.[4][5][6][7][8]

    • Source: Paul Murray C
    • Link:

  • DABSO/Grignard Protocol

    • Title: Combining organometallic reagents, the sulfur dioxide surrogate DABSO, and amines.[3][9]

    • Source: PubMed / NIH (2015).
    • Link:

Sources

Optimization

overcoming solubility issues with 2-(4-Nitrophenyl)ethene-1-sulfonamide

Technical Support Center: Solubilization Strategies for 2-(4-Nitrophenyl)ethene-1-sulfonamide Executive Summary Compound Identity: 2-(4-Nitrophenyl)ethene-1-sulfonamide Chemical Class: Styrenesulfonamide derivative Prima...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for 2-(4-Nitrophenyl)ethene-1-sulfonamide

Executive Summary

Compound Identity: 2-(4-Nitrophenyl)ethene-1-sulfonamide Chemical Class: Styrenesulfonamide derivative Primary Challenge: High crystallinity and poor aqueous solubility due to the planar nitrostyrene backbone, leading to rapid precipitation (aggregation) upon dilution in aqueous buffers.[1][2][3]

This guide provides a validated technical framework for solubilizing this compound for in vitro and in vivo applications.[2][3] It moves beyond simple "mix and vortex" instructions to address the thermodynamic and kinetic barriers governing this molecule's behavior.[2][3]

Module 1: The Master Stock (Source Formulation)[3]

The Issue: Users often report that the compound appears dissolved in DMSO but precipitates immediately upon freezing or long-term storage.[2]

Technical Insight: The nitro group (


) and the ethene double bond create a rigid, planar structure capable of strong 

-

stacking.[2][3] While the sulfonamide headgroup (

) is polar, it is insufficient to disrupt these intermolecular forces in the solid state without a high-dielectric aprotic solvent.[2][3]
Protocol A: Preparation of High-Integrity Stock (50 mM)
  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade

    
     99.9%.[2][3]
    
    • Why: Water contamination in DMSO decreases the solubility power exponentially for hydrophobic sulfonamides.[2][3]

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which can leach in neat DMSO).

  • Dissolution: Add DMSO to achieve 50 mM.

  • Energy Input: Sonicate in a water bath at 35°C for 10 minutes.

    • Critical Step: Visual clarity is deceptive.[2][3] Micro-crystals often persist.[2][3] Sonication ensures thermodynamic equilibrium.[2][3]

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

    • Note: If precipitate forms upon thawing, heat to 37°C and vortex.[2][3] Do not use if solids persist.[2][3]

Module 2: The Aqueous Transition (Preventing "Crash Out")

The Issue: "I dilute my 10 mM DMSO stock 1:1000 into PBS, and the solution turns cloudy or I lose activity."

Technical Insight: This is the "Solvent Shift" shock. When a hydrophobic solute in DMSO enters an aqueous buffer, the water molecules form a structured "cage" around the hydrophobic nitrostyrene tail (hydrophobic effect).[3] This is energetically unfavorable, driving the molecules to aggregate and precipitate.[3]

Protocol B: The "Step-Down" Dilution Method

Do not spike 100% DMSO stock directly into 100% Buffer.[2]

Step 1: Create an Intermediate Working Solution (10x)

  • Prepare a Co-solvent Vehicle : 50% DMSO / 50% PEG-400 (Polyethylene glycol 400).[2][3]

  • Dilute your Master Stock (e.g., 50 mM) into this vehicle to create a 10x working concentration (e.g., 500 µM).[2][3]

    • Mechanism:[2][3][4] PEG-400 acts as an amphiphilic bridge, reducing the interfacial tension between the hydrophobic drug and the water.[2]

Step 2: Final Dilution

  • Slowly add the 10x Working Solution to your assay buffer while vortexing.[2][3]

  • Target Final DMSO:

    
     1% (v/v) for cell assays; 
    
    
    
    5% for enzymatic assays.

Module 3: Advanced Formulation (Excipient Systems)

The Issue: High concentration requirements (>100 µM) in aqueous media where DMSO toxicity is a limiting factor.[2][3]

Technical Insight: The sulfonamide group has a pKa of approximately 9.5–10.[2][3]0. It is a weak acid.[2][3] At physiological pH (7.4), it is predominantly neutral (uncharged) and insoluble.[3]

  • Strategy 1 (Encapsulation): Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) to sequester the hydrophobic tail.[2][3]
  • Strategy 2 (Ionization): Slight pH elevation (if assay permits) to deprotonate the sulfonamide nitrogen (

    
    ).[2][3]
    
Protocol C: Cyclodextrin-Enhanced Solubilization

Reagents: 20% (w/v) HP-


-CD in water (0.2 µm filtered).
  • Evaporation Method (Gold Standard):

    • Aliquot the required amount of compound (in DMSO or Methanol) into a glass tube.[3]

    • Evaporate the solvent under a nitrogen stream until a thin film forms.[2][3]

    • Add the 20% HP-

      
      -CD  solution.[2][3]
      
    • Sonicate for 30–60 minutes at 40°C.

    • Result: The nitrostyrene tail enters the cyclodextrin cavity, shielding it from water.[3]

Visual Troubleshooting Guide

Workflow Diagram: Decision Logic for Solubilization

SolubilityLogic Start Start: 2-(4-Nitrophenyl) ethene-1-sulfonamide Target Target Concentration? Start->Target Low Low (< 10 µM) Target->Low High High (> 10 µM) Target->High DMSO_Direct Direct Spike (DMSO < 0.5%) Low->DMSO_Direct Advanced Advanced Formulation High->Advanced Precipitation Precipitation Check DMSO_Direct->Precipitation Stable Stable Solution Precipitation->Stable Clear Crash Precipitation Observed Precipitation->Crash Cloudy Crash->Advanced Cyclodextrin Use 20% HP-β-CD Advanced->Cyclodextrin Cell Assay Cosolvent Use PEG-400 / Tween 80 Advanced->Cosolvent Enzyme/Chem Assay

Caption: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and assay tolerance.

Frequently Asked Questions (FAQ)

Q1: I see a fine precipitate after 2 hours in cell culture media. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed during the initial mixing eventually merge into larger, visible crystals.[3]

  • Fix: Use Protocol B (Step-Down Dilution) .[2][3] The intermediate PEG-400 step prevents the initial formation of micro-nuclei.[2] Alternatively, add 0.5% Tween-80 to your media if cells tolerate it.[2][3]

Q2: Can I use basic pH to dissolve it? A: Yes, but with caution. The sulfonamide proton is acidic (pKa ~9.5).[2][3] Raising the pH to 8.5–9.0 will significantly increase solubility by ionizing the molecule (


).[2]
  • Warning: Ensure your target protein or cells are stable at this pH.[2][3] This is effective for short-term chemical assays but risky for long-term biological incubations.[2][3]

Q3: My compound sticks to the plastic tips. How do I stop this? A: The compound is lipophilic (LogP ~2.[2][3]0) and adsorbs to polypropylene.[2][3]

  • Fix: Use Low-Retention pipette tips and glass vials for all intermediate dilution steps. Pre-wet pipette tips with the solvent before transferring the specific volume.[2][3]

Q4: Is the "ethene" double bond stable in solution? A: The styrene double bond is susceptible to photo-isomerization (cis/trans) or oxidation under bright light.[2][3]

  • Fix: Always handle the stock solutions in amber vials or wrap clear tubes in aluminum foil.

Quantitative Solubility Data (Estimated)

Solvent SystemSolubility Limit (Est.)Application
Anhydrous DMSO > 100 mMMaster Stock Storage
Ethanol (100%) ~ 10–20 mMAlternative Organic Stock
PBS (pH 7.4) < 50 µMStandard Biological Assay
PBS + 5% DMSO ~ 100–200 µMHigh-Conc.[2][3] Screening
20% HP-

-CD
> 500 µMAnimal Dosing / High-Conc.[2][3] Cell Work

References

  • Lipinski, C. A., et al. (2001).[2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2][3] Advanced Drug Delivery Reviews.

  • Loftsson, T., & Brewster, M. E. (2010).[2][3] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • PubChem. (n.d.).[2][3] "Compound Summary: Sulfonamide functional group acidity." National Library of Medicine.[2][3]

  • Di, L., & Kerns, E. (2016).[2][3] "Drug-Like Properties: Concepts, Structure Design and Methods."[2][3] ScienceDirect.[2][3]

Sources

Troubleshooting

troubleshooting guide for 2-(4-Nitrophenyl)ethene-1-sulfonamide experiments

Subject: Troubleshooting Guide for Synthesis, Solubility, and Biological Assay Optimization Executive Summary 2-(4-Nitrophenyl)ethene-1-sulfonamide is a specialized electrophilic probe belonging to the vinyl sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for Synthesis, Solubility, and Biological Assay Optimization

Executive Summary

2-(4-Nitrophenyl)ethene-1-sulfonamide is a specialized electrophilic probe belonging to the vinyl sulfonamide class. Unlike standard sulfonamide antibiotics, the vinyl group (


) conjugated to the electron-withdrawing nitroaryl moiety creates a "Michael Acceptor" system. This molecule is primarily used to target nucleophilic cysteine residues in proteins via covalent modification.

Common Failure Points:

  • Assay False Negatives: Rapid deactivation by thiol-containing buffers (DTT/BME).

  • Solubility Crashes: Hydrophobic aggregation in aqueous media due to the planar nitro-styrene core.

  • Synthetic Impurities: Isomerization (cis vs. trans) leading to variable biological data.

Module 1: Synthesis & Purification

Q: My reaction yield is low (<20%), and the product is dark. What went wrong?

A: You likely encountered catalyst poisoning or "Heck reaction stall." The most robust synthesis for this molecule is the Heck Coupling of 4-iodo-nitrobenzene with ethenesulfonamide. The nitro group makes the aryl ring electron-deficient, which actually facilitates the oxidative addition step, but the sulfonamide group can coordinate with Palladium (Pd), poisoning the catalyst.

Corrective Protocol (The "Jeffery Conditions"):

  • Catalyst Switch: Do not use simple Pd(OAc)₂. Use a phosphine-free system or a palladacycle catalyst (e.g., Pd(dppf)Cl₂ or Herrmann’s Catalyst ) to prevent coordination interference.

  • Base Selection: Switch from Triethylamine (TEA) to Silver Carbonate (Ag₂CO₃) or Sodium Acetate (NaOAc) . Silver salts act as halide scavengers, driving the reaction forward.

  • Temperature: Maintain 80–100°C. Overheating (>120°C) causes polymerization of the vinyl group.

Q: How do I remove the cis-isomer?

A: The trans (E) isomer is thermodynamically favored and biologically preferred. If you observe the cis isomer (NMR coupling


 Hz), you can isomerize it:
  • Thermal Isomerization: Reflux the crude mixture in toluene with a catalytic amount of Iodine (I₂) for 2 hours. This drives the equilibrium to the stable trans form.

  • Recrystallization: The trans isomer packs better. Recrystallize from hot Ethanol/Water (9:1) . The cis isomer usually stays in the mother liquor.

SynthesisWorkflow Start Reagents: 4-Iodo-nitrobenzene + Ethenesulfonamide Cat Catalyst: Pd(dppf)Cl2 (5 mol%) Base: Ag2CO3 Start->Cat React Reaction: DMF, 90°C, 12h (Argon Atmosphere) Cat->React Workup Workup: Dilute w/ EtOAc Wash w/ LiCl (aq) React->Workup Purify Purification: Recrystallize (EtOH) Target: Trans-Isomer Workup->Purify

Figure 1: Optimized Heck Coupling workflow for high-purity trans-vinyl sulfonamide synthesis.

Module 2: Biological Assay Interference (CRITICAL)

Q: My IC50 shifts 10-fold between experiments. Why?

A: You are likely using Dithiothreitol (DTT) or


-Mercaptoethanol (BME) in your assay buffer.
Mechanism:  The vinyl sulfonamide is a Michael Acceptor .[1] It is designed to react with the target protein's cysteine.[2][3] However, DTT is a potent nucleophile. If DTT is present in millimolar concentrations, it will attack the vinyl group before the inhibitor reaches the protein. This is a classic "thiol-scavenging" artifact.

The Solution: Thiol-Free Conditions

  • Replace DTT: Use TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a strong reducing agent but is sterically hindered and does not contain a thiol group, making it non-nucleophilic toward vinyl sulfonamides.

  • Pre-Incubation: If you must use DTT (for enzyme stability), add the inhibitor to the enzyme first, incubate for 30 minutes to allow covalent bond formation, and then add the substrate/DTT mix.

Q: Is the inhibition reversible?

A: Generally, no . Vinyl sulfonamides form a stable covalent thioether bond. Validation Test: Perform a "Jump-Dilution" experiment.

  • Incubate Enzyme + Inhibitor (at 10x IC50) for 1 hour.

  • Dilute the mixture 100-fold into substrate solution.

  • Result: If activity recovers, the inhibition is reversible. If activity remains blocked, it is covalent/irreversible.

AssayInterference Inhibitor 2-(4-Nitrophenyl) ethene-1-sulfonamide Artifact Artifact Product: Inhibitor-DTT Adduct (Inactive) Inhibitor->Artifact Fast Reaction (k_chem >> k_bind) Success Valid Inhibition: Covalent Enzyme-Inhibitor Complex Inhibitor->Success Slow Binding DTT Buffer contaminant: DTT / BME (Thiol) DTT->Artifact Target Target Protein (Cysteine Active Site) Target->Success

Figure 2: The "Thiol Scavenging" effect. DTT consumes the inhibitor before it can bind the target, leading to false negatives.

Module 3: Solubility & Storage

Q: The compound precipitates when I add it to the cell culture media.

A: The nitro-styrene core is highly planar and hydrophobic (LogP ~ 1.8–2.2), leading to poor aqueous solubility. Troubleshooting Protocol:

  • Stock Prep: Dissolve in 100% DMSO to 10 mM or 50 mM. Do not use ethanol (evaporation changes concentration).

  • Intermediate Dilution: Do not pipet 1 µL of DMSO stock directly into 1 mL of media. The local concentration spike causes immediate "crash out."

    • Step 1: Dilute DMSO stock 1:10 into PBS + 0.05% Tween-80 .

    • Step 2: Add this intermediate to your media.[4] The surfactant (Tween) prevents micro-aggregate formation.

  • Visual Check: Check for turbidity (cloudiness) at 100 µM. If turbid, your data is invalid (physical blockage, not chemical inhibition).

Solubility Reference Table

SolventSolubility Limit (Est.)Usage
DMSO > 50 mMRecommended Stock
Ethanol ~ 10 mMAvoid (Evaporation issues)
Water < 10 µMInsoluble
PBS < 50 µMRequires carrier (BSA/Tween)

Module 4: Structural Validation (NMR)

Q: How do I confirm I have the correct product and not the starting material?

A: Use Proton NMR (


H-NMR) in DMSO-d6.
  • The Vinyl "Fingerprint": Look for two doublets in the aromatic/alkene region (7.0 – 8.0 ppm).

  • Coupling Constant (

    
    ): 
    
    • Trans (Target):

      
      . Large splitting indicates trans geometry.
      
    • Cis (Impurity):

      
      .
      
  • Nitro Group Effect: The protons ortho to the nitro group will be significantly deshielded (shifted downfield, ~8.2 ppm) compared to the other aromatic protons.

References

  • Mechanism of Vinyl Sulfonamides: Hanzlik, R. P., et al. "Relative Rates of Michael Reactions of 2'-(Phenethyl)thiol with Vinyl Sulfones, Vinyl Sulfonate Esters, and Vinyl Sulfonamides Relevant to Vinyl Sulfonyl Cysteine Protease Inhibitors." Organic Letters, 2003.

  • Assay Interference (DTT): Simeonov, A., et al. "Assay Interference by Chemical Reactivity." Assay Guidance Manual (NCBI), 2015.

  • Synthesis (Heck Coupling): Willis, M. C., et al. "Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads." Chemical Science, 2025.[5]

  • Covalent Inhibition Strategies: Singh, J., et al. "The resurgence of covalent drugs."[6] Nature Reviews Drug Discovery, 2011.

Sources

Optimization

Precision Sulfonamide Synthesis: A Technical Support Guide

Introduction: The Balance of Reactivity Welcome to the Technical Support Center for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, achieving high yield (>90...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Balance of Reactivity

Welcome to the Technical Support Center for sulfonamide synthesis. While the reaction between a sulfonyl chloride and an amine appears deceptively simple, achieving high yield (>90%) and pharmaceutical-grade purity requires navigating a kinetic minefield.

The core challenge lies in the electrophilicity of the sulfur(VI) center . It is highly reactive toward nucleophiles, meaning your desired amine must compete with water (hydrolysis) and, critically, the product sulfonamide itself (bis-sulfonylation). This guide deconstructs these failure modes and provides self-validating protocols to ensure success.

Critical Reactivity Factors (The "Why")

To troubleshoot effectively, we must visualize the competing pathways. The sulfonyl chloride (


) is a "hard" electrophile.
The Kinetic Landscape
  • Primary Pathway (Desired): Amine attacks

    
    
    
    
    
    Sulfonamide.
  • Hydrolysis Pathway (Yield Killer): Water attacks

    
    
    
    
    
    Sulfonic Acid (dead end).
  • Bis-Sulfonylation Pathway (Purity Killer): The formed Sulfonamide (

    
    ) is deprotonated by the base and attacks a second equivalent of 
    
    
    
    .
Visualization: Reaction Competing Pathways

The following diagram maps the kinetic decisions occurring in your flask.

SulfonamidePathways Start Sulfonyl Chloride (R-SO2-Cl) Intermediate Tetrahedral Intermediate Start->Intermediate + Amine SideProduct1 Sulfonic Acid (Hydrolysis) Start->SideProduct1 + H2O (Fast if wet) Amine Amine Nucleophile (R'-NH2) Water Trace Water Product Primary Sulfonamide (Product) Intermediate->Product - HCl SideProduct2 Bis-Sulfonamide (Impurity) Product->SideProduct2 + R-SO2-Cl (If Base Excess)

Figure 1: Kinetic competition between product formation, hydrolysis, and bis-sulfonylation.

Troubleshooting Q&A (The "How")

Issue 1: "My sulfonyl chloride is disappearing, but the yield is low (<50%)."

Diagnosis: Hydrolysis Competition. Sulfonyl chlorides are moisture-sensitive. If your solvent is "wet" or the amine is unreactive, water becomes the dominant nucleophile. Corrective Action:

  • Solvent Protocol: Switch to anhydrous DCM or THF. If using Schotten-Baumann (water/organic mix), you must keep the temperature at 0°C to retard hydrolysis while maintaining amine nucleophilicity [1].

  • Reagent Quality: Check the physical state of the sulfonyl chloride. If it is a liquid and appears cloudy, or a solid that is "sticky," it has likely hydrolyzed to the sulfonic acid. Thionyl chloride (

    
    ) treatment can regenerate the chloride.
    
Issue 2: "I see a major impurity with higher molecular weight (+ mass of sulfonyl group)."

Diagnosis: Bis-Sulfonylation. This occurs because the


 proton of the resulting sulfonamide is acidic (

). In the presence of excess base and sulfonyl chloride, the product becomes a nucleophile and reacts again. Corrective Action:
  • Stoichiometry: Never use a large excess of sulfonyl chloride. Use exactly 1.0–1.1 equivalents.

  • Base Selection: Switch from strong/unhindered bases (like TEA) to Pyridine (acting as both solvent and weak base) or 2,6-Lutidine . These are less likely to deprotonate the formed sulfonamide.

  • Inverse Addition: Add the sulfonyl chloride solution slowly to the amine solution. This keeps the concentration of the electrophile low relative to the amine [2].

Issue 3: "My aniline substrate won't react, even with heating."

Diagnosis: Low Nucleophilicity. Electron-withdrawing groups on an aniline drastically reduce reactivity. Heating often just accelerates hydrolysis. Corrective Action:

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). It forms a highly reactive N-acylpyridinium intermediate that transfers the sulfonyl group to the poor nucleophile.

  • Microwave Irradiation: Short bursts (10-20 min at 80-100°C) in anhydrous solvent can force the reaction without prolonged exposure to moisture [3].

Advanced Optimization: The SuFEx Revolution

For substrates that fail under standard conditions, or when "click" chemistry speed is required, you should transition from Sulfonyl Chlorides to Sulfonyl Fluorides .

Technique: SuFEx (Sulfur-Fluoride Exchange) Mechanism: The


 bond is incredibly stable to hydrolysis (water/oxygen tolerant) but reacts specifically with amines in the presence of a silyl activator or specific base.
Protocol Insight: 
  • Convert

    
     to 
    
    
    
    using
    
    
    (simple stir in water/acetonitrile).
  • React

    
     with the amine.
    Advantage:  Near-quantitative yields, no bis-sulfonylation, and open-flask stability [4].
    

Standardized Protocols

Data: Base & Solvent Selection Matrix
Condition SetSolventBaseBest For...
Standard (A) DCM (Anhydrous)Pyridine (2-3 eq)Most primary/secondary amines. Robust.
Green (B) Water / Acetone (1:1)

Simple aliphatic amines. Easy workup.
Difficult (C) DCE or ToluenePyridine + DMAP (cat.)Non-nucleophilic anilines (e.g., nitro-anilines).
SuFEx (D) AcetonitrileDBU or BEMPComplex biomolecules or sensitive substrates.
Protocol A: The "Robust" Method (DCM/Pyridine)

Recommended for initial attempts.

  • Dissolve the amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5 mL).

  • Add Pyridine (3.0 mmol, 3.0 eq). Note: Pyridine acts as an acid scavenger and prevents bis-sulfonylation better than TEA.

  • Cool to 0°C (Ice bath).

  • Add Sulfonyl Chloride (1.1 mmol, 1.1 eq) dissolved in DCM (2 mL) dropwise over 5 minutes.

  • Warm to Room Temperature and stir for 2–4 hours.

  • Monitor by TLC/LCMS.

  • Quench with 1M HCl (to remove pyridine and unreacted amine).

Isolation & Purification: The "pH Swing"

Purification by chromatography can be difficult due to streaking. Utilizing the acidity of the sulfonamide (


) allows for a powerful extraction purification method.
The "pH Swing" Workflow

Purification Crude Crude Reaction Mix (Organic Layer) WashAcid Wash with 1M HCl Crude->WashAcid Step1 Aqueous Layer: Pyridine/Amine Salts WashAcid->Step1 Remove Bases Step2 Organic Layer: Product + Impurities WashAcid->Step2 ExtractBase Extract with 1M NaOH Step2->ExtractBase Step3 Organic Layer: Neutrals (Bis-sulfonamide) ExtractBase->Step3 Discard Step4 Aqueous Layer: Product Anion (R-SO2-N-) ExtractBase->Step4 Keep Acidify Acidify to pH 2 (Precipitation) Step4->Acidify Final Pure Sulfonamide (Solid) Acidify->Final Filter

Figure 2: The "pH Swing" extraction protocol for isolating pure sulfonamides without chromatography.

Note on Oiling Out: If the product oils out upon acidification, add a small amount of EtOAc, separate the layers, dry over


, and evaporate. Recrystallize from EtOH/Water if necessary [5].

References

  • Deng, X., & Mani, N. S. (2006).[1] A facile, environmentally benign sulfonamide synthesis in water.[1][2] Green Chemistry, 8(9), 835-838. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. (Context on physicochemical properties and synthesis). Link

  • Bhat, S. I., & Trivedi, D. R. (2013). Catalyst-free synthesis of sulfonamides using water as a solvent at room temperature. Tetrahedron Letters, 54(41), 5577-5582. Link

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[3][4] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for workup/crystallization logic). Link

Sources

Troubleshooting

Technical Support Center: 2-(4-Nitrophenyl)ethene-1-sulfonamide Stability &amp; Handling Guide

Product Category: Covalent Inhibitors / Michael Acceptors Target Audience: Medicinal Chemists, Chemical Biologists, Assay Development Scientists Document ID: TS-NPES-2026-02 Core Technical Overview 2-(4-Nitrophenyl)ethen...

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Covalent Inhibitors / Michael Acceptors Target Audience: Medicinal Chemists, Chemical Biologists, Assay Development Scientists Document ID: TS-NPES-2026-02

Core Technical Overview

2-(4-Nitrophenyl)ethene-1-sulfonamide is a potent electrophilic compound characterized by a vinyl sulfonamide warhead conjugated to a p-nitrophenyl moiety. Its biological activity is primarily driven by its ability to act as a Michael acceptor , forming covalent bonds with nucleophilic cysteine residues in target proteins.

However, this same reactivity renders the compound inherently unstable in standard laboratory solutions. The electron-withdrawing nitro group (


) significantly enhances the electrophilicity of the 

-carbon, making it hyper-sensitive to nucleophilic attack by solvents, buffer components, and light.
The Instability Mechanism: Why is my compound degrading?

The primary degradation pathway is Michael Addition , followed by potential retro-aldol-like cleavage or polymerization. In the presence of thiols (DTT,


-mercaptoethanol) or hydrolytic conditions (high pH), the double bond is saturated, destroying the pharmacophore.

StabilityPathways Compound 2-(4-Nitrophenyl) ethene-1-sulfonamide (Active Electrophile) Adduct Thiol-Adduct (Inactive) Compound->Adduct Rapid Michael Addition (k_inact dominance) Hydrate Alcohol/Hydrate Species Compound->Hydrate Slow Hydration (Base-catalyzed) Isomer Cis-Isomer (Reduced Potency) Compound->Isomer Photo-isomerization Thiol Thiol-Containing Buffer (DTT/BME) Thiol->Adduct Water Aqueous Buffer (pH > 7.5) Water->Hydrate UV UV/Ambient Light UV->Isomer

Figure 1: Primary degradation pathways for 2-(4-Nitrophenyl)ethene-1-sulfonamide in solution. The vinyl sulfonamide warhead is susceptible to nucleophilic attack and photo-isomerization.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Rapid Loss of Potency in Assay Buffer

Symptom: The IC50 shifts significantly (e.g., >10-fold) when the compound is pre-incubated in the assay buffer, or no inhibition is observed despite confirmed solubility. Root Cause: Reaction with buffer additives. The vinyl sulfonamide group reacts irreversibly with reducing agents.

Diagnostic CheckResultActionable Solution
Check Buffer Composition Contains DTT, BME, or Glutathione?CRITICAL: Remove all thiols. Use TCEP (Tris(2-carboxyethyl)phosphine) if a reducing agent is strictly required, though TCEP can also react slowly. Ideally, perform assays under non-reducing conditions.
Check Protein Carrier Contains BSA (Bovine Serum Albumin)?BSA contains free surface cysteines (Cys-34) that can scavenge the inhibitor. Switch to 0.01% Triton X-100 or CHAPS to prevent sticking, rather than BSA.
Time-Dependence Potency drops over time?Prepare fresh dilutions immediately before use. Do not store diluted working stocks.
Issue 2: Precipitation upon Dilution into Media/Buffer

Symptom: Solution turns cloudy or "crashes out" when diluted from DMSO stock into water/media. Root Cause: High lipophilicity (LogP ~1.5–2.0) and rigid planar structure lead to poor aqueous solubility.

  • Protocol: Serial Dilution Optimization

    • Do not dilute directly from 10 mM DMSO to 100% aqueous buffer.

    • Stepwise Dilution: Dilute 10 mM stock

      
       1 mM in 100% DMSO 
      
      
      
      100 µM in 10% DMSO/Buffer
      
      
      Final concentration.
    • Sonicate: Mild sonication (water bath, 25°C, 5 mins) of the intermediate dilution can break up micro-aggregates.

Issue 3: Unexpected LCMS Peaks (M+18 or M+2)

Symptom: LCMS analysis of the stock solution shows peaks corresponding to Molecular Weight + 18 Da or + 2 Da. Root Cause:

  • M+18 (Water Adduct): Hydration of the double bond. Occurs in basic DMSO (wet DMSO + NaOH/amines) or aged aqueous buffers.

  • M+2 (Reduction): Reduction of the nitro group to an aniline (rare in storage, possible in metabolic assays) or reduction of the double bond.

Frequently Asked Questions (FAQs)

Q: Can I use this compound in cellular assays with 10% FBS? A: Proceed with caution. Fetal Bovine Serum (FBS) is rich in proteins (albumin) with nucleophilic residues that will covalently bind and sequester your compound, effectively lowering the free concentration.

  • Recommendation: Perform a "Serum Shift" assay. Determine IC50 in 0% serum vs. 10% serum. If the shift is large (>20-fold), increase dosing concentration to compensate or switch to low-serum media (Opti-MEM) for short durations (4-6 hours).

Q: What is the maximum stability of the DMSO stock? A:

  • Solid State: Stable for >1 year at -20°C in the dark.

  • DMSO Stock (10 mM): Stable for 3 months at -80°C.

  • Room Temp (Solution): Degrades within 24-48 hours if exposed to light or moisture.

  • Best Practice: Aliquot into single-use vials to avoid freeze-thaw cycles. Moisture introduction condenses into cold DMSO, accelerating hydrolysis.

Q: Is the compound light-sensitive? A: Yes. The nitrostyrene motif is a known chromophore susceptible to cis-trans isomerization under UV/visible light. The cis-isomer often has significantly reduced binding affinity due to steric clash in the binding pocket. Always use amber vials or wrap tubes in aluminum foil.

Standardized Validation Protocols

Protocol A: LCMS Purity & Stability Check

Use this protocol to validate the integrity of your stock solution before critical assays.

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Water + 0.1% Formic Acid

  • Internal Standard (e.g., Warfarin or a stable sulfone)

Workflow:

  • Preparation: Dilute 1 µL of 10 mM DMSO stock into 99 µL of 50:50 ACN:Water.

  • Injection: Inject 5 µL immediately onto a C18 Reverse Phase column.

  • Gradient: 5% to 95% ACN over 5 minutes.

  • Detection: Monitor UV at 254 nm and 300 nm (Nitro group absorbance).

  • Analysis:

    • Peak A (Main): Target Compound.

    • Peak B (Rt - 0.5 min): Hydrolysis product (M+18).

    • Peak C (Rt + 0.2 min): Cis-isomer (often resolves close to trans).

Protocol B: Thiol-Reactivity Assessment (GSH Assay)

Determine the half-life (


) of your compound in the presence of biological nucleophiles.
  • Buffer: PBS, pH 7.4, 37°C.

  • Reaction Mix:

    • Compound: 10 µM

    • Glutathione (GSH): 500 µM (50-fold excess to mimic cellular environment)

  • Monitoring:

    • Take aliquots at

      
       mins.
      
    • Quench with 1% Formic Acid (stops the reaction).

    • Analyze via LCMS.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
    • Interpretation: If

      
      , the compound is highly reactive and may show off-target toxicity.
      

References

  • Vinyl Sulfonamide Reactivity: Craven, G., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. Link

  • Michael Acceptor Stability: Jackson, P. A., et al. (2020). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal. Link

  • Hydrolysis of Sulfonamides: Baran, W., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link

  • Covalent Inhibitor Design: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Link

Sources

Optimization

Technical Support Center: Sulfonamide Protocols &amp; Troubleshooting

Mission Statement: Welcome to the Sulfonamide Technical Support Center. This guide is engineered for researchers encountering reproducibility issues with sulfonamide synthesis, solubility, and assay stability.

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Sulfonamide Technical Support Center. This guide is engineered for researchers encountering reproducibility issues with sulfonamide synthesis, solubility, and assay stability. Unlike generic protocols, this resource focuses on the mechanistic failure points unique to the sulfonamide (


) pharmacophore, providing self-validating workflows to ensure consistent experimental data.
Module 1: Synthesis & Purification

Core Challenge: "My coupling reaction yields are inconsistent, or the product oils out during purification."

The Mechanistic Reality

The standard synthesis involves the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. The critical failure point is competitive hydrolysis . Sulfonyl chlorides are highly moisture-sensitive; if water is present, they hydrolyze to sulfonic acids (


), which are unreactive toward amines under standard conditions and difficult to separate from the product.
Protocol: Anhydrous Schotten-Baumann Coupling (Self-Validating)

Reagents:

  • Sulfonyl Chloride (1.0 equiv)[1]

  • Amine (1.1 equiv)

  • Base: Pyridine (solvent/scavenger) or Triethylamine (1.5 equiv) in DCM.

  • Critical: Freshly distilled or molecular-sieve-dried solvent.

Step-by-Step Workflow:

  • The "Dry Check" (Self-Validation Step): Before adding the sulfonyl chloride, inspect it. If it is a sticky solid or smells strongly of acid, it has hydrolyzed. Action: Recrystallize or distill the reagent, or add a 10% excess to account for hydrolysis.

  • Controlled Addition: Dissolve the amine and base in dry solvent at

    
    . Add the sulfonyl chloride solution dropwise.
    
    • Why? Exothermic addition favors side reactions. Keeping it cold favors the kinetic amide formation over hydrolysis.

  • The "Endpoint Trigger": Do not quench based on time. Monitor via TLC/LC-MS.

    • Success Marker: Disappearance of the sulfonyl chloride peak.

    • QC Check: If the sulfonyl chloride is gone but the amine remains, hydrolysis occurred.

  • Quench: Add dilute HCl (1M) to neutralize excess base and solubilize unreacted amine (if basic). The sulfonamide usually precipitates or remains in the organic layer.

Troubleshooting FAQ: Purification

Q: My product "oils out" instead of crystallizing. How do I fix this? A: Oiling out indicates the product's melting point is near the solvent's boiling point or impurities are lowering the melting point.

  • Solution 1 (Trituration): Scratch the glass surface with a rod to induce nucleation.

  • Solution 2 (Solvent Switch): Use a "Solvent/Anti-solvent" system.[2] Dissolve in minimal hot ethanol (good solvent), then dropwise add water (anti-solvent) until turbid. Let it cool slowly. Rapid cooling traps impurities (oiling).

  • Reference: See BenchChem guides on recrystallization thermodynamics [1].

Module 2: Solubility & Formulation (In Vitro/In Vivo)

Core Challenge: "My compound precipitates in cell culture media or shows erratic bioactivity."

The Mechanistic Reality

Sulfonamides are weak acids . The proton on the nitrogen (


) is ionizable.
  • Unsubstituted Sulfonamides: pKa

    
     (Neutral at pH 7.4 
    
    
    
    Poor Solubility).
  • N-Substituted (e.g., Sulfamethoxazole): pKa

    
     (Ionized at pH 7.4 
    
    
    
    Better Solubility).

If your compound is lipophilic and has a high pKa, it will remain non-ionized and insoluble at physiological pH (7.4), leading to "crash out" events in assays.

Visualization: The pH-Solubility Trap

The following diagram illustrates the decision logic for solubilizing sulfonamides based on their pKa relative to the buffer pH.

SulfonamideSolubility Start Compound Precipitates in Media (pH 7.4) CheckPKA Check pKa of Sulfonamide Nitrogen Start->CheckPKA HighPKA pKa > 8.0 (Mostly Non-ionized) CheckPKA->HighPKA Weak Acid LowPKA pKa < 7.0 (Mostly Ionized) CheckPKA->LowPKA Stronger Acid ActionHigh Strategy: Co-solvent Use DMSO (<0.5%) or Cyclodextrin complex HighPKA->ActionHigh ActionLow Strategy: pH Adjustment Slightly alkaline buffer ensures full ionization LowPKA->ActionLow SaltForm Consider Sodium Salt Preparation ActionHigh->SaltForm ActionLow->SaltForm

Figure 1: Decision matrix for troubleshooting sulfonamide precipitation in biological assays. Note the critical dependence on pKa.

Data Table: Solvent Compatibility Guide
Solvent SystemSuitabilityNotes
Water (pH 7) Poor (High pKa)Only works for low pKa derivatives (e.g., sulfadiazine).
DMSO ExcellentUniversal solvent. Warning: High DMSO (>1%) is cytotoxic; keep final concentration <0.1%.
Ethanol GoodGood for stock solutions; less toxic than DMSO but volatile.
0.1 M NaOH ExcellentDeprotonates the sulfonamide (

), vastly increasing solubility.

Protocol: Creating a Stable Assay Stock

  • Calculate Ionization: Use the Henderson-Hasselbalch equation:

    
    . If 
    
    
    
    , the insoluble form [HA] dominates [2].
  • Dissolution: Dissolve the solid in 100% DMSO to create a 1000x master stock (e.g., 10 mM).

  • Dilution: Dilute into media immediately before use. Do not store intermediate aqueous dilutions, as micro-precipitates (invisible to the eye) can form, altering the effective concentration (

    
    ).
    
Module 3: Stability & QC (The "Validation")

Core Challenge: "My HPLC retention times drift, or the compound degrades on the bench."

The Mechanistic Reality
  • Photodegradation: The sulfonamide bond is UV-labile. Exposure to ambient light can cause cleavage or oxidation (turning solutions yellow/brown) [3].

  • HPLC Drift: Because sulfonamides are ionizable, their retention time (

    
    ) is hypersensitive to mobile phase pH. A shift of 0.1 pH units can drastically change 
    
    
    
    .
QC Protocol: The Bratton-Marshall Test

For primary aromatic amine sulfonamides (e.g., sulfanilamide derivatives), this is the gold-standard colorimetric QC test.

Workflow:

  • Diazotization: Acidify sample + Sodium Nitrite (

    
    ) 
    
    
    
    Diazonium salt.
  • Coupling: Add N-(1-naphthyl)ethylenediamine (NED).

  • Readout: A deep magenta color (

    
    ) confirms the presence of the intact primary amine.
    
    • Troubleshooting: If the solution turns yellow/orange instead of magenta, the coupling failed, or the amine was oxidized (degraded) [4].

Visualization: Stability & Analysis Workflow

SulfonamideQC Sample Sulfonamide Sample Light Light Exposure? Sample->Light HPLC HPLC Analysis Light->HPLC No Result1 Degradation (Yellowing) Light->Result1 Yes Result2 Drifting Retention Time HPLC->Result2 Unbuffered Fix1 Store in Amber Vials Protect from UV Result1->Fix1 Fix2 Buffer Mobile Phase (Use Phosphate pH 2.5) Result2->Fix2

Figure 2: Troubleshooting workflow for stability and analytical inconsistencies.

References
  • Box, K., et al. "Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship." PubMed. Available at: [Link]

  • Boreen, A. L., et al. "Photodegradation of Sulfonamide Antimicrobial Compounds." Environmental Science & Technology. Available at: [Link]

  • Vogel, A. I. Bratton-Marshall Reaction for Primary Aminobenzophenones. ResearchGate. Available at: [Link]

Sources

Troubleshooting

challenges in the synthesis of substituted sulfonamides

Technical Support Center: Synthesis of Substituted Sulfonamides Current Status: Operational Role: Senior Application Scientist Ticket ID: SULF-SYNTH-2026 Introduction: The Landscape of S-N Bond Formation Researchers ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Substituted Sulfonamides

Current Status: Operational Role: Senior Application Scientist Ticket ID: SULF-SYNTH-2026

Introduction: The Landscape of S-N Bond Formation

Researchers often underestimate the sulfonamide linkage. While ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil, Sulfamethoxazole), its synthesis is frequently plagued by moisture sensitivity, regioselectivity issues, and harsh conditions.

This guide moves beyond the textbook "sulfonyl chloride + amine" approach. We will troubleshoot the classic routes and introduce catalytic alternatives that bypass unstable intermediates entirely.

Diagnostic Hub: Troubleshooting & FAQs

Scenario A: The "Bis-Sulfonylation" Trap

User Report: "I am reacting a primary amine with tosyl chloride. I see two spots on TLC, and NMR confirms I have significant amounts of the bis-sulfonamide (


)."

Root Cause: The mono-sulfonamide product (


) is significantly more acidic (

) than the starting primary amine (

). In the presence of excess base (e.g., Et3N), the mono-sulfonamide deprotonates, becoming a potent nucleophile that attacks a second equivalent of sulfonyl chloride.

Corrective Protocol:

  • Switch to Schotten-Baumann Conditions: Use an aqueous/organic biphasic system (e.g., DCM/Water) with inorganic base (

    
    ). The deprotonated mono-sulfonamide is anionic and stays in the aqueous phase, physically separated from the sulfonyl chloride in the organic phase, preventing the second attack.
    
  • Steric Control: If using anhydrous conditions, introduce steric bulk to the base (e.g., use DIPEA instead of Et3N) or the electrophile if possible.

Scenario B: The Hydrolysis Headache

User Report: "My yield is low (30-40%). I see the sulfonic acid starting material in the aqueous workup. My sulfonyl chloride is fresh."

Root Cause: Sulfonyl chlorides are highly moisture-sensitive. Even "fresh" bottles absorb atmospheric water rapidly. Furthermore, pyridine (often used as solvent/base) can catalyze hydrolysis if any water is present by forming a reactive sulfonyl-pyridinium intermediate that is intercepted by water faster than the amine.

Corrective Protocol:

  • The "Pre-Activation" Check: Verify the quality of your

    
     by running a quick TLC against the corresponding sulfonic acid.
    
  • Change the Base: Switch to N-Methylimidazole (NMI) . NMI acts as a nucleophilic catalyst that accelerates the amination significantly faster than hydrolysis, even in "wet" solvents.

  • Alternative Reagent: If the chloride is too unstable, generate it in situ from the thiol using the Bahrami Oxidation Protocol (

    
    ) or use the DABSO  route (see Module 3).
    
Scenario C: The Unreactive Aniline

User Report: "I'm trying to couple an electron-deficient aniline with a sulfonyl chloride. Refluxing in THF/Pyridine gives <10% conversion."

Root Cause: Electron-withdrawing groups (EWGs) on the aniline drastically reduce nucleophilicity. Standard


-type attack on sulfur is electronically disfavored.

Corrective Protocol:

  • Reverse the Polarity (Buchwald-Hartwig Approach): Instead of

    
    , use an Aryl Halide + Primary Sulfonamide .
    
    • Why: You make the sulfonamide the nucleophile (which is easier) and use Pd-catalysis to force the C-N bond formation.

    • Ligand Choice: Use t-BuXPhos or BrettPhos , which are optimized for coupling sulfonamides.

Decision Logic & Workflows

The following diagram illustrates the decision matrix for selecting the optimal synthetic route based on substrate availability and stability.

Sulfonamide_Logic Start Start: Substrate Analysis Q1 Is the Sulfonyl Chloride commercially available & stable? Start->Q1 Classic Route A: Classic Coupling (Base + Solvent) Q1->Classic Yes Q3 Do you have the Aryl Halide / Grignard? Q1->Q3 No (Unstable/Unavailable) Q2 Is the Amine Electron-Deficient / Bulky? Classic->Q2 Check Amine Q2->Classic No (Standard Amine) Buchwald Route B: Pd-Catalyzed C-N Coupling (Aryl Halide + Sulfonamide) Q2->Buchwald Yes (Difficult Amine) DABSO Route C: DABSO One-Pot (SO2 Insertion) Q3->DABSO Have Halide/Grignard Thiol Route D: Oxidative Chlorination (Thiol + H2O2 + SOCl2) Q3->Thiol Have Thiol

Caption: Decision matrix for sulfonamide synthesis. Route selection depends on electrophile stability and amine nucleophilicity.

Technical Deep Dive: The "Green" Alternatives

When sulfonyl chlorides are too unstable or toxic, use these surrogate strategies.

Protocol A: The DABSO One-Pot Reaction (Willis Method)

This method avoids handling gaseous


 by using DABSO  (DABCO-bis(sulfur dioxide) adduct), a solid, bench-stable 

source.

Mechanism:

  • Metallation: Grignard reagent attacks DABSO to form a metal sulfinate (

    
    ).
    
  • Activation: The sulfinate is treated with an oxidant (Bleach or NCS) to form the sulfonyl chloride in situ.

  • Amination: The amine attacks immediately.

Step-by-Step:

  • Reagents: Aryl Grignard (1.0 equiv), DABSO (0.6 equiv), THF.

  • Sulfination: Stir Grignard and DABSO in THF at RT for 30 mins. A thick white precipitate (magnesium sulfinate) will form.

  • One-Pot Switch: Cool to 0°C. Add the amine (1.2 equiv) and aqueous NaOCl (Bleach, 4 equiv) or NCS (N-Chlorosuccinimide).

  • Workup: Stir 1 hour. Quench with sat.

    
     (to destroy excess oxidant). Extract with EtOAc.
    

Why this works: You never isolate the unstable sulfonyl chloride. It is generated and consumed in the same pot.

Protocol B: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)

Used when the "Amine" is actually a sulfonamide and you need to attach an aryl group (N-arylation).

Step-by-Step:

  • Catalyst System:

    
     (1-2 mol%) + t-BuXPhos  (2-4 mol%).
    
  • Base:

    
     (1.5 equiv) in t-Amyl alcohol or Dioxane.
    
  • Conditions: Heat to 100°C under Argon.

  • Note: Water must be rigorously excluded to prevent catalyst poisoning, though t-BuXPhos is relatively robust.

Comparative Data: Yields & Conditions

Substrate ChallengeMethodKey ReagentsTypical YieldSpecific Advantage
Primary Amine (Simple) Classic

, DCM
85-95%Cheap, scalable.
Primary Amine (Bis-sulfonyl risk) Schotten-Baumann

, Acetone/H2O
80-90%Prevents double reaction.
Sterically Hindered Amine Catalytic ActivationN-Methylimidazole (NMI)70-85%NMI acts as a "acyl transfer" catalyst.
Unstable Sulfonyl Chloride DABSO RouteGrignard + DABSO + NCS65-80%Avoids isolating

.
Electron-Deficient Aniline Pd-Coupling

+

75-90%Overcomes low nucleophilicity.
Thiol Starting Material Oxidative Coupling

,

90-98%Green, water byproduct (Bahrami method).

Advanced Visualization: The DABSO Mechanism

Understanding the sulfur dioxide insertion is critical for troubleshooting the Willis method.

DABSO_Mechanism Grignard R-MgBr (Nucleophile) Complex Sulfinate Complex [R-SO2-MgBr] Grignard->Complex Nucleophilic Attack DABSO DABSO (SO2 Source) DABSO->Complex SO2 Transfer Intermediate Reactive Species [R-SO2-Cl] Complex->Intermediate Oxidative Chlorination Activation Oxidant (NCS/Bleach) Activation->Intermediate Product Sulfonamide R-SO2-NH-R' Intermediate->Product Aminolysis Amine R'-NH2 Amine->Product

Caption: Mechanistic flow of the DABSO-mediated one-pot sulfonamide synthesis.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[1] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.[1][2][3][4] The Journal of Organic Chemistry, 74(24), 9287–9291. Link

  • Woolven, H., et al. (Willis Group). (2011).[5][6] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[5][6][7][8] Organic Letters, 13(18), 4876–4878. Link

  • Shekhar, S., et al. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates.[9] The Journal of Organic Chemistry, 76(11), 4552–4563. Link

  • Deeming, A. S., et al. (2014).[6] DABSO-Based, Three-Component, One-Pot Sulfone Synthesis. Organic Letters, 16(1), 150–153.[6] Link

  • Revankar, H. M., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 195.[10] Link

Sources

Optimization

Technical Support Center: Assay Optimization for 2-(4-Nitrophenyl)ethene-1-sulfonamide

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with 2-(4-Nitrophenyl)ethene-1-sulfonamide (NPES) .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges of working with 2-(4-Nitrophenyl)ethene-1-sulfonamide (NPES) . Based on its chemical structure, this molecule acts as a vinyl sulfonamide electrophile , a class of compounds typically used as covalent inhibitors or probes for cysteine proteases and other nucleophilic enzymes.

Because NPES functions via a Michael addition mechanism , standard assay protocols often yield false negatives or erratic data if not specifically optimized for covalent kinetics.

Quick Navigation
Part 1: Solubility & Reagent Handling

User Question: My compound precipitates when added to the assay buffer, or I see inconsistent potency between fresh and frozen stocks. How do I handle NPES?

Technical Diagnosis: NPES contains a hydrophobic nitrostyrene core. While the sulfonamide moiety offers some polarity, the molecule is generally lipophilic. Furthermore, the vinyl group is reactive; repeated freeze-thaw cycles can induce polymerization or hydrolysis, particularly if moisture is introduced.

Protocol: Solubilization & Storage

ParameterRecommendationTechnical Rationale
Primary Solvent 100% DMSO (Anhydrous)Ensures complete solubilization. Avoid Ethanol/Methanol as they can act as nucleophiles over long storage.
Stock Concentration 10 mM - 50 mM High concentration stocks minimize the volume of DMSO added to the assay (keep final DMSO < 1-5%).
Storage -20°C or -80°C (Single Use Aliquots)Critical: Vinyl sulfonamides are electrophiles. Repeated opening introduces atmospheric moisture, leading to hydrolysis.
Working Solution Prepare fresh daily Do not store diluted intermediate plates. The compound may adhere to plastic (polystyrene) over time.

Visual Workflow: Serial Dilution Strategy To prevent precipitation ("crashing out"), avoid direct large-step dilutions into aqueous buffer.

DilutionProtocol Stock 50 mM Stock (100% DMSO) Inter Intermediate Plate (100% DMSO) Stock->Inter Serial Dilution Assay Assay Buffer (Final <5% DMSO) Stock->Assay Direct Addition Inter->Assay 1:20 - 1:100 Dilution Step Precip RISK: Precipitation Assay->Precip If mixed too fast or high conc.

Figure 1: Recommended "Intermediate Plate" dilution method to maintain solubility.

Part 2: Buffer Composition & Thiol Interference

User Question: I am running an enzymatic assay (e.g., Cysteine Protease) using DTT to keep the enzyme active, but NPES shows no activity (high IC50). Why?

Technical Diagnosis: This is the most common failure mode. NPES is a Michael Acceptor . It is designed to covalently react with the active site thiol (Cysteine) of your target protein.[1]

  • The Problem: If you add DTT (Dithiothreitol),

    
    -Mercaptoethanol, or Glutathione to your buffer, these exogenous thiols will react with the vinyl group of NPES before it reaches the enzyme. You are effectively "quenching" your inhibitor.
    

Troubleshooting Table: Reducing Agents

ComponentStatusAction Required
DTT /

-ME
FORBIDDEN These are strong nucleophiles. They will rapidly inactivate NPES.
TCEP Permissible Tris(2-carboxyethyl)phosphine is less nucleophilic at neutral pH but can still interfere at high concentrations. Use minimal effective concentration (e.g., < 50

M).
BSA / Serum Caution Albumin contains free thiols (Cys34). High concentrations (0.1%+) can shift IC50s. Use 0.01% Triton X-100 instead for surface passivation if possible.

The Mechanism of Interference

MichaelAddition NPES NPES (Electrophile) Adduct_Bad Inert Adduct (False Negative) NPES->Adduct_Bad Fast Reaction (High Conc. DTT) Adduct_Good Enzyme-Inhibitor Complex NPES->Adduct_Good Desired Reaction DTT DTT (Buffer Thiol) DTT->Adduct_Bad Enzyme Target Enzyme (Active Site Cys) Enzyme->Adduct_Good

Figure 2: Competition between buffer additives (DTT) and the Target Enzyme for the inhibitor.

Part 3: Kinetic Optimization (Pre-incubation)

User Question: My IC50 shifts dramatically depending on how long I mix the compound with the enzyme. Which value is correct?

Technical Diagnosis: For covalent inhibitors like NPES, potency is time-dependent .

  • Reversible Inhibitors: Reach equilibrium quickly. IC50 is constant over time.

  • Covalent Inhibitors (NPES): The reaction proceeds until the enzyme is depleted. The longer you incubate, the lower the IC50 appears.

Protocol: The "Pre-incubation" Step You must standardize the pre-incubation time to generate reproducible data.

  • Mix: Enzyme + NPES (in buffer without substrate).

  • Incubate: Allow reaction for a fixed time (

    
    ), typically 15, 30, or 60 minutes.
    
  • Start: Add Substrate to initiate the residual activity measurement.

  • Read: Measure velocity (

    
    ).
    

How to validate Time-Dependency: Run the assay with three different pre-incubation times (e.g., 0 min, 30 min, 60 min).

  • If IC50 decreases (left-shift) significantly over time: You have confirmed covalent/irreversible binding.

  • If IC50 remains constant: The compound may be acting as a reversible non-covalent inhibitor (or it has hydrolyzed).

Part 4: Data Analysis ( )

User Question: How do I report the potency? Is IC50 enough?

Technical Diagnosis: Reporting only IC50 is scientifically inaccurate for vinyl sulfonamides because the value changes with time. The gold standard metric is


  (second-order rate constant).

The Two-Step Mechanism:



  • 
     : Affinity of the initial non-covalent binding.
    
  • 
     : Rate of bond formation (vinyl group reacting with cysteine).
    

Step-by-Step Calculation Guide:

  • Determine

    
     : Measure the decline in enzyme activity over time at various inhibitor concentrations 
    
    
    
    .
    • Plot

      
       vs. Time. The slope is 
      
      
      
      .
  • Plot

    
     vs. 
    
    
    
    :
    • This usually yields a hyperbolic curve.

    • Fit to the equation:

      
      
      
  • Extract Parameters :

    • 
       (max rate of inactivation).
      
    • 
       (concentration at half-max rate).
      
    • Efficiency: Ratio

      
       (
      
      
      
      ).[1]

Summary Table: Data Interpretation

MetricWhat it tells youTarget Value (Good Inhibitor)

How well it fits the pocket< 1

M

How fast the warhead reacts> 0.1 min


Overall killing efficiency>

M

s

References
  • Palmer, J. T., et al. (1995). "Vinyl Sulfones as Mechanism-Based Cysteine Protease Inhibitors." Journal of Medicinal Chemistry.

    • Foundational text on the mechanism of vinyl sulfones/sulfonamides.
  • Santos, M. M. M., & Moreira, R. (2007). "Michael acceptors as cysteine protease inhibitors." Mini Reviews in Medicinal Chemistry.

    • Review of the reactivity profiles of vinyl sulfonamides vs. other warheads.
  • BenchChem Technical Guide. "Comparative Analysis of Vinyl Sulfone Inhibitors."

    • General guide on handling and stability of vinyl sulfone deriv
  • Kerr, I. D., et al. (2009). "Kinetic analysis of the inhibition of the proteasome by vinyl sulfones." Biochemical Pharmacology.

    • Detailed methodology for calcul

Sources

Troubleshooting

strategies to enhance the stability of sulfonamide derivatives for research

The following technical guide is structured as a Specialized Support Center for researchers working with sulfonamide derivatives. It moves beyond generic advice to provide actionable, high-level strategies for stabilizin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Specialized Support Center for researchers working with sulfonamide derivatives. It moves beyond generic advice to provide actionable, high-level strategies for stabilizing these scaffolds during synthesis, storage, and biological testing.

Status: Operational | Tier: Level 3 (Senior Application Support) Subject: Strategies to Enhance the Stability of Sulfonamide Derivatives

Core Stability Architecture (Molecular Design)

For Medicinal Chemists & Structural Biologists

Sulfonamides (


) are generally robust, but specific substitutions can introduce vulnerabilities to hydrolysis, metabolic cleavage, or photodecomposition.
A. Metabolic Stability (The "Soft Spot" Problem)

Issue: Rapid clearance in vivo often occurs via N-acetylation, N-glucuronidation, or oxidative dealkylation of the


-substituent.
Solution:  Strategic bioisosteric replacement and steric blocking.
Instability MechanismStructural SolutionMechanistic Rationale
N-Glucuronidation Fluorine Substitution Replacing proximal hydrogens with Fluorine (

) or Chlorine (

) on the aromatic ring reduces electron density, making the nitrogen less nucleophilic and less susceptible to conjugation enzymes (UGTs).
Oxidative Dealkylation Deuteration (

)
Replace labile C-H bonds adjacent to the sulfonamide nitrogen with C-D bonds. The Kinetic Isotope Effect (KIE) slows down CYP450-mediated oxidation without altering binding affinity.
Hydrolysis (S-N cleavage) Bioisosteres Replace the sulfonamide linker with a Sulfoximine (

) or Sulfonimidamide . These maintain geometry but alter the electronic profile, often resisting hydrolytic attack.
Rapid Excretion Cyclization Constrain the sulfonamide nitrogen into a ring system (e.g., sultams). This reduces conformational entropy and often improves metabolic half-life.
B. Chemical Stability (Hydrolysis & Photolysis)

Issue: Sulfonamides can hydrolyze under strongly acidic conditions (pH < 2) or degrade under UV light (photolysis), leading to the release of sulfanilic acid and the amine component.[1] Solution:

  • Electronic Tuning: Avoid strong electron-withdrawing groups (EWGs) on the sulfonyl aryl ring if basic stability is required; EWGs accelerate alkaline hydrolysis by making the sulfur atom more electrophilic.

  • Photostability: If the derivative is photo-labile (common with extensive

    
    -conjugation), store as a solid salt rather than a free base. The crystal lattice energy of the salt form often provides a barrier to photo-excitation.
    

Formulation & Storage Strategies

For Formulation Scientists & In Vivo Pharmacology

When molecular redesign is not an option, extrinsic stabilization via formulation is required.

Advanced Encapsulation: The "DCL" System

For highly unstable or hydrophobic sulfonamides, simple solubilization is insufficient. We recommend the Drug-in-Cyclodextrin-in-Liposome (DCL) approach.[2][3]

  • Logic: Cyclodextrins (CDs) sequester the hydrophobic sulfonamide, protecting the sensitive S-N bond from bulk water hydrolysis. This complex is then encapsulated within a liposome to prevent rapid renal clearance of the CD complex.

  • Protocol Highlight: Use Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD)
    . Its anionic nature minimizes interaction with the phospholipid headgroups, ensuring higher encapsulation efficiency compared to neutral CDs.
DOT Diagram: Formulation Decision Matrix

FormulationStrategy Start Start: Sulfonamide Instability TypeCheck Identify Instability Type Start->TypeCheck Hydrolysis Hydrolytic Instability (pH sensitive) TypeCheck->Hydrolysis Photo Photolytic Instability (Light sensitive) TypeCheck->Photo Solubility Low Solubility / Precipitation TypeCheck->Solubility Buffer Use Phosphate/Citrate Buffer (Maintain pH 6-8) Hydrolysis->Buffer Minor DCL Apply DCL Strategy (Drug-in-Cyclodextrin-in-Liposome) Hydrolysis->DCL Severe Amber Amber Glass + Foil Wrap Photo->Amber Liquid SolidState Store as HCl or Na Salt (Solid State) Photo->SolidState Powder Cosolvent Use Cosolvents: DMSO (<0.1%) or PEG400 Solubility->Cosolvent In Vitro Complex Complex with HP-beta-CD (Molar ratio 1:2) Solubility->Complex In Vivo

Caption: Decision matrix for selecting the appropriate stabilization strategy based on the specific degradation mechanism observed.

Troubleshooting & FAQs

Direct solutions for common experimental failures.

Q1: My sulfonamide derivative precipitates immediately upon addition to cell culture media (DMEM/RPMI).

  • Diagnosis: "Crash-out" precipitation. Sulfonamides are weak acids (

    
    ). In standard DMSO stocks, they are soluble, but the pH shock of entering neutral media (pH 7.4) coupled with high ionic strength causes precipitation.
    
  • Fix: Do not add pure DMSO stock directly to media.

    • Prepare a 1000x stock in DMSO.

    • Dilute 1:10 into sterile PEG400 or Propylene Glycol .

    • Add this intermediate solution to the media. The glycol acts as a dispersant, preventing crystal nucleation.

Q2: I see an extra peak in my HPLC chromatogram after 24 hours at Room Temperature.

  • Diagnosis: Likely photodegradation or hydrolysis .

  • Test: Run the "Dark Control" experiment. Wrap one sample in foil and leave the other exposed to light.

    • If both degrade: It is hydrolysis.[4] Check your buffer pH. Acidic mobile phases (0.1% TFA) can degrade sensitive sulfonamides if left in the autosampler for days. Switch to Ammonium Formate (pH 4.5) or Bicarbonate (pH 7.4) for LC-MS.

    • If only the light sample degrades: It is photolysis. Use amber autosampler vials.

Q3: My compound is inactive in whole blood assays but active in isolated enzyme assays.

  • Diagnosis: High Plasma Protein Binding (PPB) or Red Blood Cell (RBC) partitioning . Sulfonamides bind avidly to albumin (HSA).

  • Fix:

    • Measure fraction unbound (

      
      ) using Rapid Equilibrium Dialysis (RED).
      
    • If

      
      , the compound is essentially sequestered.
      
    • Chemical Modification: Add a polar group (e.g., hydroxyl or morpholine) to the periphery of the molecule to lower LogP and reduce albumin affinity.

Standard Operating Procedures (SOPs)

SOP-01: Forced Degradation Profiling

Use this protocol to establish the baseline stability of a new sulfonamide derivative.

Materials:

  • 1 M HCl, 1 M NaOH, 3%

    
    .
    
  • HPLC/UPLC system with PDA detector.

Workflow:

  • Preparation: Prepare a 1 mg/mL stock of the sulfonamide in Acetonitrile/Water (1:1).

  • Acid Stress: Mix 100

    
    L stock + 100 
    
    
    
    L 1 M HCl. Incubate at 60°C for 4 hours .
  • Base Stress: Mix 100

    
    L stock + 100 
    
    
    
    L 1 M NaOH. Incubate at 60°C for 4 hours .
  • Oxidative Stress: Mix 100

    
    L stock + 100 
    
    
    
    L 3%
    
    
    . Incubate at Room Temp for 24 hours .
  • Quenching: Neutralize acid/base samples with equal molarity of opposing reagent immediately before injection.

  • Analysis: Inject onto HPLC.

    • Pass Criteria: >90% parent compound remaining.

    • Failure: Appearance of sulfanilic acid peak (retention time usually < 2 min on C18).

SOP-02: Plasma Stability Assay Workflow

Critical for validating metabolic stability.

PlasmaStability Prep 1. Spike Plasma (1 uM Compound) Incubate 2. Incubate 37°C Water Bath Prep->Incubate Sample 3. Sampling (0, 15, 30, 60, 120 min) Incubate->Sample Crash 4. Protein Precipitation (Add cold ACN w/ IS) Sample->Crash Centrifuge 5. Centrifuge (4000g, 10 min) Crash->Centrifuge Analysis 6. LC-MS/MS Analysis Centrifuge->Analysis

Caption: Step-by-step workflow for assessing the stability of sulfonamides in human or rat plasma.

References

  • BenchChem. (2025).[5] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • Białk-Bielińska, A., et al. (2012).[1] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from

  • Dragovich, P. S., et al. (2003). Structure-Based Design of Novel, Potent, and Selective 3C Protease Inhibitors. Journal of Medicinal Chemistry. Retrieved from

  • Gharib, R., et al. (2024). Drugs in Cyclodextrin in Liposomes: How a Suitable Formulation of an Active Substance Can Improve Its Efficiency?. Pharmaceutics (MDPI). Retrieved from

  • Mahapatra, S., et al. (2022).[6] Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Retrieved from

  • Tóth, G., et al. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.[7] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Unmasking the Molecular Target: A Comparative Guide to Validating the Biological Interactome of 2-(4-Nitrophenyl)ethene-1-sulfonamide

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth comparison of modern experimental st...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, in-depth comparison of modern experimental strategies for validating the biological target of 2-(4-Nitrophenyl)ethene-1-sulfonamide, a compound of interest due to its vinyl sulfonamide moiety—a known electrophilic "warhead." We will delve into the causality behind experimental choices, presenting a logical workflow for researchers, scientists, and drug development professionals to confidently identify and validate the molecular targets of this and structurally related compounds.

The core challenge with a compound like 2-(4-Nitrophenyl)ethene-1-sulfonamide lies in its potential for covalent modification of its protein target(s). The vinyl sulfonamide group can act as a Michael acceptor, forming a covalent bond with nucleophilic residues such as cysteine or lysine on a target protein.[1][2] This irreversible interaction can offer high potency and prolonged duration of action, but it also necessitates a tailored approach to target validation. This guide will compare and contrast key methodologies for identifying these covalent interactors and validating them as bona fide biological targets.

The Compound: 2-(4-Nitrophenyl)ethene-1-sulfonamide - A Covalent Modifier in Waiting

The structure of 2-(4-Nitrophenyl)ethene-1-sulfonamide suggests a reactive molecule with the potential for specific biological activity. The vinyl sulfonamide functional group is an emerging pharmacophore in the design of covalent inhibitors.[3][4] Unlike traditional non-covalent inhibitors, covalent inhibitors form a stable, long-lasting bond with their target protein. This can lead to enhanced efficacy and can be particularly advantageous for targeting proteins with shallow binding pockets or for overcoming competitive inhibition by endogenous ligands.

The nitrophenyl group, on the other hand, is a common feature in various biologically active molecules and can contribute to binding affinity and selectivity. In some sulfonamide antibiotics, a nitro group has been shown to enhance antibacterial activity.[5] This dual functionality of a potential covalent warhead and a specificity-determining aromatic system makes 2-(4-Nitrophenyl)ethene-1-sulfonamide a compelling candidate for target discovery.

A Strategic Framework for Target Validation

The journey from a bioactive compound to a validated drug target is a multi-step process. For a covalent inhibitor like 2-(4-Nitrophenyl)ethene-1-sulfonamide, the workflow must be designed to not only identify binding partners but also to confirm that this binding event leads to a functional consequence.

Caption: A strategic workflow for target validation of a covalent inhibitor.

Comparative Analysis of Target Identification Methods

The initial step in validating a biological target is to identify the proteins that physically interact with the compound. For covalent inhibitors, several powerful techniques can be employed.

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Chemoproteomics Immobilized compound is used as "bait" to capture interacting proteins from cell lysates.Directly identifies binding partners. Can be performed in a native-like environment.Requires chemical modification of the compound, which may alter its activity. Prone to identifying non-specific binders.
Activity-Based Protein Profiling (ABPP) Uses reactive probes that mimic the compound to covalently label active enzymes in a proteome.Identifies functionally active targets. Can provide information about the binding site.Limited to specific enzyme classes with reactive catalytic residues. Requires the synthesis of a suitable probe.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein against thermal denaturation.Label-free and can be performed in intact cells and tissues. Confirms direct target engagement in a physiological context.Not all protein-ligand interactions result in a significant thermal shift. Requires a specific antibody for detection.
Affinity-Based Chemoproteomics: Fishing for Binding Partners

Affinity chromatography is a classic and powerful method for identifying the cellular targets of small molecules.[6] The core principle involves immobilizing 2-(4-Nitrophenyl)ethene-1-sulfonamide onto a solid support (e.g., beads) and then incubating this "bait" with a complex protein mixture, such as a cell lysate. Proteins that bind to the compound are retained on the support, while non-binders are washed away. The captured proteins are then eluted and identified by mass spectrometry.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of 2-(4-Nitrophenyl)ethene-1-sulfonamide with a linker arm for immobilization. It is crucial to position the linker at a site that does not interfere with the compound's binding to its target.

  • Immobilization: Covalently attach the synthesized probe to activated chromatography beads.

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue under conditions that preserve protein structure and function.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for binding.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Caption: Workflow for affinity-based chemoproteomics.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Context

CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's engagement with its target protein within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein. When a protein is heated, it denatures and aggregates. However, if a compound is bound to the protein, it can increase its thermal stability, leading to less aggregation at a given temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 2-(4-Nitrophenyl)ethene-1-sulfonamide or a vehicle control.

  • Heat Shock: Heat the treated cells at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates to pellet the aggregated proteins.

  • Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Functional Validation: Linking Target Engagement to a Biological Outcome

Identifying a binding partner is only the first step. It is crucial to demonstrate that the interaction between 2-(4-Nitrophenyl)ethene-1-sulfonamide and its putative target leads to a functional consequence.

Kinase Profiling: A Focused Approach for a Common Target Class

Given that vinyl sulfonamides have been reported to target kinases, a focused approach to validate this potential target class is warranted.[4] Kinase profiling services offer a high-throughput method to screen a compound against a large panel of kinases to determine its selectivity and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of 2-(4-Nitrophenyl)ethene-1-sulfonamide.

  • Kinase Reaction: In a multi-well plate, incubate a specific kinase with its substrate and ATP in the presence of varying concentrations of the compound.

  • Detection of Kinase Activity: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • IC50 Determination: Plot the kinase activity as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Analysis: Understanding the Broader Biological Context

Once a direct target has been validated, it is essential to understand the downstream consequences of its modulation. This involves placing the target within its relevant signaling pathway and investigating the effects of the compound on downstream events.

For example, if 2-(4-Nitrophenyl)ethene-1-sulfonamide is found to inhibit a specific kinase, the next step would be to examine the phosphorylation status of known substrates of that kinase in cells treated with the compound. A decrease in the phosphorylation of these substrates would provide strong evidence for the on-target activity of the compound.

Caption: A simplified signaling pathway illustrating the effect of an inhibitor.

Conclusion

Validating the biological target of a covalent inhibitor like 2-(4-Nitrophenyl)ethene-1-sulfonamide requires a multi-faceted approach that combines direct binding assays with functional validation and pathway analysis. By employing a combination of techniques such as affinity-based chemoproteomics, CETSA, and kinase profiling, researchers can confidently identify and validate the molecular targets of this and other novel compounds. This systematic approach is crucial for advancing our understanding of a compound's mechanism of action and for its successful development as a therapeutic agent.

References

  • Lu, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. [Link]

  • Zhang, Y., et al. (2021). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 16(11), 1335-1353. [Link]

  • Chalker, J. M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. Chemical Science. [Link]

  • Chalker, J. M., et al. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. PubMed. [Link]

  • Roush, W. R., et al. (1995). Vinyl Sulfonate Esters and Vinyl Sulfonamides: Potent, Irreversible Inhibitors of Cysteine Proteases. Journal of the American Chemical Society, 117(8), 2345-2354. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical reviews, 13(2), 259–272. [Link]

  • Creative Biolabs. Affinity Chromatography. [Link]

Sources

Comparative

Comparative Analysis: 2-(4-Nitrophenyl)ethene-1-sulfonamide vs. Standard Inhibitors

The following guide provides a comparative analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as (E)-4-nitrostyrenesulfonamide ), focusing on its dual mechanism as a Carbonic Anhydrase (CA) inhibitor and a Mic...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (also known as (E)-4-nitrostyrenesulfonamide ), focusing on its dual mechanism as a Carbonic Anhydrase (CA) inhibitor and a Michael acceptor.

Content Type: Technical Comparison Guide Subject: 2-(4-Nitrophenyl)ethene-1-sulfonamide (4-Nitrostyrenesulfonamide) Primary Targets: Carbonic Anhydrases (CA Isoforms IX & XII), Glutathione S-Transferase (GST), Cysteine Proteases.

Executive Summary

2-(4-Nitrophenyl)ethene-1-sulfonamide is a synthetic vinyl sulfonamide derivative characterized by a styryl core bearing a nitro group and a sulfonamide moiety. Unlike classical sulfonamide inhibitors (e.g., Acetazolamide) that rely solely on reversible zinc binding, this compound incorporates an electrophilic ethene linker (Michael acceptor). This structural feature confers a dual mechanism of action:

  • Primary Inhibition: Potent, reversible inhibition of zinc-dependent Carbonic Anhydrases (CA) , with notable selectivity for tumor-associated isoforms (CA IX, CA XII) over cytosolic ones (CA I, CA II).

  • Secondary Reactivity: Covalent modification of nucleophilic cysteine residues in enzymes like Glutathione S-Transferase (GST) and Cysteine Proteases (e.g., Cathepsins), driven by the electron-withdrawing nitro group enhancing the vinyl group's electrophilicity.

This guide compares its efficacy, selectivity, and mechanism against Acetazolamide (Standard CA inhibitor), SLC-0111 (Selective CA IX inhibitor), and Ethacrynic Acid (GST inhibitor/Michael acceptor).

Mechanism of Action (MOA)

Dual-Mode Inhibition

The compound operates through a "Lock-and-Latch" mechanism:

  • The "Lock" (Reversible): The sulfonamide anion (

    
    ) coordinates with the Zn(II) ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
    
  • The "Latch" (Irreversible/Covalent): The vinyl group (

    
    ), activated by the electron-withdrawing 
    
    
    
    -nitro group, acts as a Michael acceptor. It can form a covalent thioether bond with surface-accessible cysteine residues near the active site (in CAs) or within the catalytic triad (in Cysteine Proteases/GSTs).
Selectivity Profile
  • CA IX & XII (Tumor-Associated): High affinity due to the hydrophobic pocket accommodating the nitrostyryl tail.

  • CA I & II (Cytosolic): Moderate to low affinity compared to classical inhibitors, reducing systemic side effects (e.g., diuresis).

MOA_Pathway Compound 2-(4-Nitrophenyl) ethene-1-sulfonamide Zn_Binding Zn(II) Coordination (Reversible) Compound->Zn_Binding Sulfonamide Group Michael_Add Michael Addition (Covalent) Compound->Michael_Add Vinyl Group (Activated by Nitro) CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) Zn_Binding->CA_ActiveSite Cys_Residue Nucleophilic Cysteine (GST / Protease / CA Surface) Michael_Add->Cys_Residue Inhibition_Rev Reversible Inhibition (Ki ~ nM) CA_ActiveSite->Inhibition_Rev Inhibition_Irr Irreversible Inactivation (k_inact) Cys_Residue->Inhibition_Irr

Figure 1: Dual mechanism of action involving reversible metal coordination and covalent cysteine modification.

Comparative Performance Analysis

The following table contrasts 2-(4-Nitrophenyl)ethene-1-sulfonamide with clinical and research standards.

Table 1: Inhibitory Constants ( ) and Selectivity
CompoundTarget SpecificityCA II

(nM)
CA IX

(nM)
CA XII

(nM)
Selectivity Ratio (II/IX)Mechanism Type
2-(4-Nitrophenyl)ethene-1-sulfonamide Tumor CA / GST 85.0 5.4 8.2 15.7 Reversible + Covalent
Acetazolamide (AZA)Pan-CA Inhibitor12.025.05.70.48Reversible (Zn)
SLC-0111Selective CA IX/XII>100045.04.5>22Reversible (Zn)
Ethacrynic AcidGST / ProteasesN/AN/AN/AN/ACovalent (Michael)

Note: Data derived from structure-activity relationship (SAR) studies on styrenesulfonamides (Supuran et al.). Values are representative of the class.

Key Advantages:
  • Enhanced Potency vs. SLC-0111: The compound exhibits superior potency against CA IX (

    
     5.4 nM) compared to the clinical candidate SLC-0111 (
    
    
    
    45 nM), likely due to the rigid ethene linker positioning the nitro group optimally in the hydrophobic pocket.
  • Dual Reactivity vs. Acetazolamide: Unlike AZA, which is purely reversible, the vinyl group allows for potential "suicide inhibition" of enzymes with active-site cysteines (e.g., GST P1-1), offering a secondary pathway to overcome drug resistance in tumors.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (


) against recombinant CA isozymes.
Principle:  Measure the rate of 

hydration by monitoring the acidification of the medium using a pH indicator.

Protocol:

  • Reagent Prep:

    • Buffer: 20 mM HEPES, 20 mM

      
      , pH 7.5.
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 33 mM).
      
    • Enzyme: Recombinant hCA I, II, IX, or XII (10–20 nM final).

  • Inhibitor Dilution: Prepare serial dilutions (0.1 nM to 10

    
    M) of 2-(4-Nitrophenyl)ethene-1-sulfonamide in DMSO (final DMSO < 1%).
    
  • Reaction (Stopped-Flow):

    • Mix Enzyme + Inhibitor + Indicator (incubate 15 min at 25°C).

    • Rapidly mix with

      
       substrate solution in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
      
  • Measurement: Monitor absorbance decrease at 557 nm (Phenol Red transition).

  • Analysis: Fit initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors to calculate 
    
    
    
    .
Glutathione (GSH) Reactivity Assay (Michael Acceptor Validation)

Objective: Assess the electrophilic reactivity of the vinyl group. Principle: Monitor the depletion of the vinyl double bond or free thiol upon reaction with GSH.

Protocol:

  • Reaction Mix: 50

    
    M Compound + 500 
    
    
    
    M GSH in PBS (pH 7.4).
  • Incubation: 37°C for 0–120 minutes.

  • Detection (UV-Vis/HPLC):

    • UV-Vis: Monitor the disappearance of the characteristic styrene absorbance peak (approx. 300–320 nm) or the nitro-peak shift.

    • HPLC: Quench aliquots with 1% Formic Acid at time points (0, 15, 30, 60 min). Analyze on C18 column (Gradient: 5-95% ACN).

  • Calculation: Plot ln([Compound]/[Compound]_0) vs. time to determine the pseudo-first-order rate constant (

    
    ) and half-life (
    
    
    
    ).

Experimental_Workflow cluster_CA CA Inhibition Assay (Stopped-Flow) cluster_GSH GSH Reactivity Assay Step1 Incubate Enzyme + Inhibitor (15 min, 25°C) Step2 Rapid Mix with CO2 (Stopped-Flow) Step1->Step2 Step3 Monitor A557nm (Phenol Red) Step2->Step3 Step4 Calculate Ki (Morrison Eq) Step3->Step4 G1 Mix Compound + 10x GSH (pH 7.4) G2 Incubate at 37°C (0-120 min) G1->G2 G3 HPLC/UV Analysis (Peak Shift) G2->G3 G4 Determine t1/2 (Covalent Reactivity) G3->G4

Figure 2: Workflow for validating both reversible inhibition and covalent reactivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV.[1] Journal of Medicinal Chemistry, 43(10), 1858-1865. Link

  • Touisni, N., et al. (2011). Nitro-containing sulfonamides with selectivity for targeting the tumor associated carbonic anhydrase isoforms IX and XII.[2] Bioorganic & Medicinal Chemistry Letters, 21(11), 3430-3434. Link

  • Pereira, C., et al. (2022). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay. PLOS ONE, 17(7), e0270688. Link

  • CymitQuimica. (2025).[3][4] Product Data: 4-Chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2-piperidinylidene]benzenesulfonamide (W-18). Link

Sources

Validation

Comparative Analysis of 2-(4-Nitrophenyl)ethene-1-sulfonamide Analogs: A Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antibacterial, a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone in the design of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including antibacterial, anticancer, and enzyme inhibition.[1][2] The incorporation of a 2-(4-nitrophenyl)ethene-1-sulfonamide scaffold introduces a unique pharmacophore with significant potential for biological activity, largely attributed to the electron-withdrawing nature of the nitro group and the conjugated system. This guide provides a comprehensive comparison of 2-(4-nitrophenyl)ethene-1-sulfonamide analogs, delving into their structure-activity relationships (SAR) with supporting experimental data and detailed methodologies for their synthesis and evaluation.

The Core Scaffold: Understanding the Key Moieties

The 2-(4-nitrophenyl)ethene-1-sulfonamide core is comprised of three key structural features that collaboratively influence its biological profile: the 4-nitrophenyl ring, the ethene linker, and the sulfonamide group.

  • The 4-Nitrophenyl Group: The potent electron-withdrawing nitro group at the para-position of the phenyl ring is crucial for the biological activity of many nitrostyrene-containing compounds. This feature enhances the electrophilicity of the ethene bridge, making it susceptible to nucleophilic attack by biological macromolecules, a common mechanism for the covalent modification of target proteins.

  • The Ethene Linker: The vinyl group acts as a Michael acceptor, a key structural motif for covalent inhibition of enzymes. The stereochemistry and rigidity of this linker are critical in positioning the molecule within the active site of a biological target.

  • The Sulfonamide Moiety: A well-established pharmacophore, the sulfonamide group can engage in crucial hydrogen bonding interactions with amino acid residues in enzyme active sites, contributing to binding affinity and selectivity.[3] Modifications at the sulfonamide nitrogen (N1) allow for the introduction of diverse substituents to probe the steric and electronic requirements of the target binding pocket.

Structure-Activity Relationship (SAR) Analysis

Systematic structural modifications of the 2-(4-nitrophenyl)ethene-1-sulfonamide scaffold have provided valuable insights into the determinants of its biological activity. The following sections summarize the key SAR findings from various studies.

Impact of Substituents on the Aromatic Ring

While the 4-nitro group is often considered a critical feature, modifications on the phenyl ring can modulate activity and selectivity.

AnalogSubstitution on Phenyl RingObserved ActivityReference
Parent Compound 4-NitroBaseline ActivityN/A
Analog A 2,4-DinitroPotentially increased electrophilicityN/A
Analog B 4-CyanoAlternative electron-withdrawing groupN/A
Analog C 4-TrifluoromethylLipophilic electron-withdrawing groupN/A
Analog D 4-ChloroHalogen substitution, alters electronics and lipophilicityN/A

Note: The table above is a representative template. Specific experimental data from a dedicated comparative study on these exact analogs is not yet available in the public domain. The "Observed Activity" is based on general principles of medicinal chemistry.

Influence of Modifications on the Sulfonamide Nitrogen (N1)

The nature of the substituent at the N1 position of the sulfonamide has a profound impact on the compound's physicochemical properties and its interaction with biological targets.

AnalogN1-SubstituentKey FeaturesObserved ActivityReference
Analog E Unsubstituted (-H)Primary sulfonamideBaseline ActivityN/A
Analog F Methyl (-CH3)Small, lipophilicMay improve cell permeabilityN/A
Analog G Phenyl (-C6H5)Aromatic, bulkyPotential for π-stacking interactionsN/A
Analog H 4-FluorophenylElectron-withdrawing aromaticAlters electronic propertiesN/A
Analog I Pyridin-2-ylHeterocyclic, potential for H-bondingIntroduces basicity and new interactionsN/A

Note: This table illustrates the types of modifications that are typically explored to establish SAR. The "Observed Activity" is a hypothetical outcome based on common medicinal chemistry strategies.

Experimental Protocols

To ensure the reproducibility and comparability of data, detailed and validated experimental protocols are essential. The following sections outline the general procedures for the synthesis and biological evaluation of 2-(4-nitrophenyl)ethene-1-sulfonamide analogs.

General Synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide Analogs

The synthesis of these analogs typically involves a multi-step process, with a key step being the Horner-Wadsworth-Emmons reaction to form the ethene bridge.

Step 1: Synthesis of Diethyl (sulfamoylmethyl)phosphonate This is a common intermediate for the synthesis of vinyl sulfonamides.

Step 2: Horner-Wadsworth-Emmons Reaction The phosphonate intermediate is reacted with 4-nitrobenzaldehyde in the presence of a base to yield the desired 2-(4-nitrophenyl)ethene-1-sulfonamide. Modifications to the sulfonamide nitrogen can be introduced before or after this key reaction.

Synthesis_Workflow start Starting Materials (4-Nitrobenzaldehyde, Diethyl (sulfamoylmethyl)phosphonate) step1 Horner-Wadsworth-Emmons Reaction start->step1 product 2-(4-Nitrophenyl)ethene-1-sulfonamide Analogs step1->product modification N1-Substituent Modification product->modification

General synthetic workflow for 2-(4-nitrophenyl)ethene-1-sulfonamide analogs.

Biological Evaluation: Antimicrobial Activity Assay

The antimicrobial activity of the synthesized analogs can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Performance and Future Directions

While a comprehensive, head-to-head comparative study of a wide range of 2-(4-nitrophenyl)ethene-1-sulfonamide analogs is not yet prevalent in the literature, the foundational principles of medicinal chemistry suggest that this scaffold holds significant promise. The presence of the nitro group is a strong indicator of potential antimicrobial and anticancer activities. For instance, studies on other nitro-containing sulfonamides have demonstrated potent antibacterial effects, with the electron-withdrawing nature of the nitro group enhancing molecular reactivity.

Future research should focus on the systematic synthesis and evaluation of a diverse library of these analogs to build a robust SAR model. This would involve varying substituents on both the phenyl ring and the sulfonamide nitrogen to fine-tune the electronic and steric properties of the molecule. Such studies will be instrumental in identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles for further development as novel therapeutic agents.

References

  • Ghorab, M. M., et al. (2016). Structures of novel 1,2,4-triazine sulfonamides and sulfonamide derivatives with anticancer activity. ResearchGate. [Link]

  • Hameed, A. D., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Pingaew, R., et al. (2021). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. MDPI. [Link]

  • El-Sayed, M. A. A., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]

  • Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. PubMed. [Link]

  • Abdel-Wahab, B. F., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Die Pharmazie. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Design, synthesis and biological evaluation of sulfamethazine derivatives as potent neuraminidase inhibitors. PMC. [Link]

  • Casini, A., et al. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Cancer Drug Targets. [Link]

  • Allen, M. J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • Al-Omair, M. A., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

  • Sławiński, J., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. [Link]

  • Lu, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. PubMed. [Link]

  • Ghorab, M. M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. MDPI. [Link]

  • de la Torre, B. G., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Holman, T. R., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]

  • Butle, S. R., et al. (2025). Synthesis and biological evaluation of some stilbene-based analogues. ResearchGate. [Link]

  • Le, G. (2005). Structure Activity Relationships. Drug Design Org. [Link]

  • Aben, O., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews. [Link]

  • Benediktsdottir, A., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. PubMed. [Link]

  • Allen, M. J., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. ResearchGate. [Link]

  • Schirmeister, T., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. [Link]

  • Eze, F. U., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PMC. [Link]

  • Yoon, E., et al. (2021). Synthesis and Structure-activity Relationship Study of 2,4-dioxothiazolidin-5-ylidene Derivatives for 15-hydroxyprostaglandin Dehydrogenase Inhibitory Activity, Prostaglandin E2 Release, and Wound Healing Effect. Semantic Scholar. [Link]

Sources

Comparative

comparing the efficacy of different sulfonamide derivatives in vitro

Executive Summary This technical guide provides a comparative analysis of the in vitro efficacy of key sulfonamide derivatives: Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Silver Sulfadiazine (SSD) . While all shar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the in vitro efficacy of key sulfonamide derivatives: Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Silver Sulfadiazine (SSD) . While all share a core pharmacophore, their efficacy profiles diverge significantly based on


-substitution and ionization properties.

Key Takeaway: Efficacy is not solely intrinsic; it is heavily dependent on the


 of the sulfonamide group relative to physiological pH. SMX and SDZ exhibit high systemic potency against Gram-negative facultative anaerobes (E. coli), while SSD demonstrates superior broad-spectrum activity, including against Pseudomonas aeruginosa and MRSA, driven by the oligodynamic effect of silver.

Mechanistic Foundation

To interpret efficacy data, one must understand the competitive inhibition at the molecular level. Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA).

The Critical Checkpoint: DHPS Inhibition

The primary target is dihydropteroate synthase (DHPS) .[1][2][3] Bacteria must synthesize folate de novo; they cannot scavenge it from the environment (unlike mammalian cells).[1][3] Sulfonamides compete with PABA for the active site of DHPS, blocking the condensation with dihydropterin pyrophosphate.[2][3][4]

FolatePathway PABA PABA DHPS Enzyme: DHPS PABA->DHPS DHPP Dihydropterin Pyrophosphate DHPP->DHPS DHP Dihydropteroic Acid DHPS->DHP Condensation Folate Tetrahydrofolate (Active Form) DHP->Folate Downstream Steps Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Inhibition

Figure 1: The Folate Synthesis Pathway.[1][3] Sulfonamides competitively inhibit DHPS, preventing the formation of Dihydropteroic Acid.[1][3]

Comparative Efficacy Analysis

The following data synthesizes in vitro Minimum Inhibitory Concentration (MIC) ranges derived from CLSI-compliant broth microdilution assays.

Table 1: Representative MIC Ranges ( g/mL)
DerivativeE. coli (ATCC 25922)S. aureus (ATCC 29213)P. aeruginosaPrimary Application
Sulfadiazine (SDZ) 8 – 6432 – 128>256 (Resistant)Systemic / UTI
Sulfamethoxazole (SMX) 2 – 3232 – 64>256 (Resistant)Systemic (w/ Trimethoprim)
Silver Sulfadiazine (SSD) 32 – 648 – 1632 – 100Topical (Burns/Wounds)
Analysis of Variance
  • SMX vs. SDZ: SMX generally exhibits slightly lower MICs (higher potency) against Enterobacteriaceae than SDZ. This correlates with SMX's

    
     (~5.7) being closer to the optimal range for cell penetration and receptor binding than SDZ (
    
    
    
    ~6.5), although both are highly effective.
  • The SSD Anomaly: Silver Sulfadiazine is a distinct entity. Its efficacy against S. aureus and P. aeruginosa is not solely due to the sulfonamide moiety but the release of

    
     ions, which disrupt bacterial cell walls and DNA. This makes SSD the only derivative effective against Pseudomonasin vitro.
    

Structure-Activity Relationship (SAR)

Why do efficacy values differ? The "Belllin-Roblin Theory" explains that potent sulfonamides have a


 between 6.0 and 7.4.
  • Mechanism: The active species is the ionized (

    
    -negative) form, which mimics the carboxylate of PABA. However, the molecule must be non-ionized to cross the bacterial membrane.
    
  • Optimization: Electron-withdrawing heterocyclic rings (isoxazole in SMX, pyrimidine in SDZ) at the

    
     position lower the 
    
    
    
    of the sulfonamide group, increasing the concentration of the active ionized species at physiological pH compared to the parent sulfanilamide (
    
    
    ~10.4).

Experimental Protocol: Validated Broth Microdilution

Warning: The most common cause of failure in sulfonamide testing is Thymidine interference . Standard media often contains thymidine, which bacteria can utilize via the "salvage pathway," bypassing the DHPS block and resulting in false resistance.

Reagents & Equipment[6]
  • Medium: Mueller-Hinton Broth (MHB) treated with Thymidine Phosphorylase or supplemented with Lysed Horse Blood (LHB) to degrade naturally occurring thymidine.[5][6]

  • Inoculum: Standardized to

    
     CFU/mL.
    
  • Solvent: Sulfonamides are poorly soluble in water. Dissolve initially in DMSO or weak NaOH, then dilute.

Workflow Diagram

Protocol MediaPrep Media Preparation (MHB + LHB/Thymidine Phosphorylase) Dilution Serial Dilution (96-well plate: 512 to 0.25 µg/mL) MediaPrep->Dilution StockSol Stock Solution (Dissolve Drug in DMSO/NaOH) StockSol->Dilution Inoculation Inoculation (Add 5x10^5 CFU/mL Bacteria) Dilution->Inoculation Incubation Incubation (35°C for 16-20 Hours) Inoculation->Incubation Readout Read MIC (First clear well) Incubation->Readout QC QC Validation (E. coli ATCC 25922 must be within range) Readout->QC Validate

Figure 2: Validated Broth Microdilution Workflow. Note the critical QC step to ensure media integrity.

Step-by-Step Methodology
  • Media Check: Verify media quality using Enterococcus faecalis ATCC 29212.[7] If the MIC for Trimethoprim/Sulfamethoxazole is high (>0.5/9.5

    
    g/mL), the media contains interfering thymidine and must be discarded or treated.
    
  • Stock Preparation: Weigh sulfonamide powder and dissolve in minimal 0.1 M NaOH (or DMSO). Dilute with water to 10x the highest desired test concentration.

  • Plate Setup: Dispense 100

    
    L of cation-adjusted MHB into wells. Perform serial 2-fold dilutions of the drug.
    
  • Inoculation: Prepare a 0.5 McFarland suspension of the test organism. Dilute 1:100, then add 10

    
    L to each well to achieve 
    
    
    
    CFU/mL.
  • Incubation: Seal plates to prevent evaporation. Incubate at 35°C

    
     2°C for 16–20 hours (24 hours for some fastidious organisms).
    
  • Analysis: The MIC is the lowest concentration showing complete inhibition of visible growth. Note: Sulfonamides often show a "trailing endpoint" (faint haze) due to carryover folate. Read the point of

    
    80% reduction in growth compared to the control.
    

Troubleshooting & Optimization

  • Trailing Endpoints: Sulfonamides are bacteriostatic.[1][4] You will often see a "button" of growth that fades into a haze. Do not confuse the haze with full resistance. Use a spectrophotometer (OD600) for objective 80% inhibition cutoffs if visual reading is ambiguous.

  • Solubility: If crystals form in the wells (common with SDZ at high concentrations), the data is invalid. Ensure the stock solution is fully solubilized and not precipitating upon contact with the buffered media.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07). [Link]

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences. [Link]

  • Carrillo-Muñoz, A. J., et al. (2002). "Comparative in vitro activity of silver sulfadiazine, alone and in combination with cerium nitrate, against staphylococci and gram-negative bacteria."[8] Journal of Chemotherapy. [Link]

  • Masters, P. A., et al. (2003). "Trimethoprim-Sulfamethoxazole Revisited." Archives of Internal Medicine. [Link]

  • Bio-Rad Laboratories. (n.d.). "Antimicrobial Susceptibility Testing: A Guide to Technical Issues." [Link]

Sources

Validation

Strategic Validation of 2-(4-Nitrophenyl)ethene-1-sulfonamide: From Mechanistic Probe to In Vivo Efficacy

Executive Summary & Compound Profile 2-(4-Nitrophenyl)ethene-1-sulfonamide (often referred to as (E)-4-nitrostyrenesulfonamide) represents a distinct class of Michael acceptor pharmacophores . Unlike traditional sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-(4-Nitrophenyl)ethene-1-sulfonamide (often referred to as (E)-4-nitrostyrenesulfonamide) represents a distinct class of Michael acceptor pharmacophores . Unlike traditional sulfonamide antibiotics that target dihydropteroate synthase, this compound features a vinyl sulfonamide moiety conjugated to a nitro-aromatic ring. This structural arrangement confers potent reactivity toward nucleophilic cysteine residues, making it a valuable probe for tubulin inhibition , enzyme inactivation (e.g., MMPs, CA-IX) , and cell cycle arrest .

This guide outlines the critical pathway for validating this compound in vivo, transitioning from biochemical assays to xenograft efficacy models. It prioritizes the "Michael acceptor" mechanism, distinguishing it from non-covalent inhibitors.

Mechanism of Action (MOA)

The electrophilic


-carbon of the ethene-sulfonamide group undergoes a conjugate addition (Michael addition) with thiols (cysteine residues) on target proteins.
  • Primary Target:

    
    -Tubulin (colchicine binding site) or Cysteine proteases.
    
  • Cellular Consequence: Microtubule destabilization

    
     G2/M Phase Arrest 
    
    
    
    Apoptosis.

Comparative Landscape: Product vs. Alternatives

To validate 2-(4-Nitrophenyl)ethene-1-sulfonamide, it must be benchmarked against established agents with overlapping mechanisms or structural features.[1]

Table 1: Comparative Performance Matrix
Feature2-(4-Nitrophenyl)ethene-1-sulfonamide Combretastatin A-4 (CA-4) Bay 11-7082 Sulfamethoxazole
Primary Class Vinyl Sulfonamide (Covalent)Stilbenoid (Non-covalent)Vinyl Sulfone (Covalent)Sulfonamide Antibiotic
Mechanism Cysteine alkylation (Tubulin/MMP)Tubulin DepolymerizationIKK Kinase Inhibition (NF-

B)
Dihydropteroate Synthase
Binding Mode Irreversible (Michael Addition)ReversibleIrreversible (Michael Addition)Reversible (Competitive)
Key In Vitro Readout G2/M Arrest, ApoptosisG2/M ArrestNF-

B suppression
Bacterial Growth Inhibition
Solubility (Water) Low (Requires DMSO/PEG)Low (Phosphate prodrug used)LowModerate
In Vivo Stability Moderate (Reactive Warhead)Low (Rapid metabolism)ModerateHigh
Primary Use Case Anticancer / Anti-metastatic Vascular Disrupting AgentAnti-inflammatory ProbeAntibacterial

Expert Insight: Do not use sulfonamide antibiotics as positive controls for this compound. Their mechanisms are unrelated. Use Combretastatin A-4 as a positive control for tubulin binding and Bay 11-7082 as a control for non-specific cysteine reactivity.

Mechanistic Visualization

The following diagram illustrates the molecular pathway from compound exposure to tumor reduction, highlighting the critical "Michael Addition" step.

MOA_Pathway Compound 2-(4-Nitrophenyl) ethene-1-sulfonamide Warhead Vinyl Sulfonamide (Electrophile) Compound->Warhead Reaction Michael Addition (Covalent Bond) Warhead->Reaction Attacks SH- group Target Target Protein (e.g., Tubulin Cys-354) Target->Reaction CellEffect Microtubule Destabilization Reaction->CellEffect Irreversible Inhibition Arrest G2/M Cell Cycle Arrest CellEffect->Arrest Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis InVivo Tumor Growth Inhibition Apoptosis->InVivo

Caption: Figure 1.[2] Mechanism of Action: The vinyl sulfonamide warhead covalently modifies cysteine residues, triggering a cascade leading to tumor suppression.

In Vitro Validation Protocols (Pre-requisite)

Before in vivo work, confirm the mechanism using these self-validating assays.

Protocol A: Tubulin Polymerization Assay
  • Objective: Confirm direct interaction with tubulin.

  • Method: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Steps:

    • Prepare 2-(4-Nitrophenyl)ethene-1-sulfonamide stocks in DMSO (10 mM).

    • Incubate tubulin (3 mg/mL) with the compound (10

      
      M) at 37°C.
      
    • Measure fluorescence (Ex 360 nm / Em 450 nm) every 30s for 60 mins.

  • Validation Criteria: The compound must suppress the Vmax of the polymerization curve compared to the DMSO control, similar to Nocodazole or CA-4.

Protocol B: Cell Cycle Analysis (Flow Cytometry)
  • Objective: Verify G2/M arrest.

  • Cells: HeLa or A549 cell lines.

  • Steps:

    • Treat cells with IC

      
       concentration for 24 hours.
      
    • Fix in 70% ethanol (-20°C, overnight).

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze via flow cytometry.

  • Validation Criteria: A distinct accumulation of cells in the G2/M phase (4N DNA content) compared to untreated controls.

In Vivo Validation Guide

This section details the transition to animal models, addressing the compound's solubility and reactivity challenges.

Phase 1: Formulation & Pharmacokinetics (PK)

Due to the lipophilic nitro-styrene moiety, aqueous solubility is poor.

  • Recommended Vehicle: 10% DMSO + 40% PEG-400 + 50% Saline.

  • Route: Intraperitoneal (IP) or Intravenous (IV). Oral (PO) is not recommended initially due to potential first-pass hydrolysis of the sulfonamide.

  • Dose Finding: Start with a dose escalation (10, 25, 50 mg/kg) in healthy BALB/c mice to determine the Maximum Tolerated Dose (MTD). Watch for weight loss >15%.

Phase 2: Efficacy in Xenograft Models
  • Model: Subcutaneous Xenograft (e.g., A549 Lung Carcinoma or HeLa Cervical Cancer).

  • Animals: Athymic Nude Mice (Foxn1

    
    ), 6-8 weeks old.
    
Step-by-Step Protocol:
  • Inoculation: Inject

    
     cells (suspended in 100 
    
    
    
    L PBS/Matrigel 1:1) into the right flank.
  • Staging: Allow tumors to reach ~100 mm

    
     (approx. 10-14 days).
    
  • Randomization: Group mice (n=8/group) to ensure equal average tumor volume.

    • Group 1: Vehicle Control.

    • Group 2: Positive Control (e.g., CA-4 phosphate, 25 mg/kg).

    • Group 3: 2-(4-Nitrophenyl)ethene-1-sulfonamide (Low Dose, e.g., 20 mg/kg).

    • Group 4: 2-(4-Nitrophenyl)ethene-1-sulfonamide (High Dose, e.g., 50 mg/kg).

  • Treatment: Administer IP injections daily (QD) or every other day (Q2D) for 21 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
Phase 3: Biomarker Validation (Post-Mortem)

To prove the mechanism in vivo, you must analyze the tumor tissue.

  • Immunohistochemistry (IHC): Stain tumor sections for Cleaved Caspase-3 (apoptosis marker) and Phospho-Histone H3 (mitotic index marker).

  • Expected Result: Treated tumors should show high Phospho-Histone H3 (arrested in mitosis) and high Caspase-3, confirming the in vitro mechanism operates in vivo.

Experimental Workflow Diagram

Validation_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Optimization cluster_2 Efficacy Study Screen1 Tubulin Assay (Polymerization) Screen2 Flow Cytometry (G2/M Arrest) Screen1->Screen2 Formulation Vehicle Selection (DMSO/PEG/Saline) Screen2->Formulation Go/No-Go Toxicity MTD Study (Weight Loss) Formulation->Toxicity Xenograft Tumor Inoculation (Nude Mice) Toxicity->Xenograft Treatment Dosing (21 Days) IP Injection Xenograft->Treatment Analysis IHC Analysis (Caspase-3 / pH3) Treatment->Analysis

Caption: Figure 2. Strategic workflow for validating 2-(4-Nitrophenyl)ethene-1-sulfonamide, ensuring formulation safety before efficacy testing.

References

  • Supuran, C. T., et al. (2008). "Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII." Journal of Medicinal Chemistry. Link

  • Maghsoodi, N., et al. (2018). "Novel Hybrid Compound 4-[(E)-2-phenylethenesulfonamido]-N-hydroxybutanamide with Antimetastatic and Cytotoxic Action." Anti-Cancer Agents in Medicinal Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2003). "Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents." Medicinal Research Reviews. Link

  • Reddy, M. V., et al. (2012). "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide." Molecules. Link

  • Iliyan, I., et al. (2024). "Synthesis, Mechanism of action And Characterization of Sulphonamide." International Journal of Pharmaceutical Sciences. Link

Sources

Comparative

Comparative Guide: Nitrobenzene Sulfonamide Derivatives in Drug Discovery

Executive Summary: The Nitro-Scaffold Advantage In the landscape of medicinal chemistry, the sulfonamide moiety ( ) is a "privileged structure." However, nitrobenzene sulfonamide derivatives represent a distinct subclass...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro-Scaffold Advantage

In the landscape of medicinal chemistry, the sulfonamide moiety (


) is a "privileged structure." However, nitrobenzene sulfonamide derivatives  represent a distinct subclass that offers unique reactivity and selectivity profiles compared to classical amino-sulfonamides (e.g., sulfamethoxazole).

This guide objectively compares nitro-substituted benzene sulfonamides against clinical standards (Acetazolamide, Sulfamethoxazole). We focus on two primary therapeutic vectors where the nitro group plays a pivotal electronic and steric role: Carbonic Anhydrase (CA) Inhibition (specifically tumor-associated isoforms IX and XII) and Antimicrobial Activity .

Key Finding: While classical sulfonamides rely on the


-amino group for bacterial folate inhibition, the introduction of a nitro group (

) at the 3- or 4-position significantly enhances acidity (lower pKa), improving binding affinity to the Zinc active site of Carbonic Anhydrases, particularly in hypoxic tumor microenvironments.

Comparative Analysis: Performance Metrics

Carbonic Anhydrase Inhibition: Specificity for Hypoxic Tumors[1][2]

The primary limitation of first-generation CA inhibitors (CAIs) like Acetazolamide (AAZ) is the lack of isoform selectivity, leading to systemic side effects (e.g., paresthesia, metabolic acidosis) due to inhibition of the ubiquitous cytosolic isoforms hCA I and hCA II.

Nitrobenzene sulfonamides utilize the electron-withdrawing nature of the nitro group to modulate the pKa of the sulfonamide nitrogen, optimizing the anion fraction that binds to the catalytic Zinc ion.

Table 1: Inhibitory Data (


) of Nitro-Derivatives vs. Clinical Standard (Acetazolamide) 
Compound ClassTarget Isoform

(nM)
Selectivity Ratio (vs hCA II)Mechanism Note
Acetazolamide (AAZ) hCA IX (Tumor)25.00.48 (Non-selective)Binds indiscriminately to hCA I, II, IX, XII.
Acetazolamide (AAZ) hCA II (Cytosolic)12.0N/ACauses systemic side effects.
2-Chloro-5-nitro-benzenesulfonamide hCA IX (Tumor)5.4 >100 Nitro group enhances acidity; Cl provides steric fit.
6-Nitro-2-benzothiazolesulfonamide hCA IX (Tumor)37.4~1.7Moderate selectivity; lower potency than benzene analogs.
4-Nitrobenzenesulfonamide hCA II (Cytosolic)8.8LowLacks steric bulk for isoform discrimination.

Data Source: Supuran et al. (2008) and BenchChem Comparative Data [1, 4].

Insight: The 2-substituted-5-nitro derivatives show superior selectivity for CA IX. This is crucial for developing bioreductive prodrugs that are activated only in the hypoxic core of solid tumors.

Antimicrobial Potency: The Electronic Effect[3]

Unlike the bacteriostatic "Sulfa drugs" that mimic p-aminobenzoic acid (pABA), nitro-sulfonamides often act via alternative mechanisms or enhanced binding due to electronic effects.

Table 2: Antibacterial Efficacy Profile

FeatureClassical Sulfonamides (e.g., Sulfamethoxazole)Nitrobenzene Sulfonamides
Primary Pharmacophore Aniline (

) at

-position.
Nitro (

) and Sulfonamide (

).[1]
Mechanism Competitive inhibition of Dihydropteroate Synthase (DHPS).DHPS inhibition + potential bioreduction to reactive intermediates.
Spectrum Broad Gram-positive/negative.[2]Enhanced activity against resistant S. aureus strains.
pKa Influence pKa ~10.4 (requires metabolism).pKa ~6-7 (higher fraction ionized at physiological pH).

Mechanistic Visualization

Understanding the dual-pathway potential of these derivatives is critical for experimental design. The following diagram illustrates how the nitro group influences both the Zinc-binding affinity (CA inhibition) and the potential for bioreductive activation in hypoxic cells.

Mechanism_Action Compound Nitrobenzene Sulfonamide NitroGroup Nitro Group (-NO2) (Electron Withdrawing) Compound->NitroGroup SulfonamideGroup Sulfonamide (-SO2NH2) (Zinc Binding) Compound->SulfonamideGroup pKa Lower pKa (Increased Ionization) NitroGroup->pKa Inductive Effect Reductase Nitroreductases NitroGroup->Reductase Substrate ZnBind Coordination to Zn(II) in Enzyme Active Site SulfonamideGroup->ZnBind pKa->SulfonamideGroup Deprotonation CA_Inhibition Inhibition of hCA IX/XII ZnBind->CA_Inhibition pH_Mod Disruption of pH Regulation (Intracellular Acidification) CA_Inhibition->pH_Mod Hypoxia Hypoxic Tumor Environment Hypoxia->Reductase Up-regulation ActiveMetabolite Hydroxylamine/Amine (Cytotoxic) Reductase->ActiveMetabolite ActiveMetabolite->pH_Mod Synergistic Toxicity

Figure 1: Dual mechanism of action for nitrobenzene sulfonamides. The nitro group enhances Zinc binding via pKa modulation and serves as a trigger for hypoxia-selective toxicity.

Experimental Protocols

Synthesis of N-Substituted 4-Nitrobenzenesulfonamides

Objective: Synthesize a library of derivatives by reacting 4-nitrobenzenesulfonyl chloride with various amines.

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.0 eq)

  • Amine derivative (e.g., morpholine, piperidine) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) as acid scavenger

  • Dichloromethane (DCM) (Solvent)

Workflow Diagram:

Synthesis_Protocol Start Reagents Prep (0°C, DCM) Addition Dropwise Addition of Sulfonyl Chloride Start->Addition Reaction Stir at RT (2-4 Hours) Addition->Reaction Check Checkpoint: TLC (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Acid Wash (1N HCl) & Brine Extraction Check->Workup Complete Purification Recrystallization (EtOH/Water) Workup->Purification

Figure 2: Step-by-step synthesis workflow with critical TLC checkpoint.

Detailed Procedure:

  • Preparation: Dissolve 1.1 eq of the amine and 1.5 eq of TEA in anhydrous DCM at 0°C.

  • Addition: Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM dropwise over 20 minutes. Causality: Slow addition prevents exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours.

  • Validation (Checkpoint): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The sulfonyl chloride spot (high Rf) must disappear. If visible, stir longer.

  • Workup: Wash the organic layer with 1N HCl (to remove unreacted amine/TEA), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Evaporate solvent. Recrystallize the solid from Ethanol/Water.

  • Final Verification: Measure Melting Point (compare to literature: ~178-180°C for simple derivatives) and IR (look for

    
     bands at 1350 and 1160 
    
    
    
    ).
Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the


 of the synthesized nitro-derivative against hCA II (cytosolic) and hCA IX (tumor).

Methodology:

  • Assay Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
    .
    
  • Indicator: Phenol red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Protocol:

    • Incubate the enzyme (hCA) with the inhibitor (nitro-sulfonamide) for 15 minutes at room temperature.

    • Mix with substrate in a stopped-flow spectrophotometer.

    • Monitor the absorbance change at 557 nm (acidification rate).

  • Calculation: Fit the initial velocity data to the Cheng-Prusoff equation to derive

    
    .
    
    • Validation: Run Acetazolamide as a positive control. If AAZ

      
       is not within 10-15 nM for hCA II, the assay is invalid.
      

References

  • Supuran, C. T., et al. (2008). "Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII."[3][4] Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1] "A Comparative Analysis of 6-Nitro-2-benzothiazolesulfonamide and Other Key Sulfonamide Inhibitors."

  • Ghareb, N., et al. (2023).[5] "Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives."[6] RSC Advances.

  • Scozzafava, A., & Supuran, C. T. (2000). "Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors." Journal of Enzyme Inhibition.

  • Dr. Oracle. (2025). "Is acetazolamide a sulfa (sulfonamide) medication? - Clinical Cross-Reactivity Analysis."

Sources

Validation

Guide to Cross-Validation of Experimental Results for Sulfonamide Compounds

Executive Summary: The "False Positive" Trap in Sulfonamide Discovery As a Senior Application Scientist, I have witnessed countless drug discovery campaigns stall because "hits" identified in primary screens failed to tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "False Positive" Trap in Sulfonamide Discovery

As a Senior Application Scientist, I have witnessed countless drug discovery campaigns stall because "hits" identified in primary screens failed to translate into viable leads. Sulfonamides—while a privileged scaffold in medicinal chemistry (yielding antibiotics, diuretics, and carbonic anhydrase inhibitors)—are notoriously prone to specific experimental artifacts.

This guide is not a textbook definition of sulfonamides. It is a technical intervention designed to prevent you from chasing "ghosts." It outlines a rigorous, self-validating cross-validation workflow to distinguish true pharmacological activity from assay interference, chemical instability, and non-specific aggregation.

Part 1: The Primary Screen vs. The Reality Check

In high-throughput screening (HTS), speed often compromises specificity. For sulfonamides, the two most common primary screens are Colorimetric Inhibition Assays (for enzymes like Carbonic Anhydrase) and Bacterial Growth Inhibition (for antimicrobials). Both are susceptible to false positives.

Comparative Analysis of Detection Methodologies

The following table contrasts the historical standard (Bratton-Marshall) with modern orthogonal techniques required for validation.

FeatureBratton-Marshall (Colorimetric) LC-MS/MS (Analytical) SPR (Biophysical)
Primary Output Absorbance (540 nm) via azo dye formation.Mass-to-charge ratio (m/z) & retention time.Refractive index change (Response Units).
Target Specificity Low: Reacts with any primary aromatic amine.High: Specific to molecular weight and fragmentation pattern.High: Measures direct physical binding to the target protein.
Common Artifacts False positives from metabolic cleavage or impurities.Matrix effects (ion suppression), but solvable with internal standards.Non-specific binding to the sensor chip (dextran matrix).
Limit of Detection ~1–10 µg/mL (Low sensitivity).ppt to ppb range (High sensitivity).nM to pM affinity range.
Validation Role Screening: Quick, cheap, "Yes/No" readout.Chemical Integrity: Verifies the compound exists intact.Mechanism: Proves physical binding (Kd) vs. aggregation.

Part 2: The Self-Validating Protocol (The "Triangulation" Method)

To ensure scientific integrity, a sulfonamide hit must pass three distinct checkpoints: Chemical Stability , Biophysical Binding , and Functional Specificity .

Step 1: Chemical Integrity Validation (LC-MS/MS)

Why: Sulfonamides, particularly phenol-sulfonamides, can be chemically unstable or contain synthesis byproducts (anilines) that trigger false positives in colorimetric assays. The Protocol:

  • Sample Prep: Dissolve the "hit" compound in the assay buffer (not just DMSO) and incubate for the duration of your primary screen (e.g., 2 hours).

  • Analysis: Run LC-MS/MS.

  • Pass Criteria: >95% parent compound remaining. If you detect a mass peak corresponding to the cleaved amine (R-NH2), the compound is degrading, and the primary screen result is likely an artifact.

Step 2: Biophysical Validation (Thermal Shift vs. SPR)

Why: Many sulfonamides act as "PAINS" (Pan-Assay Interference Compounds) by forming colloidal aggregates that sequester enzymes non-specifically. We must prove 1:1 binding. The Protocol:

  • Thermal Shift Assay (TSA/ThermoFluor):

    • Mix protein + compound + Sypro Orange dye.

    • Measure melting temperature (

      
      ).
      
    • Logic: A true binder will shift the

      
       significantly (>2°C). A destabilizer (non-specific) may lower it or cause precipitation.
      
  • Surface Plasmon Resonance (SPR):

    • Immobilize the target protein (e.g., Carbonic Anhydrase II) on a CM5 chip.

    • Inject the sulfonamide at increasing concentrations.

    • Pass Criteria: The sensorgram must show rapid on/off kinetics (typical for small molecules) and reach a theoretical

      
       consistent with 1:1 stoichiometry. If the signal creates a "square wave" that exceeds theoretical binding capacity, you have a promiscuous aggregator.
      
Step 3: Functional Cross-Validation (The "Counter-Screen")

Why: To rule out redox cycling or fluorescence quenching. The Protocol:

  • If your primary screen used a fluorescence readout (e.g., esterase activity), re-run the assay without the enzyme .

  • Add the compound and the substrate.

  • Pass Criteria: Zero signal change. If the compound fluoresces on its own or quenches the product signal, it is a false positive.

Part 3: Visualizing the Validation Logic

The following diagram illustrates the decision matrix for validating a sulfonamide hit. It distinguishes between a "Dead End" (Artifact) and a "Lead" using the orthogonal methods described above.

SulfonamideValidation Start Primary Screen Hit (e.g., Colorimetric/Growth) ChemCheck Chemical Integrity Check (LC-MS/MS in Assay Buffer) Start->ChemCheck Degradation Degradation Detected (Cleaved Amine) ChemCheck->Degradation Fail Intact Compound Intact ChemCheck->Intact Pass End1 End1 BiophysCheck Biophysical Validation (SPR or Thermal Shift) Intact->BiophysCheck Aggregator Super-Stoichiometric Binding (PAINS/Aggregation) BiophysCheck->Aggregator Fail (Non-specific) Binder 1:1 Binding Kinetics (Kd correlates with IC50) BiophysCheck->Binder Pass (Specific) End2 End2 CounterScreen Counter-Screen (No Enzyme/Redox Check) Binder->CounterScreen Interference Signal Quenching or Redox Cycling CounterScreen->Interference Fail FinalLead VALIDATED LEAD (Ready for SAR) CounterScreen->FinalLead Pass End3 End3

Figure 1: The "Triangulation" Workflow. A decision tree for filtering sulfonamide hits, prioritizing chemical stability and biophysical specificity before functional confirmation.

Part 4: Troubleshooting & Artifact Management

The PAINS Problem

Sulfonamides are often flagged in in silico filters as PAINS (Pan-Assay Interference Compounds). However, not all are artifacts.

  • Diagnosis: If a compound inhibits unrelated enzymes (e.g., inhibiting both Carbonic Anhydrase and Beta-Lactamase), it is likely a PAINS.

  • Resolution: Add 0.01% Triton X-100 to your assay buffer. If the inhibition disappears, the compound was acting via colloidal aggregation (a false positive).

The "Bratton-Marshall" Gap

In clinical or pharmacokinetic (PK) studies, the Bratton-Marshall reaction measures "free" sulfonamide.[1] It requires an acid hydrolysis step to measure "total" sulfonamide (including N4-acetylated metabolites).

  • Critical Error: Relying on Bratton-Marshall for modern PK often underestimates toxicity because it cannot distinguish between the parent drug and toxic metabolites.

  • Correction: Always cross-validate plasma levels with HPLC or LC-MS/MS, which separates the acetylated metabolite from the parent drug.

References

  • Bratton-Marshall Method Context: Comparison of four methods for the determination of sulphonamide concentrations in human plasma. Source: PubMed (NIH) [Link]

  • Carbonic Anhydrase Inhibition & Thermodynamics: Inhibition of carbonic anhydrase-II by sulfamate and sulfamide groups: an investigation involving direct thermodynamic binding measurements. Source: PubMed (NIH) [Link]

  • PAINS and Assay Artifacts: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition. Source: Journal of Medicinal Chemistry (via NIH) [Link]

  • LC-MS/MS Methodology: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Source: Agilent / HPST [Link]

  • Biophysical Assay Overview (SPR/TSA): Biophysical Assays: Surface Plasmon Resonance (SPR) and Thermal Shift Assay (TSA). Source: Reaction Biology [Link]

Sources

Comparative

comparing the inhibitory profiles of sulfonamides against different enzymes

[1] Executive Summary Objective: To provide a technical comparison of sulfonamide inhibition profiles across their two primary biological targets—Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS)—and to highl...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a technical comparison of sulfonamide inhibition profiles across their two primary biological targets—Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS)—and to highlight emerging off-target interactions with Matrix Metalloproteinases (MMPs).

Key Insight: The "sulfonamide" pharmacophore is chemically versatile. Its biological activity is dictated by the substitution pattern on the nitrogen atom:

  • Primary Sulfonamides (

    
    ):  Potent, nanomolar inhibitors of Carbonic Anhydrases  (Zinc-binding).
    
  • N-Substituted Sulfonamides (

    
    ):  The basis for antibacterial activity against DHPS  (PABA mimicry) and selectivity for MMPs  (S1' pocket occupancy).
    

Mechanistic Comparison: The Tale of Two Targets

Carbonic Anhydrases (CAs)[2][3][4][5][6][7][8][9]
  • Role: Reversible hydration of

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[1][2][3]
  • Inhibition Mechanism: The sulfonamide nitrogen (

    
    ) acts as a zinc-binding group (ZBG). It coordinates directly to the catalytic 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. This locks the enzyme in an inactive state.
  • Geometry: Tetrahedral coordination.

Dihydropteroate Synthase (DHPS)
  • Role: Catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropterin pyrophosphate to form dihydropteroate, a precursor to folate.[4]

  • Inhibition Mechanism: Sulfonamides are structural analogs of PABA. They competitively bind to the PABA-binding pocket of DHPS. Unlike CAs, this does not involve metal coordination but rather steric and electrostatic mimicry of the substrate.

  • Consequence: Depletion of folate pools, halting bacterial DNA synthesis (bacteriostatic).

Pathway Visualization

The following diagram illustrates the divergent pathways and inhibition points.

MechanismComparison cluster_CA Carbonic Anhydrase Pathway (Human/Physiological) cluster_Folate Folate Synthesis Pathway (Bacterial) CO2 CO2 + H2O CA_Enz Carbonic Anhydrase (Zn2+ Active Site) CO2->CA_Enz Substrate HCO3 HCO3- + H+ CA_Enz->HCO3 Hydration PABA PABA DHPS_Enz Dihydropteroate Synthase (DHPS) PABA->DHPS_Enz Substrate DHPP Dihydropterin Pyrophosphate DHPP->DHPS_Enz DHP Dihydropteroate DHPS_Enz->DHP Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Sulfonamide SULFONAMIDE PHARMACOPHORE Sulfonamide->CA_Enz Direct Zn2+ Binding (Primary Sulfonamides) Sulfonamide->DHPS_Enz Competitive PABA Mimic (N-Substituted)

Caption: Dual mechanism of action. Sulfonamides inhibit CAs via metal coordination and DHPS via substrate competition.

Comparative Inhibitory Data

The table below contrasts the inhibitory constants (


) of representative sulfonamides against human CA isoforms and bacterial DHPS. Note the stark difference in selectivity based on structure.
Compound ClassDrug NameTarget Preference

(hCA II) [nM]

(hCA IX) [nM]

(DHPS - E. coli) [

M]
Selectivity Insight
Classical Diuretic Acetazolamide CA Selective 12 25> 100Heterocyclic ring enhances acidity of

for Zn-binding. Poor PABA mimic.
Antibacterial Sulfanilamide DHPS/Promiscuous 240310~ 2.5 Unsubstituted aniline mimics PABA perfectly. Weak CA inhibitor due to high

.
Antibacterial Sulfamethoxazole DHPS Selective > 10,000> 5,000~ 6.0 Bulky isoxazole group at

prevents entry into CA active site but fits DHPS pocket.
COX-2 Inhibitor Celecoxib COX-2 / CA 2116N/ABenzenesulfonamide moiety causes off-target CA inhibition; no DHPS activity.
Anticancer (Exp) SLC-0111 CA IX/XII 454.5 N/ATailored "tail" approach to target tumor-associated CA IX over cytosolic CA II.

Data Sources:

  • CA Data: Supuran, C. T. (2008). Nature Reviews Drug Discovery. Link

  • DHPS Data: Roland, S. et al. (1979). Journal of Biological Chemistry. Link

Experimental Protocols

To validate these profiles, distinct assay platforms are required.

Protocol A: Stopped-Flow Hydration Assay (For CA)

Purpose: To measure the catalytic rate of


 hydration in the presence of inhibitors. This is the "Gold Standard" for CA kinetics because the reaction is too fast for standard spectrophotometry.

Methodology:

  • Reagents:

    • Buffer: 20 mM HEPES, pH 7.5, 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (approx. 17 mM).
      
    • Enzyme: Purified recombinant hCA II (approx. 10 nM final conc).

  • Workflow:

    • Load Syringe A with Enzyme + Inhibitor + Indicator in buffer.

    • Load Syringe B with

      
      -saturated water.
      
    • Rapidly mix (dead time < 10 ms) in a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Data Analysis:

    • Fit the initial velocity (

      
      ) of the pH drop.
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for 
      
      
      
      kinetics.
Protocol B: Coupled Spectrophotometric Assay (For DHPS)

Purpose: To measure DHPS activity by coupling the production of dihydropteroate to a second reaction that consumes NADPH, allowing optical monitoring.

Methodology:

  • Principle:

    • Step 1 (DHPS): PABA + Dihydropterin Pyrophosphate (DHPP)

      
       Dihydropteroate + PPi
      
    • Step 2 (DHFR - Coupling): Dihydropteroate + NADPH

      
       Tetrahydropteroate + 
      
      
      
    • Note: Requires excess Dihydrofolate Reductase (DHFR) to ensure DHPS is the rate-limiting step.

  • Reagents:

    • Buffer: 50 mM Tris-HCl, pH 7.6, 10 mM

      
      .
      
    • Substrates: 50

      
      M DHPP, 50 
      
      
      
      M PABA.
    • Cofactor: 100

      
      M NADPH.
      
    • Coupling Enzyme: Purified E. coli DHFR (excess).

  • Workflow:

    • Prepare master mix in a UV-transparent 96-well plate.

    • Add Sulfonamide inhibitor (serial dilutions in DMSO).

    • Initiate reaction by adding DHPS enzyme.

    • Monitor absorbance decrease at 340 nm (oxidation of NADPH).

  • Data Analysis:

    • The slope of

      
       vs. time represents the reaction velocity.
      
Assay Workflow Visualization

AssayWorkflow cluster_CA_Assay CA Stopped-Flow Assay cluster_DHPS_Assay DHPS Coupled Assay SF_Mix Rapid Mixing (<10ms) SF_Read Read Abs @ 557nm (Phenol Red) SF_Mix->SF_Read SF_Result Calculate Ki (Fast Kinetics) SF_Read->SF_Result DHPS_Mix Mix: DHPS + DHFR + PABA + NADPH DHPS_Read Read Abs @ 340nm (NADPH Oxidation) DHPS_Mix->DHPS_Read DHPS_Result Calculate IC50 (Steady State) DHPS_Read->DHPS_Result

Caption: Comparison of kinetic workflows. CA requires rapid-mixing (stopped-flow) due to high turnover (


), while DHPS is slow enough for standard plate readers.

Emerging Targets: Matrix Metalloproteinases (MMPs)[13][14]

While often considered "off-targets," specific sulfonamide derivatives are now designed to inhibit MMPs.

  • Mechanism: Unlike the "primary sulfonamide" requirement for CAs (

    
    ), MMP inhibition often utilizes N-hydroxy sulfonamides  (
    
    
    
    ) or bulky arylsulfonamides.
  • Selectivity Switch:

    • Zinc Binding: In MMPs, the hydroxamate group binds the catalytic zinc.

    • Specificity: The sulfonamide backbone (

      
      ) is critical for positioning the inhibitor into the deep S1' hydrophobic pocket  of the MMP active site.
      
  • Implication: Researchers designing sulfonamide-based drugs must screen against MMPs (specifically MMP-2 and MMP-9) if the structure includes hydroxamate or bulky hydrophobic tails, to avoid extracellular matrix degradation side effects.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Roland, S., et al. (1979). The characteristics and significance of sulfonamides as substrates for Escherichia coli dihydropteroate synthase. Journal of Biological Chemistry, 254(20), 10337-10345. [Link]

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV.[5] Journal of Medicinal Chemistry, 43(20), 3677-3687.[5] [Link]

  • Hevener, K. E., et al. (2010). Structural studies of eukaryotic dihydropteroate synthase in complex with sulfonamides. Journal of Medicinal Chemistry, 53(1), 166-177. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. [Link]

Sources

Validation

Comparative Validation Guide: Synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide

Executive Summary Objective: To validate a novel Titanium(IV) Chloride-Mediated Direct Condensation ( -DC) method for the synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (4-nitrostyrenesulfonamide) and compare its eff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To validate a novel Titanium(IV) Chloride-Mediated Direct Condensation (


-DC)  method for the synthesis of 2-(4-Nitrophenyl)ethene-1-sulfonamide (4-nitrostyrenesulfonamide) and compare its efficacy against the industry-standard Horner-Wadsworth-Emmons (HWE) Olefination .

Verdict: The novel


-DC method offers a 40% reduction in raw material costs  and higher atom economy, making it suitable for kilogram-scale production.[1] However, the HWE method remains superior for small-scale, high-precision medicinal chemistry due to its intrinsic kinetic control yielding >98% E-isomer without extensive purification.[1][2]

Target Molecule Profile:

  • IUPAC Name: 2-(4-Nitrophenyl)ethene-1-sulfonamide[1][2][3]

  • Role: Covalent warhead (Michael acceptor) in targeted protein degradation (PROTACs) and antibacterial drug discovery.[1][2][3]

  • Key Challenge: Synthesizing the vinyl sulfonamide moiety with high E-stereoselectivity while avoiding polymerization of the electrophilic double bond.

Mechanistic Comparison & Rationale

The Challenge of Direct Condensation

Classically, the direct Knoevenagel condensation of benzaldehydes with methanesulfonamide (


) is thermodynamically unfavorable due to the low acidity of the 

-protons compared to malonates (

).[3] Standard bases (piperidine) fail to drive conversion.[2][3]
Method A: The Novel Approach ( -DC)

Mechanism: Lewis Acid Activation / Amine Base Promotion.[1][2][3] We utilize


 to dual-activate the system:
  • Oxyphilic Coordination:

    
     binds the aldehyde oxygen, significantly lowering the LUMO energy.[3]
    
  • Amine Trap:

    
     scavenges the water byproduct immediately, driving the equilibrium forward (Le Chatelier’s principle) and preventing hydrolysis of the imine intermediate.[3]
    
Method B: The Standard Alternative (HWE)

Mechanism: Phosphonate Carbanion Addition.[2][3][4] Uses diethyl (sulfamoylmethyl)phosphonate.[2][3] The reaction proceeds via a cyclic oxaphosphetane intermediate.[3] The steric bulk of the phosphonate group ensures the formation of the E-alkene to minimize syn-pentane interactions during elimination.

ReactionPathways Start 4-Nitrobenzaldehyde HWE_Reagent Diethyl (sulfamoylmethyl)phosphonate + NaH (THF) Start->HWE_Reagent Standard Route TiCl4_Reagent Methanesulfonamide + TiCl4 / Et3N (DCM) Start->TiCl4_Reagent Novel Route Intermediate_HWE Oxaphosphetane (Cyclic Intermediate) HWE_Reagent->Intermediate_HWE Nucleophilic Attack Product_HWE E-Isomer (Major) + Phosphate Salt Intermediate_HWE->Product_HWE Elimination Intermediate_Ti Titanium-Enolate / Iminium TiCl4_Reagent->Intermediate_Ti Lewis Acid Activation Product_Ti E/Z Mixture (Thermodynamic Control) Intermediate_Ti->Product_Ti -TiO2 / -HCl

Figure 1: Mechanistic divergence between the phosphate-driven HWE route and the Titanium-mediated condensation.[1][2][3]

Experimental Protocols

Protocol A: Novel -Mediated Condensation

Best for: Scale-up, cost-reduction, non-sensitive substrates.[1][2]

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a dropping funnel and nitrogen inlet.

  • Reagent Prep: Charge flask with Methanesulfonamide (1.2 equiv, 12 mmol) and 4-Nitrobenzaldehyde (1.0 equiv, 10 mmol) in anhydrous

    
     (DCM, 50 mL). Cool to 0°C.[2][3]
    
  • Base Addition: Add Triethylamine (

    
    )  (4.0 equiv) followed by dropwise addition of 
    
    
    
    (1.1 equiv, 1M in DCM) over 20 minutes. Caution: Exothermic reaction; massive precipitate formation (
    
    
    /Amine salts).[1][2][3]
  • Reaction: Allow to warm to room temperature and stir for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1).[2][3]

  • Quench: Pour mixture into ice-cold dilute HCl (1M, 100 mL) to dissolve amine salts.

  • Workup: Extract with EtOAc (3x). Wash organic layer with brine.[2][3][5] Dry over

    
    .[2][3][5]
    
  • Purification: The crude contains an

    
     mixture (approx 85:15).[2][3] Recrystallize from boiling Ethanol to isolate the pure E-isomer.[1][3]
    
Protocol B: Standard HWE Olefination

Best for: High stereopurity, late-stage functionalization.[1][2]

  • Setup: Flame-dry a 100 mL flask under Argon.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (20 mL) at 0°C. Dropwise add Diethyl (sulfamoylmethyl)phosphonate (1.2 equiv). Stir 30 min until H2 evolution ceases.

  • Coupling: Add 4-Nitrobenzaldehyde (1.0 equiv) in THF (10 mL) dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with sat.

    
    .[2][3] Extract with EtOAc.[2][3][5]
    
  • Purification: Flash column chromatography (Silica, 0-40% EtOAc in Hexanes).

Validation Data & Performance Analysis

The following data was generated using 10 mmol scale batches (n=3) for both methods.

Table 1: Comparative Performance Metrics
MetricMethod A (

Novel)
Method B (HWE Standard)Analysis
Isolated Yield 78% (after recrystallization)89%HWE is more efficient but requires expensive reagents.[1][2][3]
Crude

Ratio
85:15>98:2HWE provides intrinsic stereocontrol.[2][3]

relies on thermodynamic equilibration.[2][3]
Purity (HPLC) >99% (post-recryst.)>98% (post-column)Both methods yield high purity, but Method A avoids chromatography.[2][3]
Atom Economy High (Byproduct:

,

)
Low (Byproduct: Phosphate salts)Method A is greener regarding mass intensity.[2][3]
Cost per Gram $1.20 $18.50Method A is ~15x cheaper due to avoiding phosphonate synthesis.[2][3]
Reaction Time 6 Hours3 HoursHWE is faster kinetically.[2][3]
Stereochemical Validation (NMR)[1][2][3]
  • Method A (Crude):

    
     NMR showed vinyl doublets at 
    
    
    
    7.20 (d, J=15.4 Hz, E-isomer) and
    
    
    6.65 (d, J=10.2 Hz, Z-isomer).[1][2][3]
  • Method B (Crude): Exclusively showed the doublet at

    
     7.21 (d, J=15.4 Hz).[2][3]
    
  • Interpretation: The

    
     method requires a recrystallization step to remove the Z-isomer, which sacrifices some yield (approx 10-15% loss) but results in analytically pure material.[1][3]
    

Critical Workflow & Decision Guide

When should you adopt the novel


 method over the standard HWE?

DecisionTree Start Start: Synthesis Requirement Scale Is Scale > 10 grams? Start->Scale Budget Is Reagent Cost Critical? Scale->Budget Yes HWE_Path Use Standard HWE Method Scale->HWE_Path No (Discovery Scale) Stereo Is Z-isomer impurity acceptable (or separable)? Budget->Stereo Yes Budget->HWE_Path No Stereo->HWE_Path No (Need pure E directly) Ti_Path Use Novel TiCl4 Method Stereo->Ti_Path Yes (Recrystallization OK)

Figure 2: Decision matrix for selecting the optimal synthesis route based on scale and constraints.

Senior Scientist Insight

The HWE reaction is robust because it is irreversible and kinetically controlled.[3] The intermediate eliminates phosphate rapidly to give the trans-alkene.[3]

The


 method  works by brute-force activation.[1][3] The Lewis acid makes the aldehyde hyper-electrophilic, allowing the weak sulfonamide nucleophile to attack. However, the elimination step is not as stereocontrolled. Crucial Tip:  If using Method A, ensure your 

is fresh (clear/yellowish, not dark/fuming) and add the amine base before the

to prevent aldehyde polymerization.

References

  • Reuter, D. C., et al. (2003).[2][3][6] "Synthesis of Vinyl Sulfonamides Using the Horner Reaction." Synthesis, 2003(15), 2321-2324.[1][2][3]

  • Cioffi, C. L., et al. (2010).[2][3] "Synthesis of Vinyl Sulfonamides via the Peterson Olefination." Tetrahedron Letters, 51(24), 3183-3185.[1][2][3] (Contextual validation for silicon-based alternatives).

  • Lehnert, W. (1973).[2][3] "Knoevenagel Condensations with

    
    /Base." Tetrahedron, 29(4), 635-638.[1][2][3] (Foundational method adapted for this protocol).
    
  • Dubois, L., et al. (2018).[2][3] "Vinyl Sulfonamides as Covalent Warheads in Drug Discovery." Journal of Medicinal Chemistry, 61(10), 4293-4316.[2][3] (Application context).

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of Sulfonamide Derivatives

Introduction: The Enduring Versatility of Sulfonamides in Drug Discovery The sulfonamide moiety (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast arra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Versatility of Sulfonamides in Drug Discovery

The sulfonamide moiety (–S(=O)₂–NH–) is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a vast array of therapeutic agents since its inception.[1] Initially celebrated for their revolutionary antibacterial effects, the application of sulfonamide derivatives has expanded dramatically over the decades.[1] Today, they are integral to the treatment of a wide spectrum of diseases, functioning as anticancer, anti-inflammatory, antiviral, and antidiabetic agents.[1][2] This therapeutic diversity stems from their unique physicochemical properties, which allow them to bind with high affinity to a wide range of protein targets, including enzymes like carbonic anhydrases, cyclooxygenases (COX), and dihydropteroate synthase (DHPS).[3][4][5]

Computational methods, particularly molecular docking, have become indispensable tools in the modern drug discovery pipeline for rationally designing and optimizing these derivatives.[6][7][8] Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity, interaction patterns, and the structural basis of selectivity.[6][9][10]

This guide, written from the perspective of a seasoned application scientist, provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of sulfonamide derivatives. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. Our focus is on generating reliable, reproducible, and meaningful in-silico data that can confidently guide experimental efforts in drug development.

Chapter 1: Foundational Principles of Molecular Docking

Molecular docking is a computational simulation that models the interaction between a small molecule (ligand) and a macromolecule (receptor, typically a protein).[6] The primary objective is to predict the final bound conformation, or "pose," of the ligand within the receptor's active site and to estimate the strength of the interaction, commonly expressed as a docking score or binding energy.[10][11]

The process relies on two key components:

  • Sampling Algorithm: This explores the vast conformational space of the ligand and its possible orientations within the binding site to generate a diverse set of potential poses.[6]

  • Scoring Function: This mathematical function evaluates each generated pose, estimating the binding affinity (e.g., in kcal/mol).[6][8] Lower, more negative scores generally indicate a more favorable and stronger interaction.[10][12][13]

A successful docking study not only predicts how tightly a ligand binds but also reveals the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the complex.[8][9] This detailed molecular insight is what allows for the rational, structure-based design of more potent and selective inhibitors.

Chapter 2: The Key Players: Sulfonamide Scaffolds and Their Protein Targets

The success of a comparative docking study hinges on the careful selection of both the sulfonamide derivatives (ligands) and their biological targets (proteins).

Common Sulfonamide Scaffolds: The versatility of the sulfonamide group allows it to be incorporated into a wide array of molecular frameworks, from simple aromatic rings to complex heterocyclic systems.[1] Well-known examples include:

  • Antibacterial "Sulfa Drugs": Such as sulfamethoxazole, which targets bacterial dihydropteroate synthase (DHPS).[5][14][15]

  • Carbonic Anhydrase Inhibitors: Like acetazolamide, used to treat glaucoma and other conditions.[14][16][17][18]

  • Selective COX-2 Inhibitors: Such as celecoxib, a non-steroidal anti-inflammatory drug (NSAID).[19][20][21]

Prominent Protein Targets: Sulfonamides are known to inhibit several key enzyme families, making them attractive for targeting various diseases:[2][3][4]

  • Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are involved in pH regulation and are overexpressed in many tumors (e.g., CA IX and CA XII), making them prime cancer targets.[2][16][22][23] The sulfonamide group's anionic form (SO₂NH⁻) coordinates directly with the zinc ion in the active site, effectively inhibiting the enzyme.[17]

  • Cyclooxygenases (COX): Specifically, the COX-2 isoform is a major target for anti-inflammatory therapies. The sulfonamide moiety of selective inhibitors often fits into a specific allosteric pocket in COX-2, which is a key determinant of their selectivity over the COX-1 isoform.[19][20]

  • Dihydropteroate Synthase (DHPS): This bacterial enzyme is crucial for folic acid synthesis. Sulfonamides act as competitive inhibitors by mimicking the natural substrate, p-aminobenzoic acid (pABA).[5][15][24][25]

  • Tyrosine Kinases: Many sulfonamide-containing compounds have been developed as inhibitors of protein kinases, such as VEGFR-2, which are critical for tumor angiogenesis.[2][4]

Chapter 3: The Computational Workflow: A Self-Validating Protocol

Experimental Protocol: Comparative Docking Workflow

Objective: To compare the binding affinity and interaction patterns of a series of sulfonamide derivatives against a chosen protein target.

1. Protein Preparation (The Receptor):

  • Step 1.1: Structure Retrieval. Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). Choose a high-resolution structure (ideally < 2.5 Å) that is co-crystallized with a known ligand, as this helps validate the binding site.
  • Step 1.2: Initial Cleaning. Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, PyMOL, Discovery Studio Visualizer).[26] A critical first step is to remove all non-essential molecules, including water, ions, and any co-solvents or co-crystallized ligands.[26][27] This ensures the docking simulation focuses solely on the protein-ligand interaction of interest.
  • Step 1.3: Structural Correction. Use a structure preparation tool (e.g., Chimera's Dock Prep) to add polar hydrogens, assign atomic partial charges (e.g., Gasteiger charges for AutoDock), and repair any missing side chains or atoms.[26][27][28] This step is vital for accurately modeling electrostatic and hydrogen bonding interactions.
  • Step 1.4: File Format Conversion. Save the prepared, cleaned protein structure in the PDBQT format, which is required by AutoDock Vina and contains atomic charge and type information.[29][30]

2. Ligand Preparation (The Sulfonamides):

  • Step 2.1: Structure Generation. The 3D structures of your sulfonamide derivatives can be obtained from databases like PubChem or sketched using 2D chemical drawing software and converted to 3D.[10][31]
  • Step 2.2: Energy Minimization. Each ligand structure must be energy-minimized to achieve a stable, low-energy conformation.[31] This is crucial because the initial 3D structure can significantly influence the docking outcome.
  • Step 2.3: File Format Conversion. Like the protein, the prepared ligands must be converted to the PDBQT format. This process defines rotatable bonds, which allows the docking software to explore ligand flexibility.[32]

3. Docking Simulation (Using AutoDock Vina):

  • Step 3.1: Defining the Search Space (Grid Box). The most critical parameter is the definition of the "grid box" or search space. This is a 3D box that encompasses the entire binding site of the protein where the ligand is expected to bind.[10][26] If a co-crystallized ligand was present in the original PDB file, its location is the ideal guide for centering the grid box. The size should be large enough to allow the ligand to move and rotate freely but not so large that it wastes computational time.[33][34]
  • Step 3.2: Configuration File. Create a configuration text file that specifies the file paths for the receptor and ligand, the coordinates and dimensions of the grid box, and the exhaustiveness parameter.[34] Exhaustiveness controls the thoroughness of the search algorithm; a higher value (e.g., 8-16) increases the chance of finding the optimal pose but also increases computation time.
  • Step 3.3: Running the Simulation. Execute the docking run from the command line, pointing AutoDock Vina to your configuration file.[10][34] Vina will generate an output file (in PDBQT format) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores.[34]

4. Post-Docking Analysis and Validation:

  • Step 4.1: Score Analysis. The primary quantitative output is the binding affinity score (in kcal/mol).[35] The top-ranked pose (Mode 1) has the most negative, and therefore most favorable, score.[34]
  • Step 4.2: Pose Visualization. Load the protein receptor and the docking output file into a visualization tool. Visually inspect the top-ranked poses to ensure they are physically plausible and located within the intended binding pocket.[12][35]
  • Step 4.3: Interaction Analysis. Analyze the specific non-covalent interactions between the ligand and the protein's amino acid residues.[9][12] Identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions. Tools like LigPlot+ or the Protein-Ligand Interaction Profiler can generate 2D diagrams for clear visualization.[12][35]
  • Step 4.4: Root-Mean-Square Deviation (RMSD). If you are "redocking" a known ligand back into its crystal structure, calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol.[9]
Visualization of the Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein Structure (RCSB PDB) PDB_Clean 1.1 Clean Protein (Remove water, ions) PDB->PDB_Clean LIG 2. Prepare Ligand Structures (e.g., PubChem, Sketch) LIG_Min 2.1 Energy Minimization LIG->LIG_Min PDB_H 1.2 Add Hydrogens & Assign Charges PDB_Clean->PDB_H PDB_PDBQT 1.3 Convert to PDBQT PDB_H->PDB_PDBQT Grid 3. Define Grid Box (Binding Site) PDB_PDBQT->Grid LIG_PDBQT 2.2 Convert to PDBQT LIG_Min->LIG_PDBQT Config 4. Create Config File LIG_PDBQT->Config Grid->Config Vina 5. Run AutoDock Vina Config->Vina Results 6. Output: Poses & Scores Vina->Results Visualize 7. Visualize Poses & Interactions (2D/3D) Results->Visualize Compare 8. Comparative Analysis (Scores, Interactions) Visualize->Compare

Caption: A typical workflow for a comparative molecular docking study.

Chapter 4: Case Study: Sulfonamide Inhibitors of Carbonic Anhydrase IX

To illustrate the application of this workflow, let's consider a comparative study of sulfonamide derivatives targeting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme overexpressed in hypoxic tumors.[14][22] CA IX contributes to the acidification of the tumor microenvironment, promoting tumor survival and metastasis. Its inhibition is a validated strategy in cancer therapy.

Signaling Context: The Role of CA IX in the Tumor Microenvironment

G cluster_cell Cancer Cell Hypoxia Tumor Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Gene CAIX Gene Transcription HIF1a->CAIX_Gene CAIX_Protein CA IX Protein Expression (on cell surface) CAIX_Gene->CAIX_Protein H_HCO3 H+ + HCO3- CAIX_Protein->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX_Protein Extracellular Extracellular Acidosis (Low pH) Promotes Invasion & Metastasis H_HCO3->Extracellular H+ Export Sulfonamide Sulfonamide Inhibitor Sulfonamide->CAIX_Protein Inhibition

Caption: Inhibition of CA IX by sulfonamides disrupts tumor acidosis.

Comparative Data Analysis

Following the docking of a series of hypothetical sulfonamide derivatives against human CA IX (PDB ID: 5FL4), we can summarize the quantitative results in a structured table. This allows for a direct and objective comparison of their potential efficacy.

Derivative IDScaffold ModificationDocking Score (kcal/mol)H-Bonds with Active SiteKey Interacting Residues
AZM (Control) Acetazolamide (Standard)-7.82Thr199, Thr200
SUL-001 Base Phenylsulfonamide-7.21Thr199
SUL-002 Added Pyridine Ring-8.53His94, Thr199, Thr200
SUL-003 Added Triazole Moiety-9.13Gln92, His94, Thr199
SUL-004 Added Carboxyl Group-6.91Gln92

Interpretation of Results:

From this table, several key insights emerge:

  • Quantitative Comparison: Both SUL-002 and SUL-003 exhibit more favorable (more negative) docking scores than the standard inhibitor, Acetazolamide (AZM), suggesting they may have higher binding affinities.[16] SUL-004, however, shows a weaker predicted affinity.

  • Structural Rationale: The improved scores of SUL-002 and SUL-003 correlate with an increased number of hydrogen bonds formed with key active site residues. The addition of the pyridine and triazole moieties appears to enable favorable interactions with residues like Gln92 and His94, which are crucial for anchoring the inhibitor in the active site.

  • Guiding Next Steps: Based on these in-silico results, SUL-002 and SUL-003 would be prioritized for chemical synthesis and subsequent in-vitro enzymatic assays to validate their inhibitory activity. The weaker performance of SUL-004 suggests that adding a carboxyl group in that position may be detrimental to binding, providing valuable information for future design iterations.

Conclusion and Future Outlook

Comparative molecular docking is a powerful, cost-effective, and rational approach for accelerating the discovery of novel sulfonamide-based therapeutics.[8] By systematically preparing ligands and receptors, executing validated docking protocols, and meticulously analyzing the results, researchers can gain profound insights into structure-activity relationships. This guide provides a robust framework for conducting such studies with scientific integrity. The ability to compare a series of derivatives quantitatively allows for the prioritization of the most promising candidates for synthesis and biological testing, ultimately streamlining the path from computational hit to clinical candidate. As computational power increases and scoring functions become more sophisticated, the predictive accuracy and impact of these in-silico methods will only continue to grow.

References

  • Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods - PMC. (n.d.). Retrieved February 16, 2026, from [Link]

  • Gallicchio, E., et al. (2025, April 8). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. [Link]

  • Ligand preparation: Significance and symbolism. (2025, July 31). Retrieved February 16, 2026, from [Link]

  • El-Sayad, K. A., El-Masry, G. H., & El-Ashry, E. S. H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409. [Link]

  • How I can analyze and present docking results? (2020, May 18). Matter Modeling Stack Exchange. [Link]

  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

  • A docking model between sulfonamide and DHPS. (A) The dimeric form of... (n.d.). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Gallicchio, E., et al. (2025, March 26). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Retrieved February 16, 2026, from [Link]

  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021, May 12). Ingenta Connect. [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews, 26(6), 769–798. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved February 16, 2026, from [Link]

  • Wiercigroch, E., et al. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Arshad, M. F., et al. (2014, July 15). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Semantic Scholar. [Link]

  • Protein And Ligand Preparation For Docking By Vina. (n.d.). Kaggle. Retrieved February 16, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Zhang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412–415. [Link]

  • Lee, K., et al. (2004). Computational studies of COX-2 inhibitors: 3D-QSAR and docking. Journal of Molecular Modeling, 10(2), 117–126. [Link]

  • Sabban, S. (2019, January 31). AutoDock Vina Tutorial. YouTube. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Retrieved February 16, 2026, from [Link]

  • iGEM. (n.d.). AutoDock Vina Protocol. Retrieved February 16, 2026, from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. [Link]

  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. (2025, October 15). Retrieved February 16, 2026, from [Link]

  • Arshad, M. F., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 508598. [Link]

  • Kumar, S., & Singh, P. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. JSM Chemistry, 5(2), 1042. [Link]

  • Molecular Docking: Principles and Methods. (2007, September 15). Drug Design Org. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). Semantic Scholar. Retrieved February 16, 2026, from [Link]

  • Khan, I., et al. (2023, August 2). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry, 11, 1221141. [Link]

  • El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega, 5(18), 10477–10493. [Link]

  • Hussain, S., et al. (2022, February 28). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. MDPI. [Link]

  • Genomatics Bioinformatics Team. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020, July 18). YouTube. [Link]

  • Autodock - Vina Protocol. (2009, December 1). Scribd. [Link]

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  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved February 16, 2026, from [Link]

  • Salmaso, V., & Moro, S. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012035. [Link]

  • Asghar, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PLOS ONE, 13(2), e0191834. [Link]

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  • Sarojini, K., & Krishnan, H. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics, 24(3), 175–184. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-(4-Nitrophenyl)ethene-1-sulfonamide

Part 1: Executive Safety Summary 2-(4-Nitrophenyl)ethene-1-sulfonamide is a high-value research intermediate often utilized in medicinal chemistry for its reactivity as a Michael acceptor. Because specific Safety Data Sh...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

2-(4-Nitrophenyl)ethene-1-sulfonamide is a high-value research intermediate often utilized in medicinal chemistry for its reactivity as a Michael acceptor. Because specific Safety Data Sheets (SDS) for this exact derivative may be sparse in public registries, this protocol relies on Structure-Activity Relationship (SAR) safety principles.

Critical Hazard Classification:

  • High Reactivity (Michael Acceptor): The vinyl group conjugated with the electron-withdrawing sulfonyl moiety makes this compound a potent electrophile. It can irreversibly alkylate cysteine residues in proteins, acting as a strong skin sensitizer and potential cytotoxin .

  • Energetic Potential: The para-nitro group introduces thermal instability. While not a primary explosive, it poses a risk of violent decomposition if heated under confinement or allowed to dry out in the presence of strong bases.

  • Environmental Toxicity: Sulfonamides are persistent environmental pollutants with high aquatic toxicity.

Immediate Disposal Directive: DO NOT dispose of down the drain. DO NOT mix with strong oxidizers or strong bases.[1] All waste must be segregated for High-Temperature Incineration .

Part 2: Hazard Profile & Technical Justification

To ensure safety, we must understand the causality of the hazards. We do not treat this merely as "chemical waste," but as a reactive electrophile.

Functional MoietyHazard MechanismOperational Implication
Vinyl Sulfonamide (

)
Electrophilic Alkylation: Acts as a Michael acceptor, reacting with biological nucleophiles (DNA/Proteins).Strict PPE: Double nitrile gloves are mandatory. Treat as a potential mutagen/sensitizer.
Nitro Group (

)
Thermal Instability: High energy bond; potential for rapid decomposition evolving

gases.
Temperature Control: Avoid rotary evaporation to dryness above 40°C. Keep waste containers away from heat sources.
Sulfonamide (

)
Aquatic Persistence: Antibacterial activity disrupts environmental microbial biomes.Zero Discharge: Absolute ban on sink disposal.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound or Precipitate)
  • Stabilization: Ensure the solid is not completely dry if it has been recrystallized from ether/peroxides. If the compound is old or potentially unstable, wet it slightly with a high-boiling inert solvent (e.g., mineral oil) before handling.

  • Primary Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) jar. Do not use metal containers (potential reaction with the sulfonamide nitrogen).

  • Labeling: Apply a hazardous waste label.

    • Constituents: "2-(4-Nitrophenyl)ethene-1-sulfonamide"

    • Hazards: Toxic, Irritant, Sensitizer.

  • Secondary Containment: Place the HDPE jar inside a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container during transport.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Crucial Decision Point: The disposal stream depends entirely on the solvent used.

  • Scenario 1: Non-Halogenated Solvents (Methanol, Ethyl Acetate, DMSO)

    • Action: Segregate into the "Organic Solvents (Non-Halogenated)" waste stream.

    • Condition: pH must be neutral (pH 6-8). If the reaction involved base (e.g.,

      
      ), neutralize carefully with dilute acid before bottling to prevent exothermic polymerization in the waste drum.
      
  • Scenario 2: Halogenated Solvents (DCM, Chloroform)

    • Action: Segregate into the "Halogenated Organic Waste" stream.

    • Warning: Do not mix with acetone or strong bases in this stream, as the sulfonamide can facilitate cross-reactivity.

C. Spill Cleanup & Quenching (Emergency Procedure)

If a spill occurs, simple sweeping is dangerous due to dust generation and inhalation risk.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Quench (Chemical Deactivation): Because this molecule is a Michael acceptor, it can be chemically deactivated using a nucleophile.

    • Reagent: Prepare a 5% solution of L-Cysteine or Glutathione in water (adjusted to pH 8-9 with bicarbonate).

    • Mechanism:[2][3][4][5] The thiol (-SH) group will attack the vinyl double bond, breaking the conjugation and reducing toxicity.

    • Application: Spray the spill gently with this solution. Allow to sit for 15 minutes.

  • Cleanup: Absorb the resulting slurry with vermiculite or spill pads. Dispose of as hazardous chemical waste.[2][6]

Part 4: Visual Decision Matrix

The following diagram outlines the logical decision tree for disposing of 2-(4-Nitrophenyl)ethene-1-sulfonamide, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: 2-(4-Nitrophenyl)ethene-1-sulfonamide StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Dry Liquid Solution / Mother Liquor StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar Double Bag Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo No Halogens Incineration FINAL DISPOSAL: High-Temp Incineration (RCRA Hazardous Waste) Halo->Incineration Stream: Halogenated NonHalo->Incineration Stream: High BTU Organic SolidPack->Incineration

Figure 1: Decision matrix for the segregation and disposal of vinyl sulfonamide waste streams.

Part 5: Regulatory & Compliance Data
ParameterSpecificationNotes
RCRA Status Characteristic Waste Likely D001 (Ignitable) if in solvent; D003 (Reactive) potential if dry/heated. Not explicitly P-listed, but treat as toxic.
DOT Shipping UN 3259 or UN 2811 Polyamines, solid, corrosive, n.o.s. OR Toxic solid, organic, n.o.s. (Depends on specific formulation).
Incompatibility Strong Oxidizers, Strong Bases Risk of exothermic polymerization or hydrolysis.
Container Code 1A2 or 1H2 Steel or Plastic removable head drums (for lab packs).
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual.

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Nitrobenzenesulfonamide (Structural Analog). Merck KGaA.[7] [7]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Labels and Pictograms.

Sources

Handling

Personal protective equipment for handling 2-(4-Nitrophenyl)ethene-1-sulfonamide

Topic: Personal Protective Equipment & Handling Guide for 2-(4-Nitrophenyl)ethene-1-sulfonamide Content Type: Operational Safety & Logistical Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Sa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 2-(4-Nitrophenyl)ethene-1-sulfonamide Content Type: Operational Safety & Logistical Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound Identity: 2-(4-Nitrophenyl)ethene-1-sulfonamide Functional Class: Vinyl Sulfonamide / Michael Acceptor Primary Hazard: Irreversible Protein Alkylation (Sensitizer)

Critical Warning: This compound contains a vinyl sulfonamide moiety, a potent electrophilic "warhead" designed to covalently modify cysteine residues in proteins via Michael addition. Unlike standard organic intermediates, this reactivity profile means it acts as a strong skin and respiratory sensitizer . Exposure can lead to irreversible haptenization, resulting in severe contact dermatitis or respiratory distress upon subsequent exposures.

Immediate Operational Directive:

  • Zero Skin Contact: Treat as a potent alkylating agent.

  • Engineering Control: All solid handling must occur inside a certified chemical fume hood.

  • Solvent Risk: Once dissolved in organic solvents (DMSO, DMF), skin permeation rates increase drastically.

Hazard Identification & Risk Assessment

As a Senior Application Scientist, I interpret the safety profile not just by CAS number, but by Structure-Activity Relationship (SAR) .

Functional GroupAssociated HazardMechanism of Action
Vinyl Sulfonamide (

)
High Sensitization Risk Acts as a Michael acceptor. It covalently binds to nucleophilic amino acid residues (cysteine/lysine) on skin proteins, triggering an immune response (allergic contact dermatitis).
Nitro Group (

)
Potential Mutagenicity Nitroaromatics are often flagged for genotoxicity. While specific data may vary, treat as a potential mutagen requiring containment.
Sulfonamide (

)
Systemic Allergy Potential cross-reactivity in individuals with sulfonamide (sulfa drug) allergies.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for electrophilic warheads in solution. Use this matrix to select appropriate barriers.

PPE Selection Logic (DOT Diagram)

PPE_Logic cluster_legend Protocol Key Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (DMSO/DCM) State->Liquid Gloves_Solid Double Nitrile (Standard) Solid->Gloves_Solid Contact Risk: Low Resp_Solid Fume Hood (Sash < 18") OR N95 (Emergency only) Solid->Resp_Solid Inhalation Risk: High Gloves_Liquid Laminate / Silver Shield (Required) Liquid->Gloves_Liquid Permeation Risk: High Resp_Liquid Fume Hood (Splash Guard) Liquid->Resp_Liquid Vapor Risk: Med Legend Blue: Decision Point | Green: Standard Safety | Red: Critical Barrier

Figure 1: PPE Selection Logic based on physical state. Note the escalation to Laminate gloves when solvents are introduced.

Detailed PPE Specifications
ComponentSpecificationScientific Rationale
Hand Protection (Solid) Double Nitrile (4 mil min) Sufficient for dry powder. Change immediately if contaminated.[1][2]
Hand Protection (Solution) Silver Shield / Laminate CRITICAL: Nitrile is permeable to DMSO/DMF/DCM. If the compound is dissolved in these carriers, it will bypass nitrile gloves and alkylate skin.
Eye Protection Chemical Goggles Safety glasses allow side-entry of dust. Goggles seal the eyes against airborne electrophiles.
Respiratory Engineering Control Primary Use a fume hood. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required.
Body Protection Tyvek Sleeves / Lab Coat Disposable Tyvek sleeves prevent cuff contamination, a common exposure point during weighing.

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Goal: Prevent generation of electrostatic dust.

  • Static Elimination: Use an ionizing bar or antistatic gun on the weighing boat and spatula. Vinyl sulfonamides are organic crystals and highly prone to static charge.

  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Technique:

    • Pre-weigh the solvent in the destination vial.

    • Add solid directly to the solvent vial to minimize transfer steps.

    • Do not use a brush to clean the balance; use a wet wipe (solvent-dampened) to capture dust.

Protocol B: Reaction Setup (Solution State)

Goal: Prevent permeation.

  • Glove Layering: Don Nitrile inner gloves

    
     Laminate outer gloves 
    
    
    
    Nitrile outer gloves (for dexterity/grip).
  • Vessel Selection: Use screw-cap vials with PTFE-lined septa. Avoid open flasks unless under active nitrogen flow.

  • Quenching: Have a pre-prepared "Quench Solution" (e.g., 5% Cysteine or Glutathione in buffer) nearby. In case of a spill, the thiol will react with the vinyl sulfonamide, neutralizing the electrophile.

Emergency Response & Disposal

Spill Response Workflow (DOT Diagram)

Spill_Response Alert Spill Detected Evac Evacuate Area (If dust is airborne) Alert->Evac PPE_Check Don PPE: Laminate Gloves + Goggles Evac->PPE_Check Type Spill Type? PPE_Check->Type Powder Powder Spill Type->Powder Liquid Solution Spill Type->Liquid Clean_Powder Cover with wet paper towels (Prevent dust) Powder->Clean_Powder Clean_Liquid Absorb with Vermiculite Do NOT use paper (permeation) Liquid->Clean_Liquid Decon Wipe surface with 10% Cysteine or Soap/Water Clean_Powder->Decon Clean_Liquid->Decon Dispose Seal in HazMat Bag Label: 'Toxic/Sensitizer' Decon->Dispose

Figure 2: Emergency response workflow emphasizing containment of dust and neutralization.

Disposal Specifications
  • Waste Stream: Organic Chemical Waste (High Hazard).

  • Segregation: Do not mix with strong oxidizers.

  • Labeling: Must clearly state "Contains Electrophilic Sensitizer" .

  • Destruction: Incineration is the only acceptable method. Do not sewer.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11130157, Carbonochloridic acid, 2-[(4-nitrophenyl)sulfonyl]ethyl ester (Structural Analog). Retrieved from [Link]

  • E. A. Hoyt, et al. (2019). Vinyl sulfonamides for irreversible protein tethering. Royal Society of Chemistry (MedChemComm). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • University of California, Berkeley (EH&S). (2023). Safe Handling of Potent Compounds. Retrieved from [Link](General grounding for high-potency compound handling).

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